molecular formula C10H14O2 B032149 6-Pentyl-2H-pyran-2-one CAS No. 27593-23-3

6-Pentyl-2H-pyran-2-one

Cat. No.: B032149
CAS No.: 27593-23-3
M. Wt: 166.22 g/mol
InChI Key: MAUFTTLGOUBZNA-UHFFFAOYSA-N
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Description

6-Pentyl-2H-pyran-2-one, also known as "coconut lactone" or massoia lactone, is a naturally occurring γ-pyrone compound of significant interest in microbiological and chemical ecology research. It is a well-characterized secondary metabolite produced by various fungi, including Trichoderma species, and is renowned for its potent coconut-like aroma. Its primary research value lies in its multifaceted biological activities. It exhibits notable antifungal properties, functioning as a membrane-active compound that can disrupt fungal cell integrity, making it a compelling subject for studies on novel biocontrol agents and sustainable agriculture. Furthermore, this compound has been identified as a volatile organic compound (VOC) involved in fungal-plant and fungal-fungal interactions, potentially acting as a signaling molecule in quorum sensing pathways. Researchers also utilize this compound in flavor and fragrance chemistry due to its organoleptic properties, and it serves as a key intermediate in organic synthesis. Its mechanism of action, particularly its ability to induce systemic resistance in plants and inhibit the mycelial growth of competing phytopathogens, positions it as a valuable tool for probing complex biological communication systems and developing innovative strategies in plant pathology and microbial ecology.

Properties

IUPAC Name

6-pentylpyran-2-one
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InChI

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUFTTLGOUBZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID0047589
Record name 6-Amyl-alpha-pyrone
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Molecular Weight

166.22 g/mol
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Physical Description

Liquid, liquid with a mushroom, blue cheese lactone or dairy odour
Record name 6-Pentyl-2H-pyran-2-one
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Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Boiling Point

285.00 to 286.00 °C. @ 760.00 mm Hg
Record name 6-Pentyl-2H-pyran-2-one
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Solubility

soluble in fats; insoluble in water
Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Density

1.000-1.009
Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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CAS No.

27593-23-3
Record name 6-Pentyl-2H-pyran-2-one
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Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Record name 6-Amyl-alpha-pyrone
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Record name 2H-Pyran-2-one, 6-pentyl-
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Record name 6-pentyl-2H-pyran-2-one
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Record name 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE
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Record name 6-Pentyl-2H-pyran-2-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The History, Discovery, and Biological Significance of 6-Pentyl-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound, has garnered significant scientific interest due to its multifaceted biological activities. Initially identified for its characteristic coconut-like aroma and use as a food additive, 6-PP is a secondary metabolite predominantly produced by various species of the fungus Trichoderma.[1][2][3] This technical guide provides an in-depth overview of the history, discovery, and biological activities of 6-PP, with a particular focus on its potent antifungal properties. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a summary of quantitative data on its efficacy against various plant pathogens. Furthermore, this guide elucidates the molecular mechanisms of action of 6-PP, including its interaction with the Target of Rapamycin (TOR) signaling pathway and its ability to induce autophagy in fungal cells, visualized through detailed diagrams.

History and Discovery

This compound, also known as 6-pentyl-α-pyrone, was first identified in 1972 by Collins and Halim.[1][2] It is recognized for its organoleptic properties and was one of the earliest characterized volatile organic compounds (VOCs).[1][2] While initially utilized in the food industry for its pleasant aroma, subsequent research uncovered its significant antibiotic properties, particularly its antifungal activity.[4] This discovery has positioned 6-PP as a promising candidate for the development of natural and biodegradable agrochemicals.[4] The primary natural sources of 6-PP are various species of the fungus Trichoderma, which are known biocontrol agents.[1][4][5] The production of 6-PP by Trichoderma is believed to be a key factor in their antagonistic activity against a wide range of phytopathogens.[5]

Biological Activities and Efficacy

This compound exhibits a broad spectrum of biological activities, most notably its potent antifungal effects against numerous plant pathogens.[3][6] It has also been shown to possess phytotoxic properties.[4][7] The following tables summarize the quantitative data on the efficacy of 6-PP from various studies.

Table 1: Antifungal Activity of this compound (6-PP)
Target PathogenHost Plant(s)Efficacy MetricValueReference(s)
Peronophythora litchiiLitchiEC50 (Mycelial Growth)43 µg/mL[1]
Fusarium oxysporumTomatoMycelial Growth InhibitionUp to 70% at 25 mg/L[1][8]
Sclerotium rolfsiiArtichokeMycelial Growth Inhibition90% (for the related viridepyronone)[1][8]

Mechanisms of Action: Signaling Pathway Involvement

Current research indicates that 6-PP exerts its antifungal effects through multiple mechanisms. A significant mode of action involves the disruption of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in fungi.[1]

In the oomycete Peronophythora litchii, treatment with 6-PP has been shown to modulate the TOR pathway, leading to inhibited growth and development.[1][2] Transcriptomic analysis revealed that 6-PP upregulates the expression of the transcription factor PlYY1 and PlCytochrome C, while downregulating putative negative regulators of the TOR pathway, PlSpm1 and PlrhoH12.[1][2] This modulation ultimately affects vegetative growth, sporangium production, and pathogenicity.[1]

Furthermore, in the fungus Cylindrocarpon destructans, 6-PP has been observed to disturb metabolic homeostasis, particularly amino acid metabolism, and to induce autophagy, a cellular self-degradation process.[9] This is potentially linked to the downregulation of the ECHS1 gene.[9]

Below are diagrams illustrating the proposed mechanisms of action of 6-PP.

TOR_Pathway_Modulation cluster_6PP Biocontrol Agent cluster_pathogen Pathogen Cell cluster_processes Cellular Processes 6PP This compound (6-PP) PlSpm1 PlSpm1 6PP->PlSpm1 Down-regulates PlrhoH12 PlrhoH12 6PP->PlrhoH12 Down-regulates PlYY1 PlYY1 6PP->PlYY1 Up-regulates PlCytochromeC PlCytochrome C 6PP->PlCytochromeC Up-regulates TOR_Complex TOR Complex PlSpm1->TOR_Complex PlrhoH12->TOR_Complex PlYY1->TOR_Complex PlCytochromeC->TOR_Complex Vegetative_Growth Vegetative Growth TOR_Complex->Vegetative_Growth Inhibits Sporangium_Production Sporangium Production TOR_Complex->Sporangium_Production Inhibits Pathogenicity Pathogenicity TOR_Complex->Pathogenicity Inhibits

Proposed mechanism of 6-PP on the TOR pathway in P. litchii.

Autophagy_Induction 6PP This compound (6-PP) ECHS1 ECHS1 Gene/Protein 6PP->ECHS1 Down-regulates expression & Inhibits protein activity Metabolic_Homeostasis Disturbance of Metabolic Homeostasis (Amino Acid Metabolism) 6PP->Metabolic_Homeostasis Autophagy Autophagy Induction ECHS1->Autophagy Inhibits Metabolic_Homeostasis->Autophagy Fungal_Cell_Death Fungal Cell Death Autophagy->Fungal_Cell_Death

Proposed mechanism of 6-PP inducing autophagy in C. destructans.

Experimental Protocols

Chemical Synthesis of this compound

While 6-PP is a natural product, chemical synthesis allows for larger-scale production for research and potential commercial applications. Several synthetic routes have been reported. One common method is outlined below.

Objective: To synthesize this compound.

Materials:

  • Starting materials (specifics depend on the chosen synthetic route, e.g., heptanal (B48729) and a suitable keto-ester).

  • Appropriate solvents (e.g., toluene, ethanol).

  • Reagents for cyclization and dehydration (e.g., acid or base catalysts).

  • Standard laboratory glassware for organic synthesis.

  • Purification apparatus (e.g., column chromatography, distillation equipment).

Procedure:

  • Condensation: A condensation reaction (e.g., Knoevenagel or similar) is performed between a suitable aldehyde (like heptanal) and a compound containing an active methylene (B1212753) group (e.g., a β-keto-ester) in the presence of a base catalyst.

  • Cyclization: The intermediate product from the condensation step undergoes intramolecular cyclization to form the pyranone ring. This can often be induced by changing the reaction conditions, such as heating or adding an acid catalyst.

  • Dehydration: A dehydration step may be necessary to form the double bond in the pyranone ring.

  • Purification: The crude product is purified using techniques such as distillation or column chromatography to yield pure this compound.

Note: The specific reaction conditions, including temperature, reaction time, and choice of catalysts and solvents, will vary depending on the specific synthetic pathway employed. Researchers should consult detailed synthetic chemistry literature for precise protocols.[4][10]

In Vitro Antifungal Activity Assessment by Air Fumigation

This method is particularly suitable for volatile compounds like 6-PP.

Objective: To determine the inhibitory effect of 6-PP on the mycelial growth of a fungal pathogen.

Materials:

  • Pure this compound (6-PP).

  • Target fungal pathogen culture (e.g., Peronophythora litchii).

  • Suitable fungal culture medium (e.g., Potato Dextrose Agar - PDA).

  • Sterile Petri dishes (two bottoms per setup).

  • Sterile filter paper discs.

  • Parafilm.

  • Incubator.

Procedure:

  • Culture Preparation: The target fungus is cultured on a suitable medium in a Petri dish until it reaches an active growth stage.[5]

  • Fumigation Setup:

    • In the center of a fresh PDA plate, place a mycelial plug from the actively growing edge of the pathogen culture.

    • In the center of a second Petri dish bottom (without media), place a sterile filter paper disc.

    • Apply a known amount of 6-PP (dissolved in a volatile solvent if necessary, with a solvent-only control) to the filter paper disc.

    • Place the Petri dish bottom containing the fungal culture inverted over the bottom containing the 6-PP-treated disc.

    • Seal the two Petri dish bottoms together with parafilm to create a closed environment.[5]

  • Incubation: Incubate the sealed plates at the optimal growth temperature for the fungal pathogen for a defined period (e.g., 24-72 hours).

  • Data Collection: Measure the diameter of the fungal colony in the 6-PP treated plates and compare it to the control plates (with no 6-PP).

  • Analysis: Calculate the percentage of mycelial growth inhibition. The effective concentration causing 50% inhibition (EC50) can be determined by testing a range of 6-PP concentrations and performing probit analysis.[1]

Antifungal_Assay_Workflow Start Start Prepare_Culture Prepare Fungal Culture on PDA Plate Start->Prepare_Culture Setup_Fumigation Set up Fumigation Chamber (Dual Petri Dish) Prepare_Culture->Setup_Fumigation Apply_6PP Apply 6-PP to Filter Paper Disc Setup_Fumigation->Apply_6PP Seal_Plates Seal Plates with Parafilm Apply_6PP->Seal_Plates Incubate Incubate at Optimal Temperature Seal_Plates->Incubate Measure_Growth Measure Mycelial Growth Diameter Incubate->Measure_Growth Calculate_Inhibition Calculate Percentage Inhibition and EC50 Measure_Growth->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for in vitro antifungal testing of 6-PP.

Future Perspectives

This compound holds considerable promise as a natural, biodegradable alternative to synthetic fungicides in agriculture. Its broad-spectrum activity and multifaceted mechanisms of action make it an attractive candidate for the development of novel biocontrol agents. Further research is warranted to explore its efficacy in field conditions, optimize its formulation and delivery systems, and fully elucidate its complex interactions with both plant pathogens and host plants. A deeper understanding of its biosynthetic pathway in Trichoderma could also open avenues for enhancing its production through biotechnological approaches. For drug development professionals, the pyranone scaffold of 6-PP may serve as a valuable template for the design of new antifungal agents with novel modes of action.

References

Spectroscopic Profile of 6-Pentyl-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Pentyl-2H-pyran-2-one, a naturally occurring lactone with applications in flavor, fragrance, and as a potential antifungal agent. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.26dd9.5, 6.5H-4
6.15d9.5H-3
5.97d6.5H-5
2.48t7.5H-1'
1.64-1.70mH-2'
1.24-1.36mH-3', H-4'
0.90t6.5H-5'

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
163.8C-2
151.0C-6
144.9C-4
117.4C-5
101.1C-3
34.5C-1'
31.2C-3'
27.9C-2'
22.3C-4'
13.9C-5'
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2957-2859StrongC-H stretch (alkane)
~1720StrongC=O stretch (α,β-unsaturated lactone)
~1640, ~1560MediumC=C stretch (pyranone ring)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
166~20[M]⁺ (Molecular Ion)
123~15[M - C₃H₇]⁺
110~35[M - C₄H₈O]⁺
95100[M - C₅H₁₁]⁺ (Base Peak)
82~50[C₅H₆O]⁺
68~40[C₄H₄O]⁺
39~25[C₃H₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. These methodologies can be adapted for the specific instrumentation available in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR tube containing the sample solution is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Spectrum: A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer. Alternatively, for a pure sample, direct infusion into the ion source can be used.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups (C=O, C=C, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Amyl-α-Pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amyl-α-pyrone, also known as 6-pentyl-2H-pyran-2-one, is a naturally occurring unsaturated lactone found in various sources, including peaches and as a major volatile organic compound produced by Trichoderma species. Its characteristic coconut-like aroma has led to its use as a flavor and fragrance agent. Beyond its sensory properties, 6-amyl-α-pyrone has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties, making it a molecule of interest for agricultural and pharmaceutical research. This technical guide provides an in-depth overview of the core physicochemical properties of 6-amyl-α-pyrone, detailed experimental protocols for their determination, and visualizations of its key biological and chemical pathways.

Physicochemical Properties

The physicochemical properties of 6-amyl-α-pyrone are crucial for its application in various fields, influencing its solubility, volatility, and interaction with biological systems. A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance Colorless to orange clear liquid
Density 1.004 g/cm³ at 25 °C
1.012 - 1.016 g/cm³ at 20 °C
Boiling Point 285 - 286 °C at 760 mmHg
287.6 °C
Flash Point >110 °C (>230 °F) (closed cup)
113 °C (235 °F) (closed cup)
Solubility Soluble in alcohol
Water: 742.4 mg/L at 25 °C (estimated)
Insoluble in water
Refractive Index n20/D 1.505
1.504 - 1.508 at 20 °C
logP (o/w) 1.808 (estimated)
2.51

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of 6-amyl-α-pyrone, adapted from standard laboratory procedures for liquid organic compounds.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique for determining the boiling point of organic compounds.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (0-300 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Sample of 6-amyl-α-pyrone

Procedure:

  • Attach a small test tube containing 2-3 mL of 6-amyl-α-pyrone to a thermometer.

  • Place a capillary tube, with its open end downwards, into the test tube.

  • Immerse the assembly into a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.

  • Gently heat the apparatus.

  • Observe a stream of bubbles emerging from the capillary tube as the liquid heats up.

  • The boiling point is the temperature at which the stream of bubbles is rapid and continuous. Record this temperature.

  • For higher accuracy, turn off the heat and record the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance

  • Water bath

  • Sample of 6-amyl-α-pyrone

  • Distilled water

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until the water level in the capillary remains constant.

  • Dry the outside of the pycnometer and record its mass with water (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with 6-amyl-α-pyrone and repeat step 2.

  • Record the mass of the pycnometer with 6-amyl-α-pyrone (m₃).

  • Calculate the density of 6-amyl-α-pyrone using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method to determine the solubility of 6-amyl-α-pyrone in water and alcohol.

Apparatus:

  • Test tubes

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Sample of 6-amyl-α-pyrone

  • Solvents (distilled water, ethanol)

Procedure:

  • Add a known volume (e.g., 1 mL) of the solvent (water or ethanol) to a clean test tube.

  • Add a small, measured amount of 6-amyl-α-pyrone (e.g., 10 µL or 10 mg) to the solvent.

  • Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

  • Observe the solution. If the 6-amyl-α-pyrone has completely dissolved, it is considered soluble. If a separate layer or undissolved droplets are visible, it is considered insoluble or sparingly soluble.

  • For a more quantitative measure, continue adding known amounts of 6-amyl-α-pyrone until saturation is reached (i.e., no more will dissolve). The solubility can then be expressed as mg/mL or g/L.

Determination of Refractive Index

The refractive index is a fundamental physical property that can be determined with high precision using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Sample of 6-amyl-α-pyrone

  • Lens cleaning tissue and ethanol (B145695)

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, apply a few drops of 6-amyl-α-pyrone onto the lower prism.

  • Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

  • Adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly with ethanol and lens tissue after the measurement.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of 6-Amyl-α-Pyrone

6-Amyl-α-pyrone has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophages. It appears to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways, while activating the Nrf2/HO-1 antioxidant response.

G Anti-inflammatory Signaling of 6-Amyl-α-Pyrone cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK MAPK TLR4->MAPK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1_n AP-1 MAPK->AP-1_n activates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters 6-Amyl-α-Pyrone 6-Amyl-α-Pyrone 6-Amyl-α-Pyrone->IKK 6-Amyl-α-Pyrone->MAPK 6-Amyl-α-Pyrone->Keap1 Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes upregulates AP-1_n->Pro-inflammatory Genes upregulates ARE Antioxidant Response Element Nrf2_n->ARE binds HO-1 Gene HO-1 Gene ARE->HO-1 Gene activates Inflammation Inflammation Pro-inflammatory Genes->Inflammation Antioxidant Response Antioxidant Response HO-1 Gene->Antioxidant Response G Hypothetical Biosynthesis of 6-Amyl-α-Pyrone Linoleic Acid Linoleic Acid Beta-Oxidation Beta-Oxidation Linoleic Acid->Beta-Oxidation C10 Intermediate 5-Hydroxy-2,4-decadienoic acid Beta-Oxidation->C10 Intermediate Lactonization Lactonization C10 Intermediate->Lactonization 6-Amyl-alpha-Pyrone 6-Amyl-alpha-Pyrone Lactonization->6-Amyl-alpha-Pyrone G Catalytic Valorization of 6-Amyl-α-Pyrone 6-Amyl-alpha-Pyrone 6-Amyl-alpha-Pyrone Ring-Opening_Decarboxylation Ring-Opening & Decarboxylation 6-Amyl-alpha-Pyrone->Ring-Opening_Decarboxylation Water, 498 K Non-2-en-4-one Non-2-en-4-one Ring-Opening_Decarboxylation->Non-2-en-4-one Hydrogenation Hydrogenation Non-2-en-4-one->Hydrogenation Pd/C catalyst 4-Nonanone 4-Nonanone Hydrogenation->4-Nonanone

The Natural Occurrence of 6-Pentyl-2H-pyran-2-one in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025

Abstract

6-Pentyl-2H-pyran-2-one, also known as 6-pentyl-α-pyrone (6-PP), is a volatile organic compound (VOC) of significant interest due to its characteristic coconut-like aroma and potent biological activities, including antifungal and plant growth-promoting properties.[1][2][3] This secondary metabolite is naturally produced by a variety of fungi, most notably within the Trichoderma genus.[1][4] Its potential applications as a natural food additive, biopesticide, and phytostimulant have driven research into its biosynthesis, natural occurrence, and methods for its isolation and quantification.[1][5][6] This technical guide provides a comprehensive overview of the fungal production of 6-PP, summarizing quantitative data, detailing experimental protocols for its study, and visualizing key biological and experimental processes.

Natural Occurrence and Production Levels

The production of 6-PP has been identified in numerous fungal species, with a pronounced prevalence in the genus Trichoderma.[1][4] It is often the primary VOC emitted by these fungi, in some cases accounting for over 50% of the total volatile profile.[1][4] The ability to synthesize 6-PP varies significantly not only between different species but also among different strains of the same species.[7]

Table 1: Fungal Species Reported to Produce this compound

GenusSpeciesReference(s)
TrichodermaT. atroviride[3][7][8]
T. harzianum[1][7][9][10]
T. viride[1][5][7][8][11]
T. viridescens[7]
T. asperellum[1][12]
T. citrinoviride[7]
T. hamatum[7]
T. erinaceum[13][14]
T. koningii[1][8]
StreptomycesS. morookaensis[4]

Notably, screening of 77 Trichoderma isolates revealed that no 6-PP formation was detected in cultures of T. koningii, T. harzianum, and T. virens, indicating high intraspecies variability.[7]

Quantitative Production Data

The yield of 6-PP is highly dependent on the fungal strain, culture conditions, and fermentation method. Solid-state fermentation (SSF) has been reported to produce higher yields compared to submerged fermentation (SmF).[6] The following table summarizes quantitative data from various studies.

Table 2: Quantitative Production of this compound by Various Fungi

Fungal StrainFermentation MethodMediumYieldReference
Trichoderma atroviride AN35Solid CulturePotato Dextrose Agar (B569324) (PDA)1,426 µg per culture[7]
Trichoderma viridescens (11 strains)Solid CulturePotato Dextrose Agar (PDA)200.1 - 526.3 µg per culture[7]
Trichoderma harzianumSurface CultureNot specified455 mg/L[10]
Trichoderma harzianumSubmerged CultureNot specified167 mg/L[10]
Trichoderma harzianum 4040Solid-State FermentationGreen coir powder + nutrients5.0 mg/g dry matter[5][6]
Trichoderma asperellumLiquid CultureNot specified~400 mg/L[12]

Biosynthesis and Regulation

While 6-PP is a well-characterized secondary metabolite, its complete biosynthetic pathway within fungi remains to be fully discovered.[1] However, a hypothetical model suggests that its production is intricately regulated by both abiotic and biotic factors. Core carbon metabolism is believed to supply the necessary precursors.[4] The regulation involves a G-protein signaling pathway, where the Gα protein Tga1 influences the cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates the biosynthesis of 6-PP.[4] Environmental cues such as sunlight, and biotic interactions with plants or other fungi (phytopathogens), are known to trigger this regulatory cascade.[4]

G cluster_stimuli Environmental Stimuli cluster_fungus Trichoderma Cell Sunlight Sunlight Tga1 Gα protein (Tga1) Sunlight->Tga1 Phytopathogens Phytopathogens Phytopathogens->Tga1 Plants Plants Plants->Tga1 cAMP cAMP Pathway Tga1->cAMP regulates Biosynthesis 6-PP Biosynthesis (Pathway Undiscovered) cAMP->Biosynthesis modulates SixPP This compound Biosynthesis->SixPP

Figure 1. Hypothetical model for the regulation of 6-PP biosynthesis in Trichoderma.

Experimental Protocols

The study of 6-PP involves fungal cultivation followed by specialized extraction and analytical techniques to isolate and quantify this volatile compound.

Fungal Cultivation

Objective: To culture fungal strains for the production of 6-PP.

A. Solid-State Fermentation (SSF):

  • Support Material: An inert, porous solid support such as green coir powder or agricultural residues is used.[5][6]

  • Nutrient Solution: A defined liquid medium is prepared. A typical composition per 100g of support includes: 3g sucrose, 0.18g (NH₄)₂SO₄, 0.24g NaNO₃, 0.1g KH₂PO₄, and trace elements.[6]

  • Inoculation: The solid support is moistened with the nutrient solution to a final moisture level of ~55%.[6] It is then sterilized and inoculated with a spore suspension (e.g., 2.2 x 10⁶ spores per 100g support).[6]

  • Incubation: Cultures are incubated statically at 28°C for a period of 7 to 10 days.[6]

B. Submerged Fermentation (SmF):

  • Medium: A liquid medium such as Potato Dextrose Broth (PDB) or a custom defined medium is used.[1]

  • Inoculation: The sterilized liquid medium is inoculated with fungal spores or mycelial plugs.

  • Incubation: Cultures are grown in flasks on a rotary shaker or in a bioreactor to ensure aeration. Incubation is typically carried out at 25-28°C for 48 to 96 hours.[10] Studies have shown that culture conditions, such as the energy dissipation rate from agitation, can significantly influence 6-PP production and fungal physiology.[9]

Extraction and Analysis: HS-SPME-GC-MS

Objective: To extract, identify, and quantify volatile 6-PP from fungal cultures. This method is ideal for screening and relative quantification.

  • 1. Sample Preparation: A sample of the fungal culture (e.g., agar plugs from a solid culture or a specific volume of liquid culture) is placed into a 20 mL glass vial and sealed with a septum.

  • 2. Headspace Solid-Phase Microextraction (HS-SPME):

    • An SPME fiber (e.g., coated with DVB/CAR/PDMS) is exposed to the headspace of the sealed vial.

    • The vial is incubated at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes) to allow volatile compounds to partition onto the fiber.

  • 3. Gas Chromatography (GC) Desorption and Separation:

    • The SPME fiber is inserted into the hot injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed.

    • The compounds are separated on a capillary column (e.g., DB-5ms) using a temperature gradient program.

  • 4. Mass Spectrometry (MS) Detection and Identification:

    • As compounds elute from the GC column, they enter a mass spectrometer.

    • Mass spectra are generated and compared against spectral libraries (e.g., NIST) and a commercial 6-PP standard to confirm identity.[3]

  • 5. Quantification: The amount of 6-PP can be estimated by comparing the peak area to a calibration curve generated with a pure standard.

Bulk Isolation and Purification

Objective: To isolate larger quantities of 6-PP for bioactivity assays or structural characterization.

  • 1. Solvent Extraction: The fungal culture (liquid filtrate or solid substrate) is extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.[12]

  • 2. Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator.

  • 3. Purification: The crude extract is subjected to chromatographic purification steps. This may involve techniques like column chromatography followed by High-Performance Liquid Chromatography (HPLC).

  • 4. Characterization: The purity and identity of the isolated compound are confirmed using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][15]

G cluster_culture 1. Fungal Cultivation cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis & Identification Strain Select Fungal Strain (e.g., T. atroviride) SSF Solid-State Fermentation (SSF) Strain->SSF SMF Submerged Fermentation (SmF) Strain->SMF Culture_Sample Collect Culture Sample (Solid or Liquid) SSF->Culture_Sample SMF->Culture_Sample Extraction Solvent Extraction (for Bulk Isolation) Culture_Sample->Extraction HS Headspace Vial (for VOC Analysis) Culture_Sample->HS LCMS Purification & LC-MS Extraction->LCMS SPME HS-SPME HS->SPME GCMS GC-MS Analysis SPME->GCMS Result Identify & Quantify This compound GCMS->Result LCMS->Result

Figure 2. General experimental workflow for the study of 6-PP from fungal sources.

Conclusion and Future Perspectives

This compound is a key secondary metabolite produced predominantly by fungi of the Trichoderma genus, with production levels being highly strain and condition-dependent. While significant progress has been made in identifying producing species and developing methods for quantification, the complete biosynthetic pathway remains a critical knowledge gap. Future research should focus on elucidating the genetic and enzymatic machinery responsible for 6-PP synthesis. This knowledge could unlock metabolic engineering strategies to enhance yields for commercial applications. Furthermore, continued exploration of the regulatory networks that control its production in response to environmental stimuli will deepen our understanding of fungal ecology and may lead to novel methods for inducing its biosynthesis for use in agriculture and the food industry.

References

An In-depth Technical Guide to 6-Pentyl-2H-pyran-2-one (6PP) as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 6-Pentyl-2H-pyran-2-one (6PP), a volatile secondary metabolite primarily produced by fungi of the Trichoderma genus, has garnered significant scientific interest due to its broad spectrum of biological activities. This unsaturated lactone, known for its characteristic coconut-like aroma, functions as a potent antifungal agent, an anti-inflammatory and antioxidant compound, and a modulator of plant growth. Its mechanisms of action are multifaceted, involving the disruption of fungal cell integrity and the modulation of key signaling pathways in both mammalian and plant cells, including the NF-κB, MAPK, and TOR pathways. This technical guide provides a comprehensive overview of 6PP, detailing its natural sources, biological activities, quantitative efficacy, and the molecular pathways it influences. Furthermore, it offers detailed experimental protocols for its isolation, synthesis, and bioactivity assessment, aimed at researchers, scientists, and professionals in drug development and agricultural science.

Introduction to this compound (6PP)

First identified in 1972, this compound (also known as 6-pentyl-α-pyrone) is a low molecular weight, unsaturated lactone.[1][2][3] It belongs to the α-pyrone class of compounds, characterized by a six-membered heterocyclic ring with a carbonyl group at the second position and a pentyl group at the sixth position.[2][3] This structure is responsible for its notable organoleptic and biological properties.[2]

Chemical Properties and Structure
  • Molecular Formula: C₁₀H₁₄O₂

  • Molecular Weight: 166.22 g/mol

  • Appearance: A volatile compound with a strong coconut-like aroma.[4][5]

  • Solubility: Low water solubility.[4]

  • Synonyms: 6-pentyl-α-pyrone, Coconut lactone.[6]

Four naturally occurring analogues of 6PP have also been isolated from Trichoderma species, including (E)-6-(pent-1-en1-yl)-2H-pyran-2-one and viridepyronone [6-(4-oxopentyl)-2H-pyran-2-one].[2][7]

Natural Occurrence and Biosynthesis

6PP is a well-documented secondary metabolite produced by numerous species of the filamentous fungi genus Trichoderma, which are widely used as biocontrol agents in agriculture.[4][8] Species known to produce 6PP include T. gamsii, T. viride, T. harzianum, T. koningii, T. asperellum, and T. atroviride.[2][4][5][9] It is often the main volatile organic compound (VOC) emitted by these fungi, sometimes accounting for over 50% of the total VOCs.[2][3]

The complete biosynthetic pathway for 6PP has not yet been fully elucidated.[2] However, it is believed to be a polyketide, with initial hypotheses suggesting a connection to linoleic acid metabolism.[2] The production of 6PP is regulated by various factors, including G proteins and transcription factors within the producing organism.[5]

Biological Activities and Mechanisms of Action

6PP exhibits a diverse range of biological functions, making it a molecule of high interest for pharmaceutical and agricultural applications.[2][3]

Antifungal Properties

6PP demonstrates potent, broad-spectrum antifungal activity against a wide array of plant pathogenic fungi.[2][3] It inhibits mycelial growth, spore germination, and pigmentation of pathogens.[1][10] The mechanism is thought to involve the disruption of key physiological processes such as cell wall synthesis and membrane integrity.[2]

Key Targeted Phytopathogens:

  • Magnaporthiopsis maydis (maize late wilt disease)[1][11]

  • Fusarium oxysporum[4][8]

  • Botrytis cinerea[4][12]

  • Rhizoctonia solani[4][12]

  • Peronophythora litchii (litchi downy blight)[13][14]

  • Various species of Aspergillus and Penicillium[2][13]

Anti-inflammatory and Antioxidant Properties

In mammalian systems, 6PP has shown significant anti-inflammatory and antioxidant effects. Studies using lipopolysaccharide (LPS)-stimulated mouse macrophages have demonstrated that 6PP can suppress the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9][15]

The primary mechanisms for these effects are:

  • Inhibition of NF-κB Pathway: 6PP prevents the nuclear translocation of nuclear factor kappa B (NF-κB) by inhibiting the phosphorylation and degradation of its inhibitor, IκB.[9][15]

  • Dephosphorylation of MAPKs: It suppresses inflammatory responses by dephosphorylating mitogen-activated protein kinases (MAPKs).[9][15]

  • Activation of Nrf2/HO-1 Pathway: 6PP protects cells from oxidative stress by stabilizing and activating the nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn elevates the levels of the antioxidant enzyme heme oxygenase-1 (HO-1).[9][16]

Plant Growth Promotion and Induced Systemic Resistance

Beyond its direct antifungal action, 6PP can act as a plant biostimulant. It has been reported to promote plant growth and induce systemic resistance in plants, potentially by acting as an auxin-like compound.[4][8] In Arabidopsis thaliana, 6PP has been shown to regulate root architecture by inhibiting primary root growth and inducing lateral root formation through the modulation of auxin and ethylene (B1197577) signaling pathways.[17]

Quantitative Bioactivity Data

The biological activities of 6PP have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Antifungal Activity of this compound (6PP)

Target Pathogen Assay Type Concentration Effect Reference
Fusarium oxysporum Mycelial Growth 25 mg/L ~70% inhibition [2]
Sclerotium rolfsii Mycelial Growth 196 µg/mL >90% inhibition (MIC for Viridepyronone) [7]
Magnaporthiopsis maydis Mycelial Growth 8 mg/mL Complete inhibition [10]
Various Filamentous Fungi MIC Assay 80-90 µg/mL Minimal Inhibitory Concentration [18]

| Staphylococcus aureus | MIC Assay | 100 µg/mL | Minimal Inhibitory Concentration |[18] |

Table 2: Anti-inflammatory and Antioxidant Effects of 6PP in LPS-Stimulated Raw264.7 Macrophages

Parameter Measured Concentration of 6PP Result Reference
Nitric Oxide (NO) Production Dose-dependent Significant inhibition of LPS-induced increase [9][15]
Proinflammatory Cytokines (IL-6, TNF-α, IL-1β) Dose-dependent Significant inhibition of LPS-induced secretion [15]
iNOS Protein Expression Dose-dependent Reduction of LPS-induced expression [15]

| NF-κB/p65 Nuclear Translocation | Not specified | Alleviated LPS-induced translocation |[15] |

Table 3: Acaricidal Activity of this compound (6PP)

Target Pest Concentration Exposure Time Mortality Rate Reference
Tetranychus urticae (Two-spotted spider mite) 0.125 mM 48-72 hours 20% [19]
Tetranychus urticae 0.25 mM 48-72 hours 40% [19]
Tetranychus urticae 0.5 mM 48-72 hours 80% [19]

| Tetranychus urticae | 1.0 mM | 48-72 hours | 90% |[19] |

Key Signaling Pathways

The mechanisms of action for 6PP involve the modulation of complex intracellular signaling cascades.

Anti-inflammatory Signaling Cascade in Macrophages

In response to inflammatory stimuli like LPS, 6PP exerts a multi-pronged inhibitory effect. It blocks the canonical NF-κB and MAPK pathways, which are central to the expression of pro-inflammatory genes, while simultaneously bolstering the cell's antioxidant defenses via the Nrf2/HO-1 pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates MAPK MAPK (JNK, ERK, p38) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Translocates Inflammation Pro-inflammatory Genes (NO, iNOS, IL-6, TNF-α) Nucleus->Inflammation Upregulates HO1 HO-1 Gene Nucleus->HO1 Activates PP6 This compound (6PP) PP6->IKK Inhibits PP6->MAPK Inhibits (Dephosphorylates) Keap1 Keap1 PP6->Keap1 Stabilizes Nrf2 Nrf2 Nrf2 Nrf2->Nucleus Translocates Keap1->Nrf2 Sequesters Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by 6PP.

Antifungal Action via TOR Pathway Modulation

Recent studies suggest that 6PP's fungicidal activity against oomycetes like Peronophythora litchii involves the Target of Rapamycin (TOR) signaling pathway.[13][20] The TOR pathway is a crucial regulator of cell growth, metabolism, and survival in eukaryotes. 6PP appears to influence the expression of genes within this pathway, leading to compromised vegetative growth and virulence of the pathogen.[13][20]

TOR_Pathway PP6 This compound (6PP) PlYY1 PlYY1 (Transcription Factor) PP6->PlYY1 Activates Expression TOR_Pathway TOR Pathway Genes PlYY1->TOR_Pathway Positively Regulates Cell_Processes Cellular Processes: - Growth - Metabolism - Ribosome Biogenesis TOR_Pathway->Cell_Processes Controls Pathogenesis Pathogenesis & Virulence TOR_Pathway->Pathogenesis Inhibition leads to compromised virulence Cell_Processes->Pathogenesis Enables

Caption: Proposed mechanism of 6PP antifungal action via the TOR pathway.

Experimental Protocols

Protocol for Isolation and Purification of 6PP from Trichoderma spp.

This protocol describes a general method for the extraction and purification of 6PP from fungal cultures.

workflow cluster_0 Fungal Culture & Fermentation cluster_1 Extraction cluster_2 Purification & Identification arrow arrow a 1. Inoculate Trichoderma spp. spores into Potato Dextrose Broth (PDB) b 2. Incubate for 7-12 days at 28°C with shaking a->b c 3. Separate mycelia from culture filtrate via filtration b->c d 4. Perform liquid-liquid extraction of the culture filtrate with an organic solvent (e.g., chloroform (B151607), ethyl acetate) c->d e 5. Collect and combine organic phases d->e f 6. Concentrate the extract under reduced pressure (rotary evaporation) e->f g 7. Purify crude extract using column chromatography (Silica gel) f->g h 8. Analyze fractions by TLC and pool those containing 6PP g->h i 9. Further purify using HPLC if needed h->i j 10. Identify structure using LC-MS, GC-MS, and NMR spectroscopy i->j

Caption: Workflow for the isolation and purification of 6PP.

Methodology:

  • Fungal Culture: Inoculate spores of a high-yielding Trichoderma strain (e.g., T. asperellum, T. harzianum) into a suitable liquid medium like Potato Dextrose Broth (PDB).[1][10] For solid-state fermentation, a substrate like green coir powder can be used.[21]

  • Fermentation: Incubate the culture for 7 to 12 days at approximately 28°C under appropriate aeration.[21][22]

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.

  • Extraction: Extract the cell-free culture filtrate multiple times with an equal volume of an organic solvent such as chloroform or ethyl acetate.[10][23]

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate the compounds.

  • Analysis and Identification: Monitor fractions using Thin-Layer Chromatography (TLC). Combine fractions containing the compound of interest. Final structural confirmation and identification are performed using Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) analysis, comparing the spectra with a known standard.[9][10]

Protocol for Chemical Synthesis of 6PP

While fermentative production is common, chemical synthesis allows for large-scale production without the limitation of product inhibition in cultures.[12][24] A general synthetic route is outlined below.

Methodology:

A reported synthesis involves the reaction of 3-oxooctanoic acid with an appropriate reagent to form the pyrone ring.[12] A multi-step process can be summarized as:

  • Starting Materials: Utilize readily available starting materials like ethyl 3-oxooctanoate.

  • Cyclization/Condensation: Induce a condensation reaction to form the heterocyclic pyrone ring. One method involves the reaction of a β-keto ester with an acid chloride or anhydride.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.[12]

Note: Specific reagents and reaction conditions can vary significantly between different synthetic strategies. Researchers should consult specialized organic synthesis literature for detailed, step-by-step procedures.[12][24][25]

Protocol for In Vitro Antifungal Assay (Broth Microdilution)
  • Prepare 6PP Stock: Dissolve pure 6PP in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a high-concentration stock solution.[18]

  • Prepare Fungal Inoculum: Grow the target fungal pathogen on an appropriate agar (B569324) medium. Harvest spores and suspend them in sterile saline or culture broth. Adjust the spore concentration to a standard density (e.g., 1 x 10⁵ spores/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 6PP stock solution with the appropriate liquid culture medium (e.g., PDB).

  • Inoculation: Add the fungal spore suspension to each well. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the target fungus (e.g., 25-28°C) for 24-72 hours.

  • Assessment: Determine the Minimal Inhibitory Concentration (MIC) by identifying the lowest concentration of 6PP that completely inhibits visible fungal growth. Growth can be assessed visually or by measuring absorbance with a microplate reader.[18]

Protocol for Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
  • Cell Culture: Culture Raw264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of 6PP for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include untreated and LPS-only controls.

  • Quantify Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay, according to the manufacturer's instructions.[15]

  • Quantify Cytokines: Use the supernatant to measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]

  • Western Blot Analysis (Optional): To investigate signaling pathways, lyse the cells and perform Western blot analysis to determine the phosphorylation status of proteins like MAPKs and IκB, or the nuclear translocation of NF-κB.[15]

Applications and Future Perspectives

The diverse bioactivities of this compound position it as a promising candidate for several applications:

  • Agrochemicals: Due to its potent antifungal and plant-growth-promoting properties, 6PP is a strong candidate for the development of new, eco-friendly bio-pesticides and bio-fertilizers.[8][12] Its volatile nature also makes it suitable for fumigant applications to protect stored crops.[11]

  • Pharmaceuticals: The significant anti-inflammatory and antioxidant activities of 6PP suggest its potential as a lead compound for the development of drugs to treat inflammatory diseases.[9]

  • Food and Fragrance: Its strong, pleasant coconut aroma has already led to its use as a flavoring and fragrance agent.[4][26]

Future research should focus on fully elucidating the biosynthetic pathway of 6PP to enable metabolic engineering for enhanced production. Further investigation into its molecular targets and mechanisms of action will be crucial for optimizing its application in both medicine and agriculture. Clinical and field trials are necessary to translate the promising in vitro results into practical, real-world solutions.

References

The Biological Role of 6-Pentyl-α-Pyrone in Trichoderma harzianum: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025

Abstract

Trichoderma harzianum is a ubiquitous soil fungus renowned for its potent biocontrol capabilities against a wide array of plant pathogens. A significant component of its antagonistic arsenal (B13267) is the production of bioactive secondary metabolites. Among these, 6-pentyl-α-pyrone (6-PP), a volatile organic compound (VOC) with a characteristic coconut-like aroma, has emerged as a molecule of significant interest.[1] This technical guide provides an in-depth examination of the multifaceted biological roles of 6-PP, detailing its biosynthesis, regulatory mechanisms, and its dual function as a direct antifungal agent and an indirect inducer of plant systemic resistance. We consolidate quantitative data on its efficacy, present detailed experimental protocols for its study, and illustrate key molecular and experimental pathways. This document serves as a comprehensive resource for professionals seeking to understand and harness the therapeutic and agricultural potential of this pivotal metabolite.

Introduction to 6-Pentyl-α-Pyrone (6-PP)

Trichoderma species are globally recognized as effective biological control agents, leveraging mechanisms such as competition, mycoparasitism, and antibiosis to suppress phytopathogens.[2][3] The production of secondary metabolites is central to their success, with compounds ranging from peptaibols and polyketides to terpenes and pyrones.[4][5][6]

6-Pentyl-α-pyrone (also known as 6-amyl-α-pyrone) is an unsaturated lactone first chemically characterized in T. viride.[1][7] It is one of the most abundant and well-studied VOCs produced by several Trichoderma species, including T. harzianum, often constituting over 50% of the total VOCs emitted.[1][8] Its significance extends beyond its pleasant aroma; 6-PP is a powerful bioactive compound that plays a crucial role in the fungus's interaction with other microorganisms and host plants.[7][9] This whitepaper will explore the synthesis, regulation, and diverse biological functions of 6-PP in the context of T. harzianum.

Biosynthesis and Regulation of 6-PP Production

While the complete biosynthetic pathway of 6-PP remains to be fully elucidated, current evidence suggests it originates from the metabolism of fatty acids and polyketides.[1][8] Studies using labeled linoleic acid indicate that β-oxidation provides the necessary precursors for its synthesis.[1] The production of 6-PP is not constitutive but is tightly regulated by a complex interplay of environmental cues.

Abiotic Factors:

  • Mechanical Stress: Physical conditions, such as agitation in bioreactors, significantly influence 6-PP biosynthesis. Higher mechanical stress can enhance sporulation while decreasing specific growth rates, with 6-PP productivity showing a bell-shaped relationship to the energy dissipation rate.[10]

  • Nutrient Availability: The composition of the culture medium, including carbon and nitrogen sources, impacts yield. Optimized solid-state fermentation conditions using sucrose, sodium nitrate, and ammonium (B1175870) sulfate (B86663) have been shown to increase 6-PP production six-fold.[11][12]

  • Temperature: Most studies on 6-PP production are conducted between 25°C and 28°C, suggesting this is the optimal range for its synthesis.[1]

Biotic Factors:

  • Mycoparasitic Interactions: The presence of other fungi can act as a trigger for 6-PP production. In co-culture with the pathogen Rhizoctonia solani, T. atroviride increased its 6-PP production by approximately 12-fold, indicating that 6-PP is a key component of the antagonistic response.[1]

  • Signaling Pathways: The regulation likely involves complex signaling cascades. Mitogen-activated protein kinase (MAPK) pathways, specifically involving Tmk1 and Tmk3, and NADPH oxidase (Nox) complexes are known to regulate responses to mechanical injury and may play a role in modulating 6-PP synthesis.[1]

G cluster_inputs Regulatory Inputs cluster_pathways Signaling Cascades cluster_output Metabolic Output Abiotic Abiotic Factors (Mechanical Stress, Nutrients) MAPK MAPK Pathways (Tmk1, Tmk3) Abiotic->MAPK NOX Nox Complexes (ROS Signaling) Abiotic->NOX Biotic Biotic Factors (Pathogen Presence) Biotic->MAPK Biotic->NOX Biosynthesis 6-PP Biosynthesis (Fatty Acid / Polyketide Pathway) MAPK->Biosynthesis Regulation NOX->Biosynthesis Regulation

Figure 1: Hypothetical model of 6-PP production regulation in Trichoderma.

Biological Roles of 6-PP

6-PP exhibits a remarkable range of biological activities that are central to the biocontrol efficacy of T. harzianum. Its functions can be broadly categorized into direct antagonism against pathogens and indirect effects via plant modulation.

Antifungal Activity

6-PP has a broad spectrum of activity against numerous economically important plant pathogens.[8] It acts as a potent fungistatic agent, inhibiting critical developmental processes in target fungi.[13] Its volatile nature allows it to act at a distance, creating a protective halo around the Trichoderma colony.

Key effects include:

  • Inhibition of Mycelial Growth: 6-PP effectively halts the vegetative growth of fungi such as Fusarium moniliforme, Magnaporthiopsis maydis, Botrytis cinerea, and Rhizoctonia solani.[1][13]

  • Inhibition of Spore Germination: It prevents the germination of fungal spores, a critical step in the infection cycle.[9][13]

  • Reduction of Mycotoxin Production: 6-PP can suppress the production of harmful mycotoxins by pathogenic fungi, such as fusaric acid from Fusarium and aflatoxin from Aspergillus.[9][14]

Induction of Plant Defenses and Growth Promotion

Beyond its direct antifungal effects, 6-PP is a key signaling molecule in the complex dialogue between Trichoderma and plants.[15] It functions as an elicitor, priming the plant's immune system and promoting growth.

Key effects include:

  • Induced Systemic Resistance (ISR): When applied to plants, 6-PP triggers a state of heightened defense readiness. In tobacco, it leads to elevated levels of proline and increased activity of pathogenesis-related (PR) enzymes like peroxidase and polyphenol oxidase, conferring resistance against viral pathogens.[8]

  • Upregulation of Defense Genes: Treatment with 6-PP results in the accelerated and enhanced expression of defense-related genes, such as PR-a and PR-b.[8]

  • Plant Growth Promotion: 6-PP has been reported to exhibit auxin-like activity, stimulating the formation of lateral roots.[15] This enhanced root architecture improves water and nutrient uptake, leading to increased plant biomass and yield.[14][15]

Molecular Mechanisms of Action

Recent research has begun to unravel the molecular basis for 6-PP's potent bioactivities.

Mechanisms of Action on Phytopathogens

6-PP disrupts multiple cellular processes essential for pathogen survival and virulence.[1]

  • Mitochondrial Dysfunction: It can induce an imbalance of reactive oxygen species (ROS) and disrupt mitochondrial function, potentially leading to programmed cell death (apoptosis) in the pathogen.[1][14]

  • Gene Regulation: 6-PP significantly downregulates the expression of key genes involved in virulence. This includes genes in the velvet complex (VelA, VelB) and LaeA, which control development and secondary metabolism, as well as genes directly responsible for toxin synthesis, such as FUB10.[1][14][16]

  • TOR Pathway Inhibition: Evidence suggests 6-PP interferes with the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in eukaryotes.[1][14] Disrupting this pathway severely impacts pathogen development and pathogenicity.[1]

G cluster_pathogen Pathogen Cell cluster_effects Cellular Effects node_6pp 6-Pentyl-α-Pyrone (6-PP) Mito Mitochondrion node_6pp->Mito disrupts TOR TOR Signaling Pathway node_6pp->TOR inhibits Genes Virulence Genes (vel, laeA, FUB10) node_6pp->Genes downregulates ROS ROS Imbalance & Apoptosis Mito->ROS Growth Inhibited Growth & Pathogenicity TOR->Growth Genes->Growth Toxin Reduced Mycotoxin Synthesis Genes->Toxin

Figure 2: Molecular mechanisms of 6-PP's antifungal activity on a pathogen cell.

Quantitative Data Summary

The efficacy of 6-PP has been quantified in numerous studies, highlighting its potential for practical application. The following tables summarize key findings.

Table 1: Production of 6-PP by Trichoderma Species

Trichoderma Strain Culture Condition 6-PP Yield Reference
T. harzianum T23 Liquid Culture (12 days) 72.3 mg/L [13]
T. harzianum 4040 Solid-State Fermentation (7 days) 5.0 mg/g dry matter [11][17]
T. harzianum Extractive Fermentation (Bioreactor) 83 mg/L (9-fold increase over control) [18]

| T. asperellum (P1) | Liquid Culture | ~400 mg/L |[7] |

Table 2: Antifungal Activity of 6-PP Against Phytopathogens

Target Pathogen 6-PP Concentration Effect Reference
Fusarium moniliforme 250 µg/mL 93.5% mycelial growth inhibition [13]
Fusarium moniliforme 250 µg/mL 98.0% conidia production inhibition [13]
Fusarium oxysporum 25 mg/L ~70% growth inhibition [8]
Magnaporthiopsis maydis 30 µ g/seed (Seed Coating) 94-98% reduction in pathogen infection [9]

| Staphylococcus aureus | 100 µg/mL | Minimum Inhibitory Concentration (MIC) |[19] |

Table 3: Effects of 6-PP on Plant Growth and Defense

Plant Species Treatment Observed Effect Reference
Maize (Zea mays) 30 µ g/seed 6-PP seed coating 90-120% increase in plant biomass [9]
Tomato (Solanum lycopersicum) 25 mg/L 6-PP in nutrient solution 70.7% efficacy in suppressing Fusarium wilt [16]
Tobacco (Nicotiana tabacum) Foliar spray Increased activity of SOD, peroxidase; heightened expression of PR genes [8]

| Tomato (Solanum lycopersicum) | Application with biopolymer | Did not significantly improve yield compared to live fungus treatment |[15] |

Key Experimental Protocols

Reproducible and standardized methods are critical for the study of 6-PP. This section outlines core protocols for its production, extraction, and bioactivity assessment.

Protocol: 6-PP Production and Quantification via HS-SPME-GC

This protocol is adapted from methodologies for solid-state fermentation and headspace analysis.[11][17]

  • Culture Preparation:

    • Use green coir powder as a solid support, supplemented with a nutrient solution. Optimal conditions per 100g of support: 3g sucrose, 0.24g NaNO₃, 0.18g (NH₄)₂SO₄, 0.1g KH₂PO₄.[11]

    • Adjust moisture level to 55% and inoculate with a spore suspension of T. harzianum (e.g., 2.2 x 10⁶ spores/100g).[11]

    • Incubate at 28°C for 7-12 days.[11][13]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place 0.1g of the fermented solid sample into a 40 mL vial.

    • Add 20 mL of a 25% NaCl (w/v) solution to increase the volatility of 6-PP.[11]

    • Seal the vial hermetically with a PTFE/silicone septum.

    • Expose a conditioned 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial while agitating in a water bath (e.g., 79°C) for a defined period (e.g., 30 minutes).

  • Gas Chromatography (GC) Analysis:

    • Desorb the fiber in the heated injector port (250°C) of a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a suitable capillary column (e.g., HP-25 M).

    • Employ a temperature program: hold at 35°C for 4 min, ramp at 10°C/min to 130°C, hold for 2 min, then ramp at 40°C/min to 240°C.[11]

    • Quantify 6-PP by comparing the peak area to a calibration curve prepared with a pure 6-PP standard.

Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is based on the poisoned food technique.[13]

  • Prepare a stock solution of purified 6-PP in a suitable solvent (e.g., ethanol).

  • Autoclave potato dextrose agar (B569324) (PDA) and cool to 45-50°C.

  • Add aliquots of the 6-PP stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 50, 100, 250 µg/mL). Add an equivalent amount of solvent to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a 5 mm mycelial plug from the growing edge of a young pathogen culture in the center of each plate.

  • Incubate the plates at the pathogen's optimal growth temperature (e.g., 25°C) until the mycelium in the control plate reaches the edge.

  • Measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

G node_culture 1. Solid-State Culture of T. harzianum node_extract 2. HS-SPME Extraction of Volatiles node_culture->node_extract node_purify 4. Purification of 6-PP (e.g., HPLC) node_culture->node_purify For bioassays node_quantify 3. GC-MS/FID Quantification of 6-PP node_extract->node_quantify node_bioassay 5. In Vitro / In Vivo Bioassays node_purify->node_bioassay node_plant Plant Growth / ISR Assays (Seedling treatment) node_bioassay->node_plant node_pathogen Antifungal Assays (Poisoned food technique) node_bioassay->node_pathogen node_analysis 6. Data Analysis (Inhibition %, Gene Expression) node_plant->node_analysis node_pathogen->node_analysis

Figure 3: General experimental workflow for the study of 6-PP.

Conclusion and Future Perspectives

6-pentyl-α-pyrone is unequivocally a cornerstone of Trichoderma harzianum's biological control activity. Its dual capacity to directly inhibit a broad range of phytopathogens and to simultaneously bolster plant growth and defenses makes it a molecule of immense agricultural and scientific importance. While significant progress has been made, several areas warrant further investigation:

  • Pathway Elucidation: The complete genetic and enzymatic pathway for 6-PP biosynthesis needs to be identified. This would open avenues for metabolic engineering to create hyper-producing strains.

  • Field Efficacy: While laboratory and greenhouse studies are promising, more extensive field trials are required to validate the efficacy of 6-PP-based biopesticides under diverse environmental conditions.[1][14]

  • Synergistic Formulations: Research into combining 6-PP with other biocontrol agents, such as cell wall degrading enzymes or other secondary metabolites, could lead to synergistic formulations with enhanced and more durable activity.[15]

  • Pharmacological Potential: Given its demonstrated antioxidant and anti-inflammatory properties in mammalian cell lines, the potential of 6-PP as a lead compound for drug development deserves exploration.[20]

References

An In-depth Technical Guide to 6-Pentyl-2H-pyran-2-one: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Pentyl-2H-pyran-2-one, a naturally occurring α-pyrone, has garnered significant scientific interest due to its distinct coconut-like aroma and, more importantly, its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological functions of this compound. Particular emphasis is placed on its potent antifungal properties and its role in modulating plant growth through interactions with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science.

Chemical Structure and Identification

This compound, also known as 6-pentyl-α-pyrone, is a member of the 2-pyranone class of organic compounds.[1] Its structure consists of a six-membered unsaturated lactone ring with a pentyl group substituted at the 6-position.

IUPAC Name: this compound[2] CAS Registry Number: 27593-23-3[2] Chemical Formula: C₁₀H₁₄O₂[2]

Physicochemical Properties

This compound is a colorless to brown clear liquid at room temperature with a characteristic sweet, coconut-like, and creamy aroma.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight166.22 g/mol [2]
Boiling Point93 °C at 0.3 mmHg[3]
Density1.004 g/mL at 25 °C[3]
Refractive Index (n²⁰/D)1.505[3]
Flash Point>230 °F (>110 °C)[3]
LogP2.51[3]
OdorTonka, lactonic, coconut, creamy, fatty, waxy[3]

Spectral Data for Structural Elucidation

The structural identity of this compound can be confirmed using various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectral Data of this compound

TechniqueKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃)δ 7.26 (dd, 1H), 6.15 (dd, 1H), 5.98 (dd, 1H), 2.48 (t, 2H), 1.66 (m, 2H), 1.32 (m, 4H), 0.90 (t, 3H)[4]
¹³C NMR (CDCl₃)δ 166.7, 143.6, 112.9, 102.5, 33.6, 31.0, 26.4, 22.2, 13.8[5]
Infrared (IR) ν_CO: 1730 cm⁻¹[4]
Mass Spectrometry (MS) Major fragment ions (m/z): 95, 82, 81, 110[2]

Synthesis of this compound

While this compound is a natural product, several synthetic routes have been developed. One common method involves the reaction of methyl caproate with the lithium or sodium salt of dimethyl sulfoxide (B87167) (DMSO) to form a sulfoxide intermediate. This is followed by further reactions to yield the target α-pyrone.

A general synthetic scheme is as follows:

  • Reaction of dimethyl sulfoxide with a strong base (e.g., sodium hydride) to form the corresponding anion.

  • Reaction of the DMSO anion with methyl caproate to yield a β-keto sulfoxide.

  • Subsequent cyclization and elimination reactions to form the pyrone ring.

A detailed experimental protocol for a similar synthesis is described in a patent, which involves the reaction of a mixture of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid in acetic anhydride, heated at reflux for 2 hours. After cooling and evaporation of the solvent, this compound is obtained.[4]

Biological Activity and Applications

This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for various applications, particularly in agriculture and medicine.

Antifungal Activity

This compound is a well-documented antifungal agent, effective against a range of phytopathogenic fungi. It is a key secondary metabolite produced by various Trichoderma species, which are known for their biocontrol properties. Its antifungal activity has been demonstrated against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. The mechanism of its antifungal action is believed to involve the disruption of cell membrane integrity and other key physiological processes in fungi.

Phytotoxic and Plant Growth Regulatory Effects

In addition to its antifungal properties, this compound can also exhibit phytotoxic effects at high concentrations. However, at lower, specific concentrations, it has been shown to promote plant growth and regulate root architecture. This dual activity highlights its potential as a biodegradable agrochemical.

Signaling Pathways

Recent research has begun to unravel the molecular mechanisms by which this compound exerts its biological effects, particularly its influence on plant development.

Auxin Signaling Pathway

This compound has been shown to modulate root morphogenesis in Arabidopsis thaliana by interacting with the auxin signaling pathway. It influences the expression of PIN auxin-transport proteins and requires components of the auxin response machinery, including the TIR1/AFB receptors and ARF transcription factors, to mediate its effects on lateral root formation. It also appears to involve the ethylene-response modulator EIN2 in primary root responses.

Auxin_Signaling_Pathway cluster_6PP This compound cluster_PlantCell Plant Cell cluster_Nucleus Nucleus Compound This compound EIN2 EIN2 Compound->EIN2 modulates PIN PIN Proteins (Auxin Efflux) Compound->PIN modulates expression TIR1_AFB TIR1/AFB Auxin Receptors ARF ARF Transcription Factors TIR1_AFB->ARF degrades repressors of Auxin_Response Auxin Responsive Genes ARF->Auxin_Response activates Auxin_Response->PIN regulates

6-PP interaction with plant auxin signaling.
TOR (Target of Rapamycin) Pathway

In the context of its antifungal activity against the oomycete Peronophythora litchii, this compound has been implicated in the regulation of the Target of Rapamycin (TOR) pathway. Transcriptomic analysis revealed that the compound upregulates the expression of TOR pathway-related genes, suggesting that its oomycidal activity may be mediated, at least in part, through the modulation of this critical signaling cascade that governs cell growth and metabolism.

TOR_Signaling_Pathway cluster_6PP This compound cluster_FungalCell Fungal Cell (P. litchii) Compound This compound TOR_Pathway TOR Pathway Compound->TOR_Pathway modulates PlYY1 PlYY1 (Transcription Factor) TOR_Pathway->PlYY1 upregulates PlCytochromeC PlCytochrome C TOR_Pathway->PlCytochromeC upregulates PlSpm1 PlSpm1 TOR_Pathway->PlSpm1 downregulates PlrhoH12 PlrhoH12 TOR_Pathway->PlrhoH12 downregulates Cell_Growth Cell Growth & Proliferation PlYY1->Cell_Growth inhibits PlCytochromeC->Cell_Growth inhibits PlSpm1->Cell_Growth promotes PlrhoH12->Cell_Growth promotes

6-PP modulation of the fungal TOR pathway.

Experimental Protocols

In Vitro Antifungal Activity Assessment (Air Fumigation Method)

This method is suitable for assessing the antifungal activity of volatile compounds like this compound.

Objective: To determine the inhibitory effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

  • Pure this compound

  • Volatile solvent (e.g., ethanol (B145695) or acetone)

  • Sterile Petri dishes (90 mm diameter)

  • Potato Dextrose Agar (PDA)

  • Fungal pathogen culture

  • Sterile cork borer (5 mm diameter)

  • Parafilm

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a series of dilutions of this compound in a volatile solvent to achieve the desired final concentrations in the headspace of the Petri dish.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of a PDA plate.

  • Assay Setup: In the lid of a separate sterile Petri dish, place a sterile filter paper disc. Apply the desired volume of the this compound solution to the filter paper. Allow the solvent to evaporate for a few seconds in a sterile environment.

  • Incubation: Invert the inoculated PDA plate and place it over the lid containing the treated filter paper, creating a sealed chamber. Seal the plates with Parafilm.

  • Controls: Prepare a control plate using the solvent alone on the filter paper.

  • Data Collection: Incubate the plates at the optimal temperature for the specific fungus. Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish. Calculate the percentage of inhibition of mycelial growth compared to the control.

Antifungal_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Incubate Incubation & Data Collection Prep_Compound Prepare 6-PP dilutions Treat Apply 6-PP to filter paper in lid Prep_Compound->Treat Prep_Fungus Prepare fungal inoculum Inoculate Inoculate PDA plates Prep_Fungus->Inoculate Seal Seal plates Inoculate->Seal Treat->Seal Incubate Incubate at optimal temperature Seal->Incubate Measure Measure colony diameter Incubate->Measure Calculate Calculate % inhibition Measure->Calculate

Workflow for in vitro antifungal assay.

Conclusion

This compound is a versatile natural product with significant potential in various scientific and commercial applications. Its well-characterized chemical properties, coupled with its potent and diverse biological activities, make it a compelling subject for further research and development. This technical guide provides a solid foundation of knowledge for scientists and researchers interested in exploring the full potential of this fascinating molecule. The detailed information on its structure, properties, synthesis, and biological mechanisms of action will be instrumental in guiding future studies aimed at harnessing its benefits for agriculture, medicine, and beyond.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 6-Pentyl-2H-pyran-2-one in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound with a characteristic coconut-like aroma, is a well-documented secondary metabolite produced by various fungal species, most notably from the genus Trichoderma.[1][2][3] This unsaturated lactone has garnered significant interest due to its broad range of biological activities, including antifungal, plant growth-promoting, and potential therapeutic properties.[3][4][5] Accurate quantification of 6-PP in fungal cultures is crucial for understanding its biosynthesis, optimizing production, and evaluating its potential applications in biocontrol and drug development.

These application notes provide detailed protocols for the extraction and quantification of 6-PP from fungal cultures using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Data Summary

The production of this compound can vary significantly depending on the fungal species, strain, and culture conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Production of this compound by Different Trichoderma Species.

Fungal SpeciesStrainCulture Conditions6-PP ConcentrationReference
Trichoderma atrovirideAN35Potato Dextrose Agar (B569324) (PDA), 20°C, 6 days1,426 µg per culture[6]
Trichoderma atrovirideAN212Potato Dextrose Agar (PDA), 20°C, 6 days33.4 µg per culture[6]
Trichoderma viridescensMultiple strainsPotato Dextrose Agar (PDA)200.1 - 526.3 µg per culture[6]
Trichoderma hamatumMultiple strainsPotato Dextrose Agar (PDA)Up to 155 µg per culture[6]
Trichoderma citrinovirideMultiple strainsPotato Dextrose Agar (PDA)Up to 200 µg per culture[6]
Trichoderma harzianum4040Solid-state fermentation on green coir powder, 28°C, 7 days5.0 mg/g dry matter[2][7]
Trichoderma harzianumNot specifiedSurface fermentation, 96 hours455 mg/L[8]
Trichoderma harzianumNot specifiedSubmerged fermentation, 48 hours167 mg/L[8]
Trichoderma asperellumP1Liquid culture~400 mg/L[9]

Note: The variability in reported units (µg per culture, mg/g dry matter, mg/L) reflects the different experimental setups and quantification methods used in the cited studies.

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies reported for the analysis of 6-PP in Trichoderma cultures.[2][6]

1. Materials and Reagents:

  • Fungal culture (solid or liquid)

  • This compound standard (Sigma-Aldrich or equivalent)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • 20 mL or 40 mL headspace vials with PTFE/silicone septa

  • Manual SPME holder

  • SPME fiber: 100 µm polydimethylsiloxane (B3030410) (PDMS) (Supelco or equivalent)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation:

  • For Solid Cultures (e.g., on agar plates):

    • Excise a standardized amount of the fungal culture (e.g., a specific number of agar plugs or a defined weight of the colonized substrate).

    • Place the sample into a headspace vial. For solid-state fermentation, a sample of 0.1 g is recommended.[2]

  • For Liquid Cultures:

    • Transfer a defined volume of the fungal broth into a headspace vial.

  • Salt Addition:

    • To enhance the release of volatile compounds, add a 25% (w/v) NaCl solution to the vial.[2][8]

    • Ensure the vial is hermetically sealed.

3. HS-SPME Procedure:

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector port.

  • Extraction:

    • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds. Agitation can improve extraction efficiency.[8]

  • Desorption:

    • Immediately after extraction, insert the SPME fiber into the hot injector port of the GC.

    • Desorb the analytes from the fiber for a set time (e.g., 4 minutes in splitless mode).[2]

4. GC-MS Analysis:

  • Gas Chromatograph Conditions (example): [2]

    • Column: CP Sil 5CB (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 4 minutes.

      • Ramp 1: Increase to 130°C at 10°C/min, hold for 2 minutes.

      • Ramp 2: Increase to 240°C at 40°C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Mass Spectrometer Conditions:

    • Detector Temperature: 250°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

5. Quantification:

  • Calibration Curve:

    • Prepare a series of standard solutions of 6-PP in an appropriate solvent (e.g., ethanol-distilled water, 1:100 v/v).[2]

    • For solid matrix calibration, impregnate a known amount of a sterile substrate (e.g., green coir powder) with the standard solutions.[2]

    • Analyze the standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting peak area against concentration.

  • Data Analysis:

    • Identify the 6-PP peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

    • Quantify the amount of 6-PP in the sample by interpolating its peak area on the calibration curve.

Visualizations

Biosynthesis of this compound

Recent studies have elucidated that the biosynthesis of 6-PP in Trichoderma atroviride proceeds through a polyketide pathway, with a key role played by a specific polyketide synthase (PKS) gene, designated as pks1.[3]

Biosynthesis_of_6_Pentyl_2H_pyran_2_one cluster_0 Polyketide Biosynthesis Pathway AcetylCoA Acetyl-CoA PKS1 Polyketide Synthase (pks1) AcetylCoA->PKS1 MalonylCoA Malonyl-CoA MalonylCoA->PKS1 Polyketide_Intermediate Polyketide Intermediate PKS1->Polyketide_Intermediate Chain Elongation Modification_Enzymes Modifying Enzymes (e.g., reductases, cyclases) Polyketide_Intermediate->Modification_Enzymes Modification & Cyclization SixPP This compound Modification_Enzymes->SixPP

Caption: Simplified biosynthetic pathway of this compound via the polyketide synthase Pks1.

Experimental Workflow for Quantification

The following diagram illustrates the key steps involved in the quantification of this compound from fungal cultures.

Experimental_Workflow cluster_workflow Quantification Workflow Fungal_Culture Fungal Culture (Solid or Liquid) Sample_Prep Sample Preparation (Vial, NaCl addition) Fungal_Culture->Sample_Prep HSPME HS-SPME Extraction (PDMS fiber) Sample_Prep->HSPME GCMS_Analysis GC-MS Analysis HSPME->GCMS_Analysis Thermal Desorption Data_Processing Data Processing (Peak Identification & Integration) GCMS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the Extraction and Purification of 6-Amyl-α-Pyrone from Trichoderma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amyl-α-pyrone (6-PP), also known as 6-pentyl-α-pyrone, is a volatile secondary metabolite produced by various species of the fungal genus Trichoderma, including T. harzianum, T. atroviride, T. viride, and T. gamsii.[1][2][3][4][5] This unsaturated lactone is of significant interest due to its characteristic coconut-like aroma and its broad range of biological activities, including potent antifungal properties.[1][6][7] These attributes make 6-PP a valuable compound for applications in the food, fragrance, and pharmaceutical industries, as well as a potential biopesticide for sustainable agriculture.[1][2] This document provides detailed application notes and protocols for the extraction and purification of 6-amyl-α-pyrone from Trichoderma cultures.

Data Presentation: Quantitative Analysis of 6-Amyl-α-Pyrone Production

The production of 6-amyl-α-pyrone can be influenced by the Trichoderma species, cultivation method, and extraction solvent. The following table summarizes quantitative data from various studies to provide a comparative overview of production yields.

Trichoderma SpeciesCultivation MethodSupport/MediumExtraction SolventYield of 6-Amyl-α-PyroneReference
Trichoderma harzianumSolid-State FermentationGreen coir powderHeadspace-SPME5.0 mg/g dry matter[2][8]
Trichoderma atrovirideExtractive Liquid-Surface Immobilization (Ext-LSI)Liquid medium with polymeric microspheresDimethyl silicone oil (in-situ)7.1 g/L (in organic phase)[9]
Trichoderma asperellumLiquid Culture (PDB)Potato Dextrose BrothChloroform~400 mg/L (active ingredient)[6]
Trichoderma viride & T. harzianumSolid State CultureSugarcane bagasseNot specified0.08 mg/g DM & 0.03 mg/g DM[5]

Experimental Protocols

Protocol 1: Extraction of 6-Amyl-α-Pyrone from Trichoderma Liquid Culture

This protocol outlines the steps for extracting 6-amyl-α-pyrone from a liquid culture of Trichoderma.

Materials:

  • Trichoderma spp. culture grown in Potato Dextrose Broth (PDB) or other suitable liquid medium.[1][6]

  • Organic solvents: Ethyl acetate, Chloroform, or n-Hexane.[6][10]

  • Anhydrous sodium sulfate (B86663).[10]

  • Separatory funnel.

  • Rotary evaporator.

  • Glassware (flasks, beakers).

Procedure:

  • Fungal Culture: Inoculate Trichoderma spores into Erlenmeyer flasks containing sterile PDB. Incubate at 25-28°C for 7-10 days with shaking (150 rpm) to ensure sufficient biomass growth and metabolite production.[6]

  • Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration through Whatman No. 1 filter paper.[10] The filtrate contains the extracellular 6-amyl-α-pyrone.

  • Solvent Extraction:

    • Transfer the cell-free filtrate to a separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic phase, containing the 6-amyl-α-pyrone, is typically the upper layer.

    • Collect the organic layer. Repeat the extraction process on the aqueous layer two more times to maximize recovery.

  • Drying and Concentration:

    • Pool the collected organic extracts.

    • Dry the extract by passing it through a bed of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C in a sealed, light-protected container for further purification.

Protocol 2: Purification of 6-Amyl-α-Pyrone using Chromatography

This protocol describes the purification of 6-amyl-α-pyrone from the crude extract using chromatographic techniques.

Materials:

  • Crude extract of 6-amyl-α-pyrone.

  • Silica (B1680970) gel for column chromatography.

  • Solvents for chromatography: Hexane (B92381), Ethyl acetate.

  • Thin-Layer Chromatography (TLC) plates (silica gel coated).

  • High-Performance Liquid Chromatography (HPLC) system (optional, for high purity).

  • Glass column for chromatography.

  • Fraction collector (optional).

Procedure:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Before proceeding with column chromatography, perform TLC to determine the optimal solvent system for separation.

    • Spot the crude extract onto a TLC plate and develop it using different ratios of hexane and ethyl acetate.

    • Visualize the spots under UV light (254 nm). The band corresponding to 6-amyl-α-pyrone can be identified by comparing its Rf value with a standard, if available.[11]

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Load the concentrated crude extract onto the top of the silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity solvent system (e.g., 100% hexane) and gradually increasing the polarity.

    • Collect the fractions and monitor them by TLC to identify those containing 6-amyl-α-pyrone.

  • Fraction Pooling and Concentration:

    • Pool the fractions that show a pure spot of 6-amyl-α-pyrone on the TLC plate.

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified 6-amyl-α-pyrone.

  • High-Performance Liquid Chromatography (HPLC) (Optional):

    • For higher purity, the partially purified compound can be subjected to preparative HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase determined by analytical HPLC.

    • Collect the peak corresponding to 6-amyl-α-pyrone.

  • Characterization: The purified compound can be characterized and its identity confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]

Visualizations

Biosynthesis of 6-Amyl-α-Pyrone

The biosynthesis of 6-amyl-α-pyrone in Trichoderma is known to occur via the polyketide pathway. A key enzyme in this process is a polyketide synthase (PKS), and the gene pks1 has been identified as essential for its production in T. atroviride.[12] The metabolism of fatty acids through β-oxidation is also believed to provide the precursor for its synthesis.[1]

Biosynthesis_of_6_Amyl_alpha_Pyrone Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Polyketide_Synthase_PKS1 Polyketide Synthase (PKS1) Acetyl_CoA->Polyketide_Synthase_PKS1 Polyketide_Intermediate Polyketide Intermediate Polyketide_Synthase_PKS1->Polyketide_Intermediate Cyclization_Reduction Cyclization/Reduction Polyketide_Intermediate->Cyclization_Reduction _6_Amyl_alpha_Pyrone 6-Amyl-α-Pyrone Cyclization_Reduction->_6_Amyl_alpha_Pyrone Extraction_Purification_Workflow Start Start: Trichoderma Culture Fermentation 1. Fermentation (Liquid or Solid-State) Start->Fermentation Harvesting 2. Harvesting (Filtration/Extraction) Fermentation->Harvesting Solvent_Extraction 3. Solvent Extraction Harvesting->Solvent_Extraction Concentration 4. Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude 6-Amyl-α-Pyrone Extract Concentration->Crude_Extract Purification 5. Purification Crude_Extract->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Primary HPLC Preparative HPLC (Optional) Column_Chromatography->HPLC For higher purity Pure_Compound Purified 6-Amyl-α-Pyrone Column_Chromatography->Pure_Compound HPLC->Pure_Compound Analysis 6. Analysis (GC-MS, NMR) Pure_Compound->Analysis End End Analysis->End

References

Application Note: GC-MS Analysis of 6-Pentyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Pentyl-2H-pyran-2-one (6-PP) is a volatile organic compound with a characteristic coconut-like aroma, produced by various species of the fungus Trichoderma.[1] It has garnered significant interest due to its potential applications as a flavoring agent, as well as its antifungal and plant growth-promoting properties.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of 6-PP in various matrices.[1][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of this compound based on published literature.

ParameterValueSource
Retention Time ~14.6 min[1]
~20.44 min[4]
Key Mass Fragments (m/z) 68, 82, 98, 110, 125, 168 (Molecular Ion)[1]
Limit of Detection (LOD) Not explicitly stated in the provided results, but the technique is sensitive enough for trace analysis.
Limit of Quantification (LOQ) Not explicitly stated in the provided results.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of this compound.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile compounds like 6-PP from solid or liquid samples.[5][6]

  • Sample Preparation: Place 0.1 g of the sample (e.g., fungal culture, soil, or plant material) into a 40 mL vial.[5]

  • Matrix Modification: Add 20 mL of a 25% (w/v) NaCl solution to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile analytes into the headspace.[5][6]

  • Vial Sealing: Hermetically seal the vial with a polypropylene (B1209903) cap and a PTFE/silicone septum.[5]

  • Incubation and Extraction:

    • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 79°C) for a conditioning time (e.g., 2 minutes).[6]

    • Introduce a conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS)) into the headspace of the vial.[5]

    • Expose the fiber to the headspace for a defined extraction time (e.g., 29 minutes) to allow for the adsorption of volatile compounds.[5][6]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is an alternative for extracting 6-PP from liquid cultures.

  • Solvent Selection: Ethyl acetate (B1210297) is an effective solvent for extracting 6-PP.[1]

  • Extraction Procedure:

    • To a known volume of the liquid sample, add an equal volume of ethyl acetate.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer (ethyl acetate) containing the extracted 6-PP.

  • Concentration (Optional): If the concentration of 6-PP is expected to be low, the solvent can be evaporated under a gentle stream of nitrogen to concentrate the analyte.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., ethyl acetate or methanol) before GC-MS analysis.

GC-MS Analysis

The following table outlines typical GC-MS parameters for the analysis of this compound.

ParameterSetting 1Setting 2
GC System Agilent 6890N or similarShimadzu GC-MS-QP 2010 or similar
Column CP Sil 5CB (30 m x 0.32 mm, 0.25 µm film thickness)[5]DB-5 (30 m x 0.32 mm, 0.25 µm film thickness)[7]
Injector Temperature 250°C[5]250°C[7]
Injection Mode Splitless (for SPME) or Split (e.g., 1:100 for liquid injection)[5][7]Splitless
Carrier Gas Nitrogen at 1.2 mL/min[5]Helium at 1.2 mL/min[7]
Oven Temperature Program 35°C (4 min), then 10°C/min to 130°C (2 min), then 40°C/min to 240°C[5]40°C (2 min), then 4°C/min to 120°C, then 5°C/min to 200°C (5 min), then 10°C/min to 300°C[4]
MS System Quadrupole Mass SpectrometerQuadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[7]Electron Ionization (EI) at 60 eV[4]
Ion Source Temperature Not specified250°C[4]
Transfer Line Temperature Not specified280°C[4]
Mass Scan Range 35-500 amu50-550 amu[4]
Data Analysis Comparison of mass spectra with NIST library and authenticated standards.[1]Comparison of mass spectra with NIST library and authenticated standards.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Fungal Culture) HS_SPME Headspace SPME Sample->HS_SPME LLE Liquid-Liquid Extraction Sample->LLE Extract Analyte Extraction HS_SPME->Extract LLE->Extract GC_Injection GC Injection Extract->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Library_Search NIST Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: Antimicrobial Activity of 6-Pentyl-2H-pyran-2-one Against Foodborne Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 6-Pentyl-2H-pyran-2-one (6-PP), a naturally occurring volatile organic compound, against a range of foodborne pathogens. This document includes a summary of its efficacy, its proposed mechanism of action, and detailed protocols for its evaluation as a potential antimicrobial agent.

Introduction

This compound (6-PP), a secondary metabolite produced by various fungi, notably Trichoderma species, has garnered significant interest for its bioactive properties.[1] Its characteristic coconut-like aroma has led to its use as a food flavoring agent. Beyond its organoleptic qualities, 6-PP has demonstrated considerable antifungal and antibacterial activity, positioning it as a promising natural alternative for food preservation and as a lead compound in drug discovery programs targeting foodborne pathogens.

Data Presentation: Efficacy of this compound (6-PP)

The antimicrobial efficacy of 6-PP has been evaluated against several foodborne pathogens. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-PP Against Foodborne Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusNot Specified100[2]
Multidrug-Resistant Enterobacterales (including E. coli)Clinical Isolates16-32[3]
Escherichia coliATCC 11229> 32 (low activity)[2]
Salmonella entericaNot Determined-
Listeria monocytogenesNot Determined-

Note: The antibacterial activity of 6-PP against several bacterial strains has been reported as low in some studies.[2] However, it shows promise against specific pathogens like S. aureus and certain multidrug-resistant Gram-negative bacteria.[2][3] Further research is required to establish the MIC values against a broader range of foodborne pathogens. The protocols provided in this document can be used to determine these values.

Table 2: Minimum Bactericidal Concentration (MBC) of 6-PP Against Foodborne Bacteria

Bacterial SpeciesStrainMBC (µg/mL)Reference
Staphylococcus aureusNot Determined-
Escherichia coliNot Determined-
Salmonella entericaNot Determined-
Listeria monocytogenesNot Determined-

Table 3: Anti-Biofilm Activity of 6-PP and its Derivatives

Bacterial SpeciesCompoundConcentrationBiofilm Inhibition (%)Reference
Xanthomonas campestris pv. campestris6-Pentyl-α-pyrone (6-PP)Not specifiedExhibited antibiofilm activity[1]
Marine BacteriaPyrone derivativesNot specifiedSignificantly inhibited biofilm formation[4]
Staphylococcus aureusNot Determined--
Escherichia coliNot Determined--
Salmonella entericaNot Determined--
Listeria monocytogenesNot Determined--

Note: While 6-PP and its derivatives have shown potential in inhibiting biofilm formation, quantitative data against key foodborne pathogens is limited.[1][4] The detailed protocol for the anti-biofilm assay provided below will enable researchers to quantify the efficacy of 6-PP in preventing and eradicating biofilms of interest.

Mechanism of Action

Current research suggests that 6-PP exerts its antimicrobial effects through the disruption of cell membrane integrity and the induction of morphological changes in microbial cells.

Disruption of Cell Membrane and Cellular Morphology

Studies have shown that treatment with 6-PP leads to significant damage to the cellular structure of both bacteria and fungi. In Staphylococcus aureus, exposure to 6-PP has been observed to cause the formation of bleb-like structures on the outer surface and the detachment of the plasma membrane from the cell wall.[2] This disruption of the cell envelope leads to a loss of cellular contents and ultimately, cell death.

Proposed Mechanism of Action of this compound 6-PP 6-PP Bacterial_Cell Foodborne Pathogen 6-PP->Bacterial_Cell Interacts with Membrane_Disruption Disruption of Cell Membrane Integrity Bacterial_Cell->Membrane_Disruption Morphological_Changes Induction of Morphological Changes (e.g., blebbing, membrane detachment) Membrane_Disruption->Morphological_Changes Loss_of_Contents Leakage of Cellular Contents Morphological_Changes->Loss_of_Contents Cell_Death Cell Death Loss_of_Contents->Cell_Death

Caption: Proposed mechanism of 6-PP's antimicrobial action.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antimicrobial and anti-biofilm activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of 6-PP that visibly inhibits the growth of a specific foodborne pathogen.

Materials:

  • This compound (6-PP)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Bacterial inoculum of the target foodborne pathogen

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of 6-PP Stock Solution: Prepare a stock solution of 6-PP in a suitable solvent (e.g., DMSO) at a known high concentration.

  • Preparation of Bacterial Inoculum: Culture the target pathogen overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add a specific volume of the 6-PP stock solution and broth to well 1 to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (inoculum without 6-PP), and well 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at the optimal temperature for the pathogen (e.g., 37°C) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of 6-PP at which there is no visible growth (turbidity) compared to the growth control.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare 6-PP Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Visually Determine MIC Incubation->Read_MIC

Caption: Workflow for MIC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Objective: To determine the lowest concentration of 6-PP that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature for the pathogen for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of 6-PP that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Method)

Objective: To quantify the ability of 6-PP to inhibit biofilm formation and eradicate pre-formed biofilms.

Materials:

  • This compound (6-PP)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate broth medium

  • Bacterial inoculum

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • In a 96-well plate, add 100 µL of broth containing various sub-MIC concentrations of 6-PP.

  • Inoculate each well with 100 µL of an overnight culture of the target pathogen diluted to an OD₆₀₀ of 0.02.

  • Include a positive control (bacteria without 6-PP) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature for 24-48 hours without shaking.

  • Carefully discard the culture medium and wash the wells twice with sterile PBS to remove planktonic cells.

  • Air-dry the plate and stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.

  • Wash the wells with water to remove excess stain and air-dry.

  • Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.

  • Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

Procedure for Biofilm Eradication:

  • Grow biofilms in a 96-well plate as described for the inhibition assay (steps 2-4) without the addition of 6-PP.

  • After incubation, discard the medium and wash the wells with PBS.

  • Add 200 µL of fresh broth containing various concentrations of 6-PP to the wells with pre-formed biofilms.

  • Incubate for a further 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method described above (steps 6-9).

Protocol 4: Visualization of Morphological Changes by Electron Microscopy

Objective: To observe the ultrastructural changes in foodborne pathogens induced by 6-PP treatment.

4.4.1. Scanning Electron Microscopy (SEM)

  • Sample Preparation: Treat a mid-log phase bacterial culture with 6-PP at its MIC for a specified time. A control group without 6-PP should be run in parallel.

  • Fixation: Harvest the bacterial cells by centrifugation and wash with PBS. Fix the cells with 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., cacodylate buffer) for at least 2 hours at 4°C.

  • Dehydration: Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).

  • Drying: Subject the samples to critical point drying.

  • Coating: Mount the dried samples on stubs and coat them with a thin layer of gold or gold-palladium.

  • Imaging: Observe the samples under a scanning electron microscope.

4.4.2. Transmission Electron Microscopy (TEM)

  • Sample Preparation and Fixation: Prepare and fix the bacterial cells as described for SEM (steps 1 and 2).

  • Post-fixation: Post-fix the cells in 1% osmium tetroxide to enhance contrast.

  • Dehydration: Dehydrate the samples through a graded ethanol series.

  • Embedding: Infiltrate the samples with resin (e.g., Epon) and embed them in molds. Polymerize the resin at 60°C.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Examine the stained sections under a transmission electron microscope.

Drug Discovery and Development Workflow

The evaluation of this compound as a potential antimicrobial agent follows a structured drug discovery and development pipeline.

Drug Discovery Workflow for this compound Discovery Discovery & Screening Lead_ID Lead Identification (6-PP) Discovery->Lead_ID In_Vitro In Vitro Testing (MIC, MBC, Anti-biofilm) Lead_ID->In_Vitro Mechanism Mechanism of Action Studies In_Vitro->Mechanism Lead_Opt Lead Optimization (Analogue Synthesis) Mechanism->Lead_Opt Lead_Opt->In_Vitro Preclinical Preclinical Development Lead_Opt->Preclinical In_Vivo In Vivo Efficacy & Toxicity Studies Clinical Clinical Trials In_Vivo->Clinical Preclinical->In_Vivo

Caption: A logical flow for the development of 6-PP as an antimicrobial.

Conclusion

This compound demonstrates promising antimicrobial and anti-biofilm properties against select foodborne pathogens. Its mechanism of action, involving the disruption of cell membrane integrity, makes it an interesting candidate for further investigation. The protocols provided herein offer a standardized framework for researchers to comprehensively evaluate the potential of 6-PP and its derivatives as novel agents to enhance food safety and combat bacterial infections. Further studies are warranted to establish its efficacy against a wider range of foodborne pathogens and to explore its potential applications in food preservation and clinical settings.

References

Application Notes and Protocols: 6-Pentyl-2H-pyran-2-one as a Plant Growth Promoter

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Pentyl-2H-pyran-2-one, also known as 6-pentyl-alpha-pyrone (6PP), is a volatile organic compound naturally produced by various microorganisms, most notably fungi of the Trichoderma genus.[1][2] Initially recognized for its potent antifungal properties against a broad spectrum of plant pathogens, recent research has unveiled its significant role as a plant growth promoter.[1][2][[“]] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the capabilities of 6PP to enhance plant growth and development. 6PP's ability to modulate plant root architecture, particularly by inhibiting primary root elongation and promoting lateral root formation, is a key aspect of its growth-promoting activity.[4][5][6] These effects are primarily mediated through the modulation of auxin and ethylene (B1197577) signaling pathways within the plant.[4][5]

Data Presentation: Efficacy of this compound in Plant Growth Promotion

The following tables summarize the quantitative effects of 6PP on various plant growth parameters as documented in scientific literature.

Table 1: Effect of this compound on Arabidopsis thaliana Root Architecture

Concentration (µM)Primary Root Length (relative to control)Number of Emerged Lateral Roots (relative to control)Lateral Root Density (relative to control)Reference
75DecreasedIncreasedIncreased[4][6]
150Significantly DecreasedSignificantly IncreasedSignificantly Increased[4][6]

Table 2: Effect of this compound Seed Treatment on Maize under Pathogen Stress (Magnaporthiopsis maydis)

TreatmentPlant Biomass Increase (relative to infected control)Cob Weight Increase (relative to infected control)Pathogen Infection ReductionReference
30 µ g/seed 90-120%60%94-98%[7]
60 µ g/seed Less effective than 30 µ g/seed Less effective than 30 µ g/seed Less effective than 30 µ g/seed [7]

Table 3: Effect of this compound on Tomato Yield

TreatmentTotal Yield Increase (relative to untreated control)Reference
Trichoderma harzianum T22 (produces 6PP)+40.1%[8]
BP + 6PPNo significant effect on yield[8]

Mechanism of Action: Signaling Pathway Involvement

This compound primarily influences plant growth by modulating key phytohormone signaling pathways, namely auxin and ethylene. In Arabidopsis thaliana, 6PP has been shown to regulate root morphogenesis by interfering with these pathways.[4][5] The observed inhibition of primary root growth and the promotion of lateral root formation are classic responses associated with alterations in auxin distribution and signaling.[4][5] Furthermore, the involvement of the ETHYLENE INSENSITIVE 2 (EIN2) protein suggests a crosstalk between the auxin and ethylene signaling cascades in mediating the plant's response to 6PP.[4]

G node_6pp This compound (6PP) node_perception Plant Perception (Mechanism under investigation) node_6pp->node_perception node_auxin Auxin Signaling Pathway node_perception->node_auxin node_ethylene Ethylene Signaling Pathway node_perception->node_ethylene node_root_morphogenesis Root Morphogenesis node_auxin->node_root_morphogenesis node_ein2 EIN2 node_ethylene->node_ein2 node_ein2->node_root_morphogenesis crosstalk node_primary_root Inhibition of Primary Root Growth node_root_morphogenesis->node_primary_root node_lateral_root Induction of Lateral Root Formation node_root_morphogenesis->node_lateral_root

Caption: Proposed signaling pathway for 6PP-mediated plant growth promotion.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the plant growth-promoting effects of this compound.

Protocol 1: In Vitro Assessment of Root Architecture Modulation

Objective: To evaluate the effect of 6PP on the root architecture of a model plant, such as Arabidopsis thaliana, under sterile conditions.

Materials:

  • This compound (pure compound)

  • Solvent (e.g., ethanol (B145695) or DMSO)

  • Murashige and Skoog (MS) medium

  • Petri dishes (90 mm)

  • Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

  • Growth chamber with controlled light and temperature

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Preparation of 6PP Stock Solution: Prepare a stock solution of 6PP in a suitable solvent at a high concentration (e.g., 100 mM).

  • Preparation of Growth Media: Prepare MS agar (B569324) medium and autoclave. While the medium is still molten (around 50-60°C), add the 6PP stock solution to achieve the desired final concentrations (e.g., 0, 25, 50, 75, 100, 150 µM). Ensure thorough mixing. Pour the medium into Petri dishes and allow it to solidify in a sterile environment.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds using your standard laboratory protocol (e.g., with 70% ethanol and bleach). Aseptically place the sterilized seeds on the surface of the prepared MS plates containing different concentrations of 6PP.

  • Incubation: Seal the Petri dishes with parafilm and place them vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Data Collection: After a specified growth period (e.g., 7-10 days), carefully remove the seedlings from the agar. Photograph the seedlings and their root systems.

  • Data Analysis: Using image analysis software, measure the primary root length, count the number of emerged lateral roots, and calculate the lateral root density (number of lateral roots per unit length of the primary root).

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and 6PP-treated groups.

G node_start Start node_prepare_media Prepare MS Media with varying 6PP concentrations node_start->node_prepare_media node_sterilize_seeds Sterilize and Plate Arabidopsis Seeds node_prepare_media->node_sterilize_seeds node_incubate Incubate in Growth Chamber node_sterilize_seeds->node_incubate node_data_collection Image Seedlings and Collect Root Data node_incubate->node_data_collection node_analyze Analyze Root Parameters (Primary Root Length, Lateral Roots) node_data_collection->node_analyze node_end End node_analyze->node_end

Caption: Experimental workflow for in vitro root architecture assessment.

Protocol 2: In Vivo Plant Growth Promotion Assessment via Seed Treatment

Objective: To evaluate the efficacy of 6PP as a seed treatment to promote plant growth and protect against soil-borne pathogens.

Materials:

  • Pure this compound (6PP)

  • Adherent (e.g., Tween 20)

  • Sterile water

  • Viable seeds of a crop plant (e.g., maize, tomato)

  • Pots

  • Sterile potting mix

  • (Optional) Soil infested with a target pathogen

  • Growth chamber or greenhouse

Procedure:

  • Preparation of 6PP Seed Coating Solution: Prepare a solution of 6PP at desired concentrations to achieve a specific dosage per seed (e.g., 30 or 60 µg of 6PP per seed).[7] Add a small amount of an adherent to improve the coating.

  • Seed Treatment: Divide the seeds into experimental groups:

    • Untreated control

    • (Optional) Pathogen control (untreated seeds in infested soil)

    • 6PP treatment groups (e.g., 30 µ g/seed , 60 µ g/seed ) For the treatment groups, coat the seeds with the respective 6PP solutions until the solution is fully absorbed. Allow the seeds to air-dry in a sterile environment.

  • Sowing: Sow the treated and untreated seeds in pots containing either sterile or pathogen-infested soil according to the experimental design.

  • Growth Conditions: Maintain the pots in a growth chamber or greenhouse with appropriate conditions for the host plant's growth (e.g., temperature, light, and humidity).

  • Data Collection: Over the course of the plant's growth, monitor and record various growth parameters, including:

    • Germination rate

    • Seedling vigor

    • Plant height

    • Shoot and root biomass (at the end of the experiment)

    • Yield parameters (e.g., fruit number, cob weight)

    • (If applicable) Disease incidence and severity

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods to compare the performance of 6PP-treated plants with the control groups.

Concluding Remarks

This compound presents a promising avenue for sustainable agriculture, acting as a dual-function agent for both plant growth promotion and disease control. The protocols outlined in this document provide a framework for researchers to investigate and validate the efficacy of 6PP in various plant species and agricultural systems. Further research into the precise molecular mechanisms of 6PP perception and signal transduction in plants will be crucial for optimizing its application and developing novel biostimulant and biocontrol products.

References

Application Notes and Protocols for the Flavor Profile Analysis of 6-Amyl-α-Pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amyl-α-pyrone is a volatile organic compound with significant applications in the food and fragrance industries due to its distinct flavor profile. This document provides a comprehensive analysis of its sensory characteristics, along with detailed protocols for its chemical and sensory evaluation. Furthermore, putative signaling pathways involved in its perception are outlined to guide further research into its mechanism of action on olfactory and gustatory receptors.

Introduction

6-Amyl-α-pyrone, also known as 6-pentyl-2H-pyran-2-one, is a lactone that contributes a characteristic coconut-like aroma and flavor to a variety of products. It is found naturally in fruits such as peaches, plums, and nectarines, and is also a product of microbial fermentation, notably by species of Trichoderma. Its flavor profile is complex, with nuances of creaminess, sweetness, and nuttiness, making it a valuable ingredient in the formulation of foods, beverages, and fragrances. Understanding the detailed flavor chemistry and sensory perception of 6-amyl-α-pyrone is crucial for its effective application and for the development of novel flavor profiles.

Flavor Profile of 6-Amyl-α-Pyrone

The flavor of 6-amyl-α-pyrone is multifaceted, characterized by a dominant coconut aroma with several underlying notes. Its sensory attributes are summarized in the table below.

Attribute Descriptor Intensity Reference
Aroma CoconutHighFreshly grated coconut
CreamyMediumFresh cream
SweetMediumSugarcane
WaxyLowBeeswax
TonkaLowTonka bean extract
MushroomLowSautéed mushrooms
Blue CheeseLowMild blue cheese
Cocoa FruityLowUnsweetened cocoa powder with a hint of fruit
Taste SweetMediumSucrose solution (5%)
CreamyMediumWhole milk
CoconutHighCoconut water
NuttyLowToasted almonds
MushroomLowMushroom broth

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the quantitative analysis of 6-amyl-α-pyrone in a liquid matrix, such as a beverage, using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

3.1.1. Materials and Reagents

  • 6-Amyl-α-pyrone standard (≥98% purity)

  • Internal standard (e.g., 2-heptanone)

  • Sodium chloride (NaCl)

  • Deionized water

  • Methanol (HPLC grade)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

3.1.2. Sample Preparation

  • Prepare a stock solution of 6-amyl-α-pyrone (1000 µg/mL) in methanol.

  • Prepare a series of calibration standards by spiking known amounts of the stock solution into 10 mL of deionized water in headspace vials to achieve concentrations ranging from 1 to 100 µg/L.

  • Add the internal standard to each vial to a final concentration of 10 µg/L.

  • Add 2.5 g of NaCl to each vial to increase the ionic strength of the solution and enhance the volatility of the analyte.

  • For sample analysis, place 10 mL of the beverage into a headspace vial, add the internal standard and NaCl as described above.

  • Seal the vials immediately.

3.1.3. HS-SPME-GC-MS Parameters

Parameter Condition
HS-SPME
Incubation Temperature60°C
Incubation Time15 min
Extraction Time30 min
Desorption Temperature250°C
Desorption Time5 min
GC
Injection ModeSplitless
Inlet Temperature250°C
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 15°C/min, hold for 5 min
MS
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-350
Acquisition ModeScan and Selected Ion Monitoring (SIM) for quantification (target ions for 6-amyl-α-pyrone: m/z 97, 125, 166)

3.1.4. Data Analysis

Quantification is performed by creating a calibration curve of the peak area ratio of 6-amyl-α-pyrone to the internal standard versus the concentration of the standards.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines the methodology for conducting a QDA to characterize the flavor profile of a beverage containing 6-amyl-α-pyrone.

3.2.1. Panelist Selection and Training

  • Select 10-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.

  • Conduct a series of training sessions (10-15 hours) to develop a consensus lexicon for the flavor attributes of coconut and related creamy, sweet, and nutty notes.

  • Use reference standards to anchor the intensity ratings on a 15-cm line scale (0 = not perceptible, 15 = extremely intense). Examples of reference standards are provided in the flavor profile table above.

  • Familiarize panelists with the evaluation procedure and the use of the scoresheet.

3.2.2. Evaluation Procedure

  • Present samples (approximately 30 mL) in coded, identical containers at a controlled temperature (e.g., 10°C for beverages).

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

  • Instruct panelists to evaluate the aroma first, then the taste and mouthfeel.

  • Panelists independently rate the intensity of each attribute on the provided scoresheet.

  • Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.

3.2.3. Data Analysis

Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples for each attribute. Use multivariate analysis techniques such as Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

Signaling Pathways

The perception of 6-amyl-α-pyrone's flavor involves both the olfactory and gustatory systems. While the specific receptors remain to be definitively identified, the following diagrams illustrate the putative signaling pathways based on current knowledge of aroma and taste perception.

Olfactory Signaling Pathway (Hypothetical)

The aroma of 6-amyl-α-pyrone is likely detected by G-protein coupled olfactory receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of the odorant molecule triggers a cascade of intracellular events leading to the perception of smell.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Depolarization Depolarization CNG->Depolarization Influx leads to Odorant 6-Amyl-α-pyrone Odorant->OR Binds ATP ATP cAMP->CNG Opens Ions Na+, Ca2+ Signal Signal to Brain Depolarization->Signal

Hypothetical olfactory signaling pathway for 6-amyl-α-pyrone.
Gustatory Signaling Pathway (Putative)

The sweet and potential umami/nutty taste of 6-amyl-α-pyrone may be mediated by heterodimeric GPCRs of the T1R family. The sweet taste is perceived through the T1R2/T1R3 receptor, while umami and some sweet tastes can be modulated by the T1R1/T1R3 receptor.

Gustatory_Signaling_Pathway cluster_membrane Taste Receptor Cell Membrane T1R2_T1R3 Sweet Receptor (T1R2/T1R3) G_gust G-protein (Gustducin) T1R2_T1R3->G_gust Activates PLC Phospholipase C-β2 G_gust->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to TRPM5 TRPM5 Ion Channel Depolarization Depolarization TRPM5->Depolarization Na+ influx leads to Compound 6-Amyl-α-pyrone Compound->T1R2_T1R3 Binds PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca2+ Release ER->Ca_release Ca_release->TRPM5 Opens ATP_release ATP Release Depolarization->ATP_release Triggers Signal Signal to Brain ATP_release->Signal

Putative gustatory signaling pathway for the sweet taste of 6-amyl-α-pyrone.

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive flavor profile analysis of 6-amyl-α-pyrone.

Experimental_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis GC_MS GC-MS Analysis Quantification Quantification of 6-Amyl-α-pyrone GC_MS->Quantification Data_Integration Data Integration and Correlation Quantification->Data_Integration QDA Quantitative Descriptive Analysis (QDA) Flavor_Profile Detailed Flavor Profile QDA->Flavor_Profile Flavor_Profile->Data_Integration Sample Sample containing 6-Amyl-α-pyrone Sample->GC_MS Sample->QDA Conclusion Comprehensive Flavor Characterization Data_Integration->Conclusion

Synthesis of 6-Pentyl-2H-pyran-2-one Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and evaluation of 6-Pentyl-2H-pyran-2-one and its derivatives. These compounds, belonging to the α-pyrone class, have garnered significant interest due to their broad-spectrum biological activities, including potent antifungal and phytotoxic effects.

This guide outlines a robust synthetic methodology, summarizes key quantitative biological data, and presents detailed protocols for relevant assays. Visual diagrams are included to illustrate the synthetic workflow and a key signaling pathway influenced by these compounds.

Application Notes

This compound, a naturally occurring volatile organic compound isolated from various Trichoderma species, serves as a valuable scaffold for the development of novel bioactive molecules. Its derivatives have shown promise as potential agrochemicals and therapeutic agents. The synthetic routes to access these compounds are versatile, allowing for the introduction of various substituents to explore structure-activity relationships.

A particularly effective method for the synthesis of 6-alkyl-2H-pyran-2-ones involves a two-step process developed by Negishi and co-workers. This approach utilizes a palladium-catalyzed cross-coupling of an alkynylzinc reagent with a haloacrylic acid, followed by a zinc bromide-catalyzed lactonization to form the desired α-pyrone ring. This methodology is highly efficient and provides good yields.

The biological activity of these compounds is a key area of investigation. They have demonstrated significant antifungal properties against a range of plant pathogens. One of the proposed mechanisms of action involves the disruption of the Target of Rapamycin (TOR) signaling pathway in fungi, a critical regulator of cell growth and metabolism. Furthermore, their phytotoxic effects suggest potential applications as herbicides.

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound and its derivatives.

Table 1: Antifungal Activity of this compound (6-PP) and Derivatives

CompoundFungal SpeciesActivity MetricValue
This compound (6-PP)Peronophythora litchiiEC50 (mycelial growth)43 µg/mL[1]
This compound (6-PP)Clarireedia jacksoniiEC500.04 µg/mL[2]
This compound (6-PP)Clarireedia monteithianaEC500.37 µg/mL[2]
Viridepyronone (6-(4-oxopentyl)-2H-pyran-2-one)Sclerotium rolfsiiMinimum Inhibitory Concentration (>90% inhibition)196 µg/mL
(R)-5,6-dihydro-6-pentyl-2H-pyran-2-onePenicillium speciesMost Active AnalogNot specified

Table 2: Phytotoxicity of this compound (6-PP)

Plant SpeciesAssay TypeEffectConcentration
Lettuce (Lactuca sativa)Seed Germination and Root ElongationInhibitory effects on radicle and hypocotyl elongationNot specified
Wheat (Triticum aestivum)Seed GerminationInhibition of germinationNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound via Negishi Coupling and Lactonization

This protocol is based on the two-step synthesis of 6-alkyl-2-pyrones.

Step 1: Palladium-Catalyzed Alkynylzinc-Haloacrylic Acid Coupling

  • Preparation of the Alkynylzinc Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-heptyne (B1330384) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, prepare a solution of anhydrous zinc bromide (1.1 eq) in anhydrous THF.

  • Add the zinc bromide solution to the lithium acetylide solution at -78 °C and allow the mixture to warm to room temperature and stir for 1 hour.

Step 2: ZnBr₂-Catalyzed Lactonization

  • To the freshly prepared alkynylzinc reagent, add (Z)-3-iodoacrylic acid (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • To the crude (Z)-5-pentyl-2-en-4-ynoic acid, add anhydrous dichloromethane (B109758) and zinc bromide (1.2 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Upon completion of the lactonization (monitored by TLC), dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to yield this compound.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

    • ¹H NMR (CDCl₃): δ 7.26 (dd, 1H), 6.15 (d, 1H), 5.97 (d, 1H), 2.48 (t, 2H), 1.64-1.70 (m, 2H), 1.24-1.36 (m, 4H), 0.90 (t, 3H) ppm.[3]

    • IR (neat): ν 2900, 1730 cm⁻¹.[3]

Protocol 2: In Vitro Antifungal Activity Assessment by Air Fumigation

This method is suitable for evaluating the antifungal activity of volatile compounds like this compound.[4][5]

  • Culture Preparation: Culture the target fungal pathogen (e.g., Peronophythora litchii) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) in a Petri dish until a fresh mycelial mat is formed.[4]

  • Preparation of Test Compound: Prepare a stock solution of this compound in a volatile solvent (e.g., ethanol (B145695) or acetone). From the stock solution, prepare a series of dilutions to achieve the desired final concentrations for testing.

  • Assay Setup:

    • Use a "double-dish" or "sandwich" plate method.

    • In the bottom Petri dish, place a sterile filter paper disc.

    • Apply a specific volume of the test compound solution onto the filter paper disc. Allow the solvent to evaporate in a sterile environment.

    • In the top Petri dish, place an agar plug containing the actively growing mycelium of the target fungus, with the mycelium facing down.

    • Assemble the two Petri dishes and seal them together with Parafilm to create a closed chamber.

  • Controls: Prepare a negative control using the solvent alone on the filter paper disc and a positive control with a known antifungal agent.

  • Incubation: Incubate the sealed Petri dishes at the optimal growth temperature for the target fungus for a specified period (e.g., 3-7 days).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

    • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).

Mandatory Visualization

Below are diagrams created using the DOT language to visualize the synthetic workflow and a key signaling pathway.

Synthesis_Workflow cluster_step1 Step 1: Negishi Coupling cluster_step2 Step 2: Lactonization 1-Heptyne 1-Heptyne Li-acetylide Li-acetylide 1-Heptyne->Li-acetylide + n-BuLi n-BuLi n-BuLi Alkynylzinc Alkynylzinc Reagent Li-acetylide->Alkynylzinc + ZnBr2 ZnBr2_1 ZnBr2 Coupled_product (Z)-5-Pentyl-2-en-4-ynoic Acid Alkynylzinc->Coupled_product + (Z)-3-Iodoacrylic Acid + Pd Catalyst Iodoacrylic_acid (Z)-3-Iodoacrylic Acid Pd_catalyst Pd(PPh3)4 Final_product This compound Coupled_product->Final_product + ZnBr2 ZnBr2_2 ZnBr2

Synthetic workflow for this compound.

TOR_Signaling_Pathway Proposed Mechanism of 6-PP on the TOR Pathway in P. litchii 6-PP This compound PlSpm1 PlSpm1 (Negative Regulator) 6-PP->PlSpm1 PlrhoH12 PlrhoH12 (Negative Regulator) 6-PP->PlrhoH12 PlYY1 PlYY1 (Transcription Factor) 6-PP->PlYY1 PlCytochrome_C PlCytochrome C 6-PP->PlCytochrome_C TOR_Complex TOR Complex Cell_Growth Cell Growth & Proliferation TOR_Complex->Cell_Growth Pathogenicity Pathogenicity TOR_Complex->Pathogenicity PlSpm1->TOR_Complex PlrhoH12->TOR_Complex PlYY1->TOR_Complex PlCytochrome_C->TOR_Complex

References

Application of 6-Pentyl-2H-pyran-2-one in Food Preservation: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound naturally produced by various Trichoderma species, has garnered significant attention as a potent antifungal agent with promising applications in food preservation. This document provides a comprehensive overview of the current research on 6-PP, including its spectrum of activity against foodborne pathogens, proposed mechanisms of action, and detailed protocols for its evaluation and application. Quantitative data on its efficacy are summarized, and key signaling pathways and experimental workflows are visualized to facilitate understanding and further research in the field of food science and drug development.

Introduction

Food spoilage, primarily caused by fungal contamination, is a major contributor to economic losses and foodborne illnesses worldwide. The increasing consumer demand for natural and safe food preservatives has driven research into bioactive compounds from natural sources. This compound (6-PP), also known as 6-pentyl-α-pyrone, is a secondary metabolite produced by fungi of the Trichoderma genus.[1] It is recognized for its characteristic coconut-like aroma and has been identified as a powerful antifungal compound.[2] This application note details the scientific basis for the use of 6-PP as a food preservative, providing researchers with the necessary information to explore its potential.

Antifungal Spectrum of Activity

This compound has demonstrated a broad spectrum of antifungal activity against several common food spoilage and pathogenic fungi. Its effectiveness has been documented against various species of Aspergillus, Penicillium, and Fusarium, among others.[1][3]

Table 1: Antifungal Activity of this compound against Foodborne Fungi

Fungal SpeciesEfficacy MeasurementConcentrationObservationsReference
Peronophythora litchiiEC50 (mycelial growth)43 µg/mLSignificantly inhibited vegetative growth and sporangial germination.[4]
Cylindrocarpon destructans--Exhibited significant antifungal activity.[5]
Aspergillus flavus--Inhibits growth and mycotoxin production.[1][3]
Aspergillus niger--Inhibits growth.[3]
Aspergillus glaucus--Inhibits growth.[3]
Penicillium expansum--Showed activity against this species.[6]
Penicillium digitatum--Showed activity against this species.[6]
Fusarium oxysporum-25 mg/LStrongest inhibitory effect on mycelial growth.[7]
Sclerotinia sclerotiorum--Possesses antifungal activity.[3]

Mechanism of Action

The precise antifungal mechanism of 6-PP is an active area of research, with evidence suggesting multiple modes of action that disrupt fungal cell homeostasis and signaling pathways.

  • TOR Pathway Interference: Recent studies suggest that 6-PP may exert its antifungal effects by targeting the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of cell growth and metabolism in fungi.[3] Treatment with 6-PP has been shown to up-regulate the expression of TOR pathway-related genes in Peronophythora litchii.[3]

  • Metabolic Disruption: Transcriptome and metabolome analyses have revealed that 6-PP can significantly disturb the metabolic homeostasis of fungal cells, particularly amino acid metabolism.[5] In Cylindrocarpon destructans, 6-PP was found to downregulate the expression of ECHS1, a key enzyme in fatty acid beta-oxidation, and induce autophagy.[5]

  • Cellular and Intracellular Destruction: Electron microscopy has shown that 6-PP can cause severe cellular and intracellular damage to fungal hyphae, leading to a loss of structural integrity and viability.[8]

Below is a proposed signaling pathway for the antifungal action of 6-PP.

G Proposed Antifungal Mechanism of this compound cluster_0 6-PP 6-PP FungalCell Fungal Cell 6-PP->FungalCell Enters TOR_Pathway TOR Pathway Modulation FungalCell->TOR_Pathway Metabolic_Homeostasis Disruption of Metabolic Homeostasis FungalCell->Metabolic_Homeostasis Fungal_Growth_Inhibition Fungal Growth Inhibition TOR_Pathway->Fungal_Growth_Inhibition ECHS1_Inhibition Inhibition of ECHS1 Metabolic_Homeostasis->ECHS1_Inhibition Autophagy_Induction Induction of Autophagy ECHS1_Inhibition->Autophagy_Induction Cellular_Damage Cellular and Intracellular Damage Autophagy_Induction->Cellular_Damage Cellular_Damage->Fungal_Growth_Inhibition

Proposed mechanism of 6-PP's antifungal activity.

Experimental Protocols

This section provides a general methodology for evaluating the antifungal activity of 6-PP against food spoilage fungi.

Fungal Strains and Culture Conditions
  • Fungal Strains: Obtain pure cultures of relevant food spoilage fungi (e.g., Aspergillus flavus, Penicillium roqueforti) from a reputable culture collection.

  • Culture Medium: Maintain fungal strains on Potato Dextrose Agar (PDA) at 25-28°C.[6] For specific experiments, other media such as Czapek Yeast Extract Agar (CYA) may be used.

  • Inoculum Preparation: Prepare a spore suspension by flooding a mature fungal culture with sterile 0.1% Tween 80 solution. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Preparation of 6-PP Solutions: Prepare a stock solution of 6-PP in a suitable solvent (e.g., ethanol, DMSO) and then prepare serial dilutions in sterile broth (e.g., Potato Dextrose Broth - PDB).

  • Inoculation: In a 96-well microtiter plate, add 100 µL of each 6-PP dilution to the wells. Then, add 100 µL of the fungal spore suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no 6-PP) and a negative control (broth only).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • Observation: Determine the MIC by visually inspecting for the lowest concentration of 6-PP that shows no fungal growth.

Food Preservation Efficacy Study (Example: Bread)

This protocol outlines a method to assess the effectiveness of 6-PP in preventing mold growth on bread.

  • Bread Samples: Obtain commercially available sliced bread without any preservatives. Cut the bread into uniform pieces (e.g., 5 cm x 5 cm).

  • 6-PP Application: Prepare different concentrations of 6-PP in an appropriate food-grade solvent. Evenly spray the surface of the bread samples with the 6-PP solutions. A control group should be sprayed with the solvent only.

  • Inoculation: After the solvent has evaporated, inoculate the center of each bread slice with 10 µL of a fungal spore suspension (e.g., Aspergillus niger, 1 x 10^6 spores/mL).

  • Incubation: Place the bread samples in sterile, sealed containers with a small amount of sterile water to maintain high humidity. Incubate at room temperature (25°C).

  • Evaluation: Monitor the samples daily for visible mold growth. Record the number of days until mold appears and measure the diameter of the mold colony over time.

The following diagram illustrates a general workflow for evaluating the food preservation potential of 6-PP.

G Experimental Workflow for Evaluating 6-PP in Food Preservation Start Start Fungal_Isolation Isolate and Culture Food Spoilage Fungi Start->Fungal_Isolation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) of 6-PP Fungal_Isolation->MIC_Determination Food_Matrix_Test Inoculate Food Matrix (e.g., Bread, Fruit) with Fungi MIC_Determination->Food_Matrix_Test Apply_6PP Apply Different Concentrations of 6-PP to Food Matrix Food_Matrix_Test->Apply_6PP Incubation Incubate Treated and Control Samples Apply_6PP->Incubation Data_Collection Monitor and Record Mold Growth Over Time Incubation->Data_Collection Analysis Analyze Data and Determine Efficacy Data_Collection->Analysis End End Analysis->End

General workflow for 6-PP evaluation.

Concluding Remarks

This compound presents a compelling case as a natural food preservative. Its broad-spectrum antifungal activity, coupled with its natural origin, aligns with current consumer and industry trends. Further research is warranted to fully elucidate its mechanisms of action, establish its safety profile for human consumption, and optimize its application in various food matrices. The protocols and data presented herein provide a solid foundation for researchers to advance the development of 6-PP as a viable alternative to synthetic food preservatives.

References

Application Notes and Protocols for the Development of 6-Amyl-α-Pyrone as a Natural Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amyl-α-pyrone (6-PP), a volatile organic compound naturally produced by various species of the fungus Trichoderma, has emerged as a promising candidate for the development of a natural fungicide.[1] This unsaturated lactone exhibits a broad spectrum of antifungal activity against several economically important plant pathogenic fungi.[2] Its mechanism of action involves the disruption of crucial fungal cellular processes, including cell wall synthesis and membrane integrity, and interference with key signaling pathways.[2][3] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development of 6-PP as a biofungicide.

Data Presentation: Antifungal Activity of 6-Amyl-α-Pyrone

The following tables summarize the quantitative data on the antifungal efficacy of 6-PP against various plant pathogenic fungi.

Table 1: In Vitro Mycelial Growth Inhibition of Plant Pathogenic Fungi by 6-Amyl-α-Pyrone

Fungal SpeciesAssay MethodConcentration of 6-PPPercent Inhibition (%)Reference
Fusarium oxysporumNutrient Solution25 mg/L70[2]
Fusarium moniliformeVolatile and Non-volatile Assays250 µg/mL93.5
Magnaporthiopsis maydisPlate Inhibition Assay0.02% (v/v)Similar to 50% dilution of T. asperellum secreted metabolites[3]
Botrytis cinereaNot specifiedNot specifiedNot specified
Rhizoctonia solaniNot specifiedNot specifiedNot specified

Table 2: In Vivo Efficacy of 6-Amyl-α-Pyrone Against Fungal Plant Diseases

Host PlantPathogenApplication MethodConcentration/DosageEfficacyReference
MaizeMagnaporthiopsis maydisSeed Coating30 µ g/seed Up to 20% symptom reduction; 94-98% reduction in pathogen infection[4]
MaizeFusarium moniliformeSoil Drench200 mg/LSignificant seedling blight suppression and plant growth promotion
TomatoFusarium oxysporum HF-26Soilless Culture Solution25 mg/L70.71% efficacy in suppressing Fusarium wilt[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M38 for broth dilution antifungal susceptibility testing of filamentous fungi.[1][6]

Materials:

  • 6-Amyl-α-pyrone (6-PP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates of interest (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator (28-35°C)

Procedure:

  • Preparation of 6-PP Stock Solution:

    • Dissolve 6-PP in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in RPMI-1640 medium.

  • Preparation of Fungal Inoculum:

    • For sporulating fungi (e.g., Fusarium spp., Botrytis spp.):

      • Grow the fungus on Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

      • Transfer the spore suspension to a sterile tube and vortex vigorously for 15 seconds.

      • Adjust the spore suspension concentration to 1-5 x 10⁶ spores/mL using a hemocytometer.

      • Dilute the adjusted spore suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 0.4-5 x 10⁴ spores/mL.

    • For non-sporulating or poorly sporulating fungi (e.g., Rhizoctonia solani):

      • Grow the fungus in Potato Dextrose Broth (PDB) at 25-28°C for 3-5 days.

      • Harvest the mycelium by centrifugation and wash twice with sterile saline.

      • Resuspend the mycelial fragments in RPMI-1640 and homogenize using a sterile blender or tissue grinder.

      • Allow the larger fragments to settle and adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

  • Broth Microdilution Assay:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the 6-PP working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no 6-PP). Well 12 will serve as the sterility control (medium only).

    • Add 100 µL of the prepared fungal inoculum to wells 1-11.

    • Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at 28-35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Determination of MIC:

    • The MIC is the lowest concentration of 6-PP at which there is a complete inhibition of visible fungal growth as observed by the naked eye or using a microplate reader.

G cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Fungal Inoculum Fungal Inoculum Inoculation Inoculation Fungal Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Workflow for MIC determination of 6-PP.
Protocol 2: Spore Germination Inhibition Assay

This protocol is a standard method to assess the effect of a compound on the initial stages of fungal development.

Materials:

  • 6-Amyl-α-pyrone (6-PP)

  • Sterile distilled water or a suitable germination medium (e.g., 2% glucose solution)

  • Fungal spores of the target species

  • Sterile 24-well or 96-well microtiter plates

  • Microscope slides and coverslips

  • Microscope

  • Incubator (25-28°C)

Procedure:

  • Preparation of Spore Suspension:

    • Harvest spores from a mature fungal culture as described in Protocol 1.

    • Wash the spores twice with sterile distilled water by centrifugation.

    • Resuspend the spores in sterile distilled water or germination medium to a final concentration of 1 x 10⁵ spores/mL.

  • Spore Germination Assay:

    • Prepare serial dilutions of 6-PP in the germination medium in the wells of a microtiter plate.

    • Add an equal volume of the spore suspension to each well.

    • Include a control well with spore suspension and germination medium without 6-PP.

    • Incubate the plate at 25-28°C for a period sufficient for germination in the control group (typically 6-24 hours, depending on the fungal species).

  • Quantification of Germination Inhibition:

    • After incubation, place a drop of the spore suspension from each well onto a microscope slide and cover with a coverslip.

    • Observe at least 100 spores per replicate under a microscope (400x magnification).

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination for each concentration and the control.

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [ (Germination in control - Germination in treatment) / Germination in control ] x 100

G Spore Suspension Spore Suspension Incubation Incubation Spore Suspension->Incubation 6-PP Dilutions 6-PP Dilutions 6-PP Dilutions->Incubation Microscopic Observation Microscopic Observation Incubation->Microscopic Observation Quantification Quantification Microscopic Observation->Quantification

Workflow for spore germination inhibition assay.
Protocol 3: In Vivo Seed Treatment Assay

This protocol is based on a study evaluating 6-PP for the control of maize late wilt disease.[4]

Materials:

  • 6-Amyl-α-pyrone (6-PP)

  • Ethanol (B145695) or another suitable solvent

  • Seeds of the host plant (e.g., maize)

  • Pathogen inoculum (e.g., spore suspension or infested soil)

  • Pots with sterile soil or soilless potting mix

  • Growth chamber or greenhouse facility

Procedure:

  • Preparation of 6-PP Seed Coating Solution:

    • Dissolve 6-PP in a minimal amount of ethanol and then dilute with sterile distilled water to achieve the desired final concentration (e.g., for a 30 µ g/seed application on maize, prepare a solution that allows for even coating).

  • Seed Treatment:

    • Place the seeds in a container and add the 6-PP solution.

    • Shake the container gently until the seeds are uniformly coated.

    • Allow the seeds to air dry in a sterile environment.

    • Include a control group of seeds treated with the solvent and water only.

  • Planting and Inoculation:

    • Plant the treated and control seeds in pots containing sterile soil.

    • Inoculate the soil with the pathogen either before or after planting, depending on the disease model. For soil-borne pathogens, mixing the inoculum with the soil before planting is common.

  • Incubation and Disease Assessment:

    • Maintain the plants in a growth chamber or greenhouse under conditions favorable for disease development.

    • After a predetermined period, assess disease severity using a disease rating scale appropriate for the specific plant-pathogen system.

    • Measure plant growth parameters such as plant height, root length, and dry weight.

Putative Signaling Pathways Affected by 6-Amyl-α-Pyrone in Fungi

6-PP is thought to exert its antifungal activity by interfering with multiple signaling pathways crucial for fungal growth, development, and pathogenicity.

G cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_signaling Signaling Pathways cluster_output Fungal Processes 6-PP 6-PP Membrane Integrity Membrane Integrity 6-PP->Membrane Integrity Disrupts Cell Wall Synthesis Cell Wall Synthesis 6-PP->Cell Wall Synthesis Inhibits TOR Pathway TOR Pathway 6-PP->TOR Pathway Inhibits MAPK Cascade MAPK Cascade 6-PP->MAPK Cascade Inhibits Mycotoxin Production Mycotoxin Production 6-PP->Mycotoxin Production Downregulates genes Mycelial Growth Mycelial Growth Membrane Integrity->Mycelial Growth Affects Ergosterol Synthesis Ergosterol Synthesis Cell Wall Synthesis->Mycelial Growth Affects TOR Pathway->Mycelial Growth Regulates Spore Germination Spore Germination TOR Pathway->Spore Germination Regulates Pathogenicity Pathogenicity MAPK Cascade->Pathogenicity Regulates

Putative mechanisms of action of 6-PP.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific fungal strains and experimental setups. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 6-Pentyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Pentyl-2H-pyran-2-one, also known as 6-pentyl-α-pyrone (6-PP), is a volatile organic compound (VOC) renowned for its distinct coconut-like aroma.[1][2] This unsaturated lactone is a secondary metabolite produced by various species of the fungus Trichoderma and is of significant interest in the food, fragrance, and agricultural industries.[3][4] Beyond its aromatic properties, 6-PP has demonstrated potent antifungal activity, making it a candidate for the development of novel biopesticides.[4][5]

Analyzing and quantifying 6-PP from complex matrices, such as fermentation broths or food products, requires a robust and sensitive sample preparation technique. Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and versatile method that integrates sampling, extraction, and concentration into a single step.[6][7] It is particularly well-suited for the analysis of volatile compounds like 6-PP when coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] These notes provide a detailed protocol for the extraction and analysis of 6-PP using Headspace SPME (HS-SPME).

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an equilibrium-based extraction technique. The sample is placed in a sealed vial and typically heated and agitated to facilitate the release of volatile and semi-volatile analytes from the sample matrix into the gaseous phase (headspace).[10] An SPME fiber, coated with a specific stationary phase, is then exposed to the headspace. Analytes partition from the headspace and adsorb/absorb onto the fiber coating. After a set extraction time, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and detection.[6] The amount of analyte extracted by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.

HS_SPME_Workflow cluster_extraction Extraction Phase cluster_analysis Analysis Phase Sample 1. Sample in Sealed Vial Equilibrate 2. Equilibration (Heating & Agitation) Sample->Equilibrate Partitioning of 6-PP into Headspace Extract 3. Fiber Exposure to Headspace Equilibrate->Extract Adsorption onto Fiber Coating Retract 4. Fiber Retraction Extract->Retract Desorb 5. Thermal Desorption in GC Injector Retract->Desorb Transfer Analyze 6. GC-MS Analysis Desorb->Analyze Separation & Detection

Caption: General workflow for HS-SPME analysis of volatile compounds.

Experimental Protocols

This section outlines a detailed protocol for the quantitative analysis of this compound from a solid or liquid matrix using HS-SPME followed by GC-MS analysis. The parameters are based on optimized conditions reported in the literature.[1][2]

1. Materials and Reagents

  • SPME Fiber Assembly: Manual SPME holder with a 100 µm Polydimethylsiloxane (PDMS) coated fiber.[2][11] Other fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) can also be effective for broad VOC analysis.[12]

  • Vials: 20 mL or 40 mL amber glass vials with polypropylene (B1209903) screw caps (B75204) and PTFE/silicone septa.[2]

  • Heating and Agitation: Water bath or heating block with magnetic stirring capabilities.

  • Reagents:

    • This compound analytical standard (Sigma-Aldrich or equivalent).

    • Sodium Chloride (NaCl), analytical grade.

    • Ethanol (B145695) or Methanol, HPLC grade (for stock solution preparation).

    • Deionized water.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

2. Standard Solution Preparation

  • Prepare a stock solution of 6-PP (e.g., 1000 µg/mL) in ethanol or methanol.

  • Perform serial dilutions of the stock solution to prepare working standards for the calibration curve. Standard solutions can be prepared by dissolving 6-PP in an ethanol-distilled water (1:100 v/v) co-solvent system.[2]

3. Sample Preparation

  • Accurately weigh a representative amount of the sample (e.g., 0.1 g to 1.0 g) into a headspace vial.[2]

  • Add a saturated or 25% (w/v) NaCl solution to the vial (e.g., 20 mL for a 40 mL vial).[1][2] The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace (salting-out effect).[13]

  • Seal the vial tightly with the cap and septum.

4. HS-SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC injector at a specified temperature).

  • Incubation/Equilibration: Place the sealed vial in a water bath or heating block set to the optimized extraction temperature (e.g., 79 °C).[1] Allow the sample to equilibrate for a set time (e.g., 2-5 minutes) with continuous agitation.

  • Extraction: Manually or automatically insert the SPME fiber through the vial's septum, exposing the coated portion to the headspace above the sample. Do not allow the fiber to touch the sample.

  • Expose the fiber for the optimized extraction time (e.g., 29 minutes).[1] Maintain constant temperature and agitation throughout this period.

  • Retraction: After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for analysis.

5. GC-MS Analysis

  • Desorption: Insert the SPME fiber into the hot GC injector (e.g., 250 °C) and expose the fiber for thermal desorption (e.g., 4 minutes in splitless mode).[2][11]

  • Chromatographic Separation: Perform the GC run using conditions optimized for volatile compounds. A representative temperature program is:

    • Initial oven temperature: 35-45 °C, hold for 4 minutes.[2][9]

    • Ramp 1: Increase to 130 °C at 10 °C/min, hold for 2 minutes.[2]

    • Ramp 2: Increase to 240-250 °C at 40 °C/min.[2][9]

  • Mass Spectrometry: Acquire data in full scan mode (e.g., m/z 50-300) for identification.[14] For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of 6-PP (e.g., m/z 98, 166).

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of experimental conditions.

Table 1: Optimized HS-SPME Parameters for this compound Analysis

ParameterOptimized Value / RangeSample MatrixReference
SPME Fiber Coating 100 µm Polydimethylsiloxane (PDMS)Green Coir Dust[1][2]
DVB/CAR/PDMSRoasted Sesame Oil[12]
Extraction Mode Headspace (HS)Multiple[1][2][12]
Extraction Temperature 79 °CGreen Coir Dust[1]
40 °CRoasted Sesame Oil[12]
60 °CGrape Skins[15]
Extraction Time 29 minutesGreen Coir Dust[1]
40 minutesRoasted Sesame Oil[12]
49 minutesGrape Skins (Free VOCs)[15]
Sample Agitation Magnetic StirringMultiple[1][12]
Salting-Out Agent 25% NaCl (w/v)Green Coir Dust[1][2]
Desorption Temperature 250 °CGreen Coir Dust[2]
Desorption Time 4 minutesGreen Coir Dust[11]

Table 2: Representative GC-MS Conditions for this compound Analysis

ParameterConditionReference
GC System Agilent 7890A GC / 5975C MS[12]
Capillary Column HP-5MS (30 m x 0.25 mm, 0.25 µm)[9][12]
DB-Wax (30 m x 0.25 mm, 0.25 µm)[13]
Carrier Gas Nitrogen or Helium[2]
Flow Rate 1.2 mL/min[2]
Injector Mode Splitless[11]
Injector Temperature 250 °C[2]
Oven Program 35°C (4 min) -> 130°C (10°C/min, 2 min hold) -> 240°C (40°C/min)[2]
MS Ionization Electron Impact (EI), 70 eV[14]
MS Mode Full Scan (m/z 50-300) and/or SIM[14]

Factors Influencing SPME Efficiency

The optimization of the SPME method is critical for achieving high sensitivity and reproducibility. Several parameters significantly influence the extraction efficiency.[10][15]

SPME_Factors center SPME Efficiency Fiber Fiber Coating (Polarity, Thickness) center->Fiber Temp Extraction Temperature center->Temp Time Extraction Time center->Time Matrix Sample Matrix (pH, Ionic Strength) center->Matrix Agitation Agitation (Stirring, Sonication) center->Agitation Analyte Analyte Properties (Volatility, Polarity) center->Analyte

Caption: Key factors that influence the efficiency of an SPME method.

  • Fiber Coating: The choice of fiber is crucial and depends on the analyte's polarity and volatility.[14] Nonpolar PDMS fibers are effective for nonpolar analytes, while mixed-phase fibers like DVB/CAR/PDMS offer broader applicability for various VOCs.[10]

  • Extraction Temperature: Higher temperatures increase the vapor pressure of analytes, enhancing their concentration in the headspace and accelerating diffusion.[10] However, excessively high temperatures can lead to thermal degradation of the analyte or sample matrix.[10]

  • Extraction Time: Equilibrium must be reached between the sample, headspace, and fiber for maximum sensitivity. The time required depends on the analyte, matrix, and temperature.[12]

  • Sample Matrix Modification: The addition of salt (salting out) can significantly increase the extraction efficiency for polar and moderately polar compounds from aqueous samples.[13] Adjusting the pH can also be important for acidic or basic analytes.

  • Agitation: Agitation (e.g., stirring or sonication) of the sample during extraction reduces the thickness of the boundary layer around the fiber, facilitating faster mass transfer and shortening the time needed to reach equilibrium.[13]

Caption: Simplified structure of this compound.

HS-SPME coupled with GC-MS provides a powerful analytical tool for the sensitive and reliable quantification of this compound in various matrices. The method is rapid, requires no organic solvents for extraction, and can be easily automated. By carefully optimizing key parameters such as fiber type, extraction temperature, and time, researchers can develop robust methods tailored to their specific application, aiding in quality control, product development, and scientific research.

References

Troubleshooting & Optimization

Technical Support Center: 6-Pentyl-2H-pyran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Pentyl-2H-pyran-2-one (6-PP). This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound: biotechnological synthesis using various species of the fungus Trichoderma, and chemical synthesis through various organic reaction pathways. Biotechnological methods are often employed for producing "natural" 6-PP, while chemical synthesis offers greater control and scalability, though it can be more expensive and complex.[1][2]

Q2: My this compound sample has a coconut-like aroma. Is this normal?

A2: Yes, this compound is a well-known aroma compound with a characteristic coconut-like fragrance.[1] This property is often used as a preliminary qualitative indicator of its presence, particularly in fermentation cultures.

Q3: What are the main applications of this compound?

A3: this compound is investigated for a variety of applications due to its biological activities. It is recognized for its potent antifungal properties against a broad spectrum of plant pathogens, making it a promising biocontrol agent in agriculture.[3][4] It is also used as a fragrance and flavor ingredient in the food and cosmetic industries.[5]

Q4: How can I purify synthesized this compound?

A4: Purification methods depend on the synthesis route. For biotechnological synthesis, extraction from the fermentation broth is typically done using an organic solvent like chloroform (B151607), followed by evaporation.[4] For both synthesis types, further purification can be achieved using column chromatography on silica (B1680970) gel or vacuum distillation. Monitoring the purification process can be done using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Troubleshooting Guides

Biotechnological Synthesis Challenges

This section addresses common issues encountered during the fermentative production of this compound using Trichoderma species.

Problem 1: Low or inconsistent yield of this compound.

  • Possible Cause 1: Suboptimal Trichoderma Strain.

    • Solution: The production of 6-PP is highly dependent on the specific species and strain of Trichoderma. Significant variability in yield has been observed between different isolates.[6] It is crucial to screen several strains to identify a high-yielding one for your specific fermentation conditions.

  • Possible Cause 2: Inappropriate Culture Conditions.

    • Solution: The composition of the culture medium, aeration, and fermentation method (solid-state vs. submerged) significantly impact the yield. Solid-state fermentation (SSF) has been reported to give higher yields of 6-PP than submerged fermentation.[7] Optimizing nutritional parameters such as carbon and nitrogen sources is also critical for maximizing production.[8]

  • Possible Cause 3: Product Inhibition.

    • Solution: 6-PP can be toxic to the producing Trichoderma strain at high concentrations (as low as 100 mg/L), leading to a feedback inhibition of its synthesis.[9] To mitigate this, consider using an in-situ product removal technique. The addition of an adsorbent resin like Amberlite XAD-2 at the beginning of the fermentation has been shown to effectively overcome product inhibition and lead to a marked increase in yield.[10]

Problem 2: Difficulty in extracting this compound from the fermentation broth.

  • Possible Cause: Inefficient Extraction Solvent or Method.

    • Solution: 6-PP is a volatile organic compound. Ensure you are using an appropriate, water-immiscible organic solvent with a low boiling point for extraction, such as chloroform or dichloromethane. Multiple extractions of the fermentation broth will improve recovery. Pervaporation is another advanced technique that can be used for separation.[11]

Chemical Synthesis Challenges

This section provides guidance on overcoming common hurdles in the chemical synthesis of this compound.

Problem 1: Low yield in the final product.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Depending on the synthetic route, reaction times and temperatures may need optimization. For lactonization reactions, the equilibrium may not favor the product. The removal of water using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.[12] Monitor the reaction progress using TLC or GC to ensure the consumption of starting materials.

  • Possible Cause 2: Side Reactions.

    • Solution: The synthesis of pyrones can be accompanied by the formation of side products. For instance, in syntheses involving intramolecular cyclization, the formation of isomeric furanones can occur. The choice of catalyst and reaction conditions is critical. Gold-catalyzed syntheses have been reported to give high yields for similar compounds, but the choice of ligand and oxidant is crucial to minimize side reactions.[13]

  • Possible Cause 3: Product Degradation.

    • Solution: The 2H-pyran-2-one ring can be sensitive to harsh acidic or basic conditions, which might be used during the reaction or workup, leading to hydrolysis. Ensure that the workup procedure is as neutral as possible to prevent the degradation of the final product.[12]

Problem 2: Formation of multiple products, making purification difficult.

  • Possible Cause: Lack of Reaction Selectivity.

    • Solution: The formation of isomers or related byproducts can be a significant issue. For example, in Pechmann condensation-type reactions for pyrone synthesis, chromones can be formed as byproducts.[1] To improve selectivity, carefully control the reaction temperature and consider using milder, more selective catalysts. Exploring different synthetic routes that offer higher regioselectivity might also be necessary.

Quantitative Data Summary

Synthesis MethodOrganism/CatalystKey ConditionsYieldReference
Biotechnological
Surface FermentationTrichoderma harzianum96 hours455 mg/L[1]
Submerged FermentationTrichoderma harzianum48 hours167 mg/L[1]
Solid-State FermentationTrichoderma harzianumOptimized medium with green coir powder5.0 mg/g dry matter[2]
Submerged Fermentation with AdsorbentTrichoderma virideAddition of Amberlite XAD-2Marked increase[10]
Chemical
LactonizationAcetic Anhydride (B1165640)Reflux for 2 hoursQuantitative[10]
From Epoxide-General procedure F>99%[14]

Experimental Protocols

Protocol 1: Biotechnological Production of this compound via Solid-State Fermentation

This protocol is a general guideline based on reported methods for producing 6-PP using Trichoderma harzianum.

Materials:

  • High-yielding strain of Trichoderma harzianum

  • Solid substrate (e.g., green coir powder, sugarcane bagasse)

  • Nutrient solution (containing sucrose, NaNO₃, (NH₄)₂SO₄, KH₂PO₄, etc.)

  • Autoclave, incubator, flasks

  • Extraction solvent (e.g., dichloromethane)

  • Analytical equipment (GC-MS)

Procedure:

  • Substrate Preparation: Moisten the solid substrate with the nutrient solution to the desired moisture level (e.g., 55%).

  • Sterilization: Autoclave the moistened substrate to ensure sterility.

  • Inoculation: Inoculate the sterile substrate with a spore suspension of Trichoderma harzianum (e.g., 2.2 x 10⁶ spores per 100g of support).

  • Incubation: Incubate the flasks under controlled temperature (e.g., 28°C) for a specified period (e.g., 7 days).

  • Extraction: After incubation, extract the 6-PP from the fermented solid by adding an organic solvent (e.g., dichloromethane) and shaking for a sufficient time.

  • Analysis and Quantification: Filter the extract and analyze it using GC-MS to identify and quantify the this compound produced.

Protocol 2: Chemical Synthesis via Lactonization

This protocol describes a general method for the synthesis of this compound from 5-oxo-decenoic acid.[10]

Materials:

  • 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid mixture

  • Acetic anhydride

  • Round-bottom flask, reflux condenser

  • Rotary evaporator

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the mixture of 5-oxo-decenoic acids in acetic anhydride.

  • Reaction: Heat the solution to reflux for approximately 2 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the acetic anhydride under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualizations

troubleshooting_low_yield_chemical start Low Yield of this compound check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add catalyst/reagent incomplete->optimize_conditions check_side_products Analyze for Side Products (NMR, MS) complete->check_side_products no_side_products No Major Side Products check_side_products->no_side_products Clean reaction side_products_present Significant Side Products check_side_products->side_products_present Byproducts detected investigate_workup Investigate Workup & Purification: - Check for product loss - Ensure neutral pH - Optimize purification method no_side_products->investigate_workup optimize_selectivity Optimize for Selectivity: - Change catalyst/solvent - Lower temperature - Use milder reagents side_products_present->optimize_selectivity

Caption: Troubleshooting workflow for low yield in chemical synthesis.

biotech_product_inhibition start Low/Stagnant 6-PP Yield in Fermentation check_concentration Monitor 6-PP Concentration Over Time start->check_concentration plateau Yield Plateaus or Decreases After Initial Production check_concentration->plateau implement_ispr Implement In-Situ Product Removal (ISPR) plateau->implement_ispr adsorbent_resin Add Adsorbent Resin (e.g., Amberlite XAD-2) to Fermentation Medium implement_ispr->adsorbent_resin Solid-phase extraction two_phase Use a Two-Phase Liquid-Liquid System implement_ispr->two_phase Liquid-phase extraction monitor_yield Monitor and Quantify 6-PP Yield Improvement adsorbent_resin->monitor_yield two_phase->monitor_yield end Increased 6-PP Yield monitor_yield->end

Caption: Workflow for overcoming product inhibition in biotechnological synthesis.

synthesis_route_decision start Select Synthesis Route for 6-PP natural_product Is a 'Natural' Product Required? start->natural_product biotech Biotechnological Synthesis natural_product->biotech Yes chemical Chemical Synthesis natural_product->chemical No biotech_advantages Advantages: - 'Natural' label - Milder conditions Challenges: - Strain optimization - Product inhibition biotech->biotech_advantages scale What is the Required Scale? chemical->scale lab_scale Lab Scale scale->lab_scale Small industrial_scale Industrial Scale scale->industrial_scale Large chemical_advantages Advantages: - High purity - Scalability Challenges: - Harsh reagents - Cost of starting materials lab_scale->chemical_advantages cost_consideration Consider Cost and Complexity industrial_scale->cost_consideration cost_consideration->biotech Cost-sensitive cost_consideration->chemical Purity is key

Caption: Decision flowchart for selecting a synthetic route.

References

Technical Support Center: Chromatographic Purification of 6-Pentyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 6-Pentyl-2H-pyran-2-one (also known as 6-pentyl-α-pyrone) using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying this compound? A1: The primary challenges include co-elution with structurally similar impurities, product degradation on acidic silica (B1680970) gel, and poor separation leading to low yield or purity. Common impurities can include unreacted starting materials, side-products from synthesis, or related metabolites from biological extractions, such as (E)-(6-pent-1-enyl)-2H-pyran-2-one.[1]

Q2: Which chromatography technique is most suitable for this compound purification? A2: The choice depends on the scale and required purity.

  • Flash Chromatography is ideal for purifying larger quantities (milligrams to grams) and is often used for initial cleanup. It is faster and more cost-effective than HPLC.

  • Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is best for achieving very high purity (>99%), which is critical for pharmacological or analytical applications.[2][3]

Q3: My compound appears to be degrading on the silica gel column. What can I do? A3: this compound, like many lactones, can be sensitive to the acidic nature of standard silica gel, which can cause hydrolysis or isomerization.[4] Consider the following solutions:

  • Deactivate the Silica Gel: Flush the packed column with a solvent system containing a small amount of a basic modifier, like 0.1-1% triethylamine (B128534), before loading your sample.[5][6]

  • Use an Alternative Stationary Phase: For very sensitive compounds, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[4]

  • Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation spots appear.[4][7]

Q4: How do I choose the right solvent system for my column? A4: The ideal solvent system should provide a good separation of your target compound from its impurities. This is determined using Thin Layer Chromatography (TLC). For this compound, a common starting point is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate.[8] Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation on the column.[9]

Chromatography Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound.

G cluster_start Start: Identify Problem cluster_problems Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Initial Observation p1 Problem: Low Yield / No Product Eluted start->p1 p2 Problem: Poor Separation / Co-elution start->p2 p3 Problem: Peak Tailing (HPLC) or Streaking (Column) start->p3 c1a Compound degraded on column p1->c1a c1b Compound eluted in solvent front p1->c1b c1c Compound is irreversibly bound p1->c1c c2a Incorrect solvent system p2->c2a c2b Column overloaded p2->c2b c2c Impurity has very similar polarity p2->c2c c3a Secondary interactions with silica p3->c3a c3b Sample overload p3->c3b s1a Test for silica stability (2D-TLC). Use deactivated silica or alumina. c1a->s1a s1b Check first fractions collected. Use a less polar eluent. c1b->s1b s1c Flush column with a very polar solvent (e.g., 100% Ethyl Acetate or Methanol). c1c->s1c s2a Re-optimize eluent with TLC. Aim for Rf ~0.3. Use a gradient elution. c2a->s2a s2b Reduce sample amount. Use a wider column. c2b->s2b s2c Switch to a different solvent system (e.g., Dichloromethane/Methanol) or use HPLC. c2c->s2c s3a Add 0.1% acid (e.g., formic acid for HPLC) or base (e.g., triethylamine for flash) to mobile phase. c3a->s3a s3b Dilute sample or inject smaller volume. c3b->s3b

Data Presentation: Reference Tables

Table 1: Recommended Solvent Systems for TLC and Flash Chromatography

Stationary PhaseSolvent System (v/v)Target Rf (TLC)Notes
Silica Gel 60Hexane:Ethyl Acetate0.25 - 0.35Start with 9:1 and increase polarity (e.g., 4:1) as needed.[8][9]
Silica Gel 60Dichloromethane:Methanol0.25 - 0.35An alternative for compounds that are difficult to separate in Hex/EtOAc.
Reversed-Phase C18Acetonitrile (B52724):WaterN/A (HPLC)Use a gradient from ~20% to 80% acetonitrile for initial screening.[8]

Table 2: Typical HPLC Parameters for Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, >20 x 250 mm, 5-10 µm
Mobile Phase Acetonitrile / WaterAcetonitrile / Water
Gradient 20-80% Acetonitrile over 30 min[8]Scaled from analytical run
Flow Rate 1.0 mL/min[8]>20 mL/min (scaled up)
Injection Volume 5-20 µL>100 µL (scaled up)
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nm

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a standard procedure for purifying milligrams to several grams of this compound.

1. Solvent System Selection:

  • Using a TLC plate, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf of approximately 0.3.[9]

  • Visualize the TLC plate under UV light (254 nm).

2. Column Packing:

  • Select a glass column of appropriate size.

  • Securely clamp the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.

  • Add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[9]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the chromatography solvent. Using a pipette, carefully add the solution to the top of the column.[7]

  • Dry Loading (Recommended for poorly soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches (5 cm) per minute.[10]

  • Begin collecting fractions.

  • If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% EtOAc in hexane to 20% EtOAc in hexane).

  • Monitor the collected fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A 1. Select Solvent System (TLC, Rf ~0.3) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Wet or Dry Method) B->C D 4. Elute with Solvent (Apply Pressure) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Pure Product H->I

References

Technical Support Center: Synthesis of 6-Pentyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Pentyl-2H-pyran-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this valuable compound.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Potential Causes:

  • Incomplete Lactonization: The cyclization of the precursor, such as 5-hydroxy-2,4-decadienoic acid or a related intermediate, may be incomplete. This can be due to unfavorable reaction equilibrium, insufficient reaction time, or inadequate catalysis.

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired product. Common side reactions include polymerization of the starting materials or product under acidic conditions, and the formation of isomeric byproducts.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Temperatures that are too high can promote decomposition or polymerization, while temperatures that are too low may lead to an incomplete reaction.

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as heptanal (B48729) or acetoacetic esters, can interfere with the reaction and lead to the formation of undesired byproducts.

Solutions:

  • Drive Lactonization to Completion:

    • Water Removal: If the lactonization is acid-catalyzed, the removal of water can shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

    • Catalyst Optimization: For acid-catalyzed lactonization, experiment with different Brønsted or Lewis acids. In some cases, a milder catalyst may reduce side reactions while still promoting cyclization.

  • Minimize Side Reactions:

    • Control Temperature: Carefully control the reaction temperature. For thermally sensitive steps, it is advisable to run the reaction at the lowest effective temperature.

    • Inert Atmosphere: For reactions sensitive to oxidation, such as those involving unsaturated intermediates, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

  • Optimize Reaction Conditions:

    • Systematic Variation: Systematically vary the reaction parameters, including temperature, reaction time, and catalyst loading, to identify the optimal conditions for your specific synthetic route.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Problem 2: Presence of Significant Impurities in the Final Product

Potential Causes:

  • Formation of Isomeric Byproducts: A common side reaction is the formation of the thermodynamically more stable furanone isomer instead of the desired pyranone. This is particularly relevant in syntheses involving the cyclization of δ-keto-α,β-unsaturated esters.

  • Incomplete Reaction: Residual starting materials or intermediates will contaminate the final product if the reaction does not go to completion.

  • Polymerization: The unsaturated nature of the starting materials and product can lead to the formation of oligomeric or polymeric byproducts, especially under harsh acidic or thermal conditions.

  • Byproducts from Specific Reactions:

    • Wittig Reaction: If a Wittig reaction is used to construct the carbon skeleton, triphenylphosphine (B44618) oxide is a common byproduct that can be challenging to remove.

    • Knoevenagel Condensation: Self-condensation of the aldehyde or ketone starting material can occur, especially with strong bases, leading to a mixture of products.

Solutions:

  • Control Isomer Formation:

    • Catalyst Selection: The choice of catalyst can influence the regioselectivity of the cyclization. For instance, in some syntheses of 6-alkyl-2-pyrones, ZnBr₂ has been shown to favor the formation of the pyranone over the furanone.[1]

  • Effective Purification:

    • Column Chromatography: Silica (B1680970) gel column chromatography is a standard and effective method for separating this compound from polar impurities and some isomers. A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is often effective.

    • Fractional Distillation: Due to its relatively high boiling point (285-286 °C), vacuum fractional distillation can be an effective method for purifying the final product, especially for removing less volatile impurities.[2]

    • Removal of Triphenylphosphine Oxide: If a Wittig reaction was employed, the resulting triphenylphosphine oxide can often be removed by crystallization or by converting it to a water-soluble derivative.

  • Prevent Polymerization:

    • Milder Conditions: Use the mildest possible reaction conditions (temperature, acid concentration) to avoid polymerization.

    • Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies have been employed to synthesize this compound. Some of the most common approaches include:

  • Lactonization of Unsaturated Hydroxy Acids: This is a direct approach involving the cyclization of a suitable precursor like 5-hydroxy-2,4-decadienoic acid.

  • Condensation Reactions: Methods like the Knoevenagel condensation of heptanal with an active methylene (B1212753) compound, followed by cyclization, are also utilized.

  • Wittig Reaction: The Wittig reaction can be used to construct the diene system of the pyranone ring, followed by a lactonization step.

Q2: I am observing a byproduct with a similar mass to my product in the GC-MS analysis. What could it be?

A2: A common isomeric byproduct in the synthesis of 6-substituted-2H-pyran-2-ones is the corresponding 5-alkylidenefuran-2(5H)-one. This arises from a competing 5-exo-dig cyclization pathway instead of the desired 6-endo-dig cyclization. Careful optimization of the cyclization conditions, particularly the choice of catalyst, can help to minimize the formation of this impurity.[1]

Q3: My Wittig reaction for the synthesis of an unsaturated ester intermediate is giving a low yield and a mixture of E/Z isomers. How can I improve this?

A3: Low yields in Wittig reactions can be due to an unstable ylide or side reactions. To improve the outcome:

  • Ylide Stability: For the synthesis of α,β-unsaturated esters, stabilized ylides are typically used. These are generally more stable but may require heating to react.

  • Stereoselectivity: Stabilized ylides tend to favor the formation of the (E)-isomer. To enhance this selectivity, running the reaction under salt-free conditions can be beneficial. If the (Z)-isomer is desired, non-stabilized ylides are typically used, or specific modifications to the Horner-Wadsworth-Emmons reaction (e.g., Still-Gennari modification) can be employed.[3]

  • Byproduct Removal: The triphenylphosphine oxide byproduct can be difficult to remove. It can often be precipitated out of a non-polar solvent or removed by careful column chromatography.

Q4: What analytical techniques are best for assessing the purity of my synthesized this compound?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities and isomeric byproducts. The mass spectrum of this compound shows characteristic fragment ions that can be used for its identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying any impurities with distinct chemical shifts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the α,β-unsaturated lactone carbonyl group (typically around 1720-1740 cm-1).

Quantitative Data Summary

ParameterLactonization of 5-oxo-decenoic acidsWittig-based SynthesisKnoevenagel-based SynthesisReference
Typical Yield Quantitative60-80% (for the Wittig step)70-90% (for the condensation step)[5][3][6]
Key Byproducts Polymeric materials, Isomeric lactonesTriphenylphosphine oxide, E/Z isomersSelf-condensation products, Michael adducts[3][6]
Reaction Time 2 hours (reflux)2-24 hours1-5 hours[5][3][6]
Typical Temp. Reflux in acetic anhydride (B1165640)Room Temperature to RefluxRoom Temperature to 80°C[5][3][6]

Experimental Protocols

Protocol 1: Synthesis via Lactonization of 5-oxo-decenoic acids

This protocol is adapted from a patented procedure and involves the cyclization of a mixture of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid.

Materials:

  • Mixture of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid

  • Acetic anhydride

Procedure:

  • A solution of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid (1.8 g, 10 mmol) in acetic anhydride (10 ml) is prepared in a round-bottom flask equipped with a reflux condenser.[5]

  • The mixture is heated to reflux for 2 hours.[5]

  • After cooling to room temperature, the acetic anhydride is removed under reduced pressure to yield crude this compound.[5]

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Heptanal Heptanal Unsaturated_Keto_Ester Unsaturated Keto Ester Heptanal->Unsaturated_Keto_Ester Knoevenagel Condensation Acetoacetic_Ester Acetoacetic Ester Acetoacetic_Ester->Unsaturated_Keto_Ester 6_Pentyl_2H_pyran_2_one This compound Unsaturated_Keto_Ester->6_Pentyl_2H_pyran_2_one Lactonization

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Start Problem_Identified Problem Identified (e.g., Low Yield, Impurities) Start->Problem_Identified Check_Starting_Materials Check Purity of Starting Materials Problem_Identified->Check_Starting_Materials Initial Check Optimize_Reaction_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Problem_Identified->Optimize_Reaction_Conditions If materials are pure Analyze_Side_Products Analyze Side Products (GC-MS, NMR) Problem_Identified->Analyze_Side_Products If optimization fails Resolution Resolution Check_Starting_Materials->Resolution If impurities found Optimize_Reaction_Conditions->Resolution Successful Improve_Purification Improve Purification Method (Chromatography, Distillation) Analyze_Side_Products->Improve_Purification Improve_Purification->Resolution Successful Side_Reactions Precursor Unsaturated Hydroxy Acid / Keto Ester Intermediate Desired_Product This compound (6-endo-dig) Precursor->Desired_Product Desired Pathway Furanone_Byproduct Furanone Isomer (5-exo-dig) Precursor->Furanone_Byproduct Side Reaction Polymerization Polymeric Byproducts Precursor->Polymerization Side Reaction (Harsh Conditions)

References

Technical Support Center: Optimizing Fermentation for 6-Amyl-α-Pyrone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of 6-amyl-α-pyrone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of 6-amyl-α-pyrone in fermentation?

A1: The yield of 6-amyl-α-pyrone is a multifactorial outcome influenced by the interplay of nutritional and physical parameters. Key factors include the choice of carbon and nitrogen sources, the carbon-to-nitrogen ratio, inorganic salt composition, initial pH of the medium, fermentation temperature, aeration (rotational speed), and inoculum size.[1] For solid-state fermentation, moisture level is also a critical parameter.[2][3]

Q2: Which microorganisms are commonly used for 6-amyl-α-pyrone production?

A2: Several species of the fungus Trichoderma are well-known producers of 6-amyl-α-pyrone, with Trichoderma harzianum and Trichoderma atroviride being frequently cited.[2][4][5] Additionally, some bacteria, such as Bacillus amyloliquefaciens, have also been optimized for the production of valuable compounds and their fermentation principles can be informative.[1][6]

Q3: What are typical yields for 6-amyl-α-pyrone in different fermentation systems?

A3: Yields can vary significantly depending on the microorganism, fermentation method, and optimization level. For instance, in solid-state fermentation with Trichoderma harzianum, yields have been reported to increase from 0.8 mg/g to 5.0 mg/g of dry matter after optimization.[2][3] In submerged fermentation, concentrations of 167 mg/L have been achieved, while surface culture has yielded up to 455 mg/L.[4][7]

Q4: Is product inhibition a concern during 6-amyl-α-pyrone fermentation?

A4: Yes, product inhibition can be a limiting factor. High concentrations of 6-amyl-α-pyrone (as low as 100 mg/L) can inhibit biomass growth, thereby halting further production.[7][8] Strategies to mitigate this include extractive fermentation systems.[7][8]

Troubleshooting Guide

Issue: Low or No Production of 6-Amyl-α-Pyrone

Possible Cause Troubleshooting Steps
Suboptimal Media Composition - Carbon Source: Ensure an adequate and appropriate carbon source is used. Soluble starch and sucrose (B13894) have been shown to be effective.[1][2] - Nitrogen Source: Peptone, sodium nitrate, and ammonium (B1175870) sulfate (B86663) are commonly used nitrogen sources.[1][2] - Inorganic Salts: Magnesium sulfate has been identified as a significant inorganic salt for production.[1]
Incorrect Fermentation Parameters - pH: The initial pH of the medium is crucial. Optimal pH values are often slightly acidic to neutral, for example, around 6.6 for Bacillus amyloliquefaciens and likely in a similar range for Trichoderma species.[1] - Temperature: The optimal temperature depends on the microorganism. For Trichoderma harzianum, 28°C has been reported as optimal, while for Bacillus amyloliquefaciens it is 30°C.[1][2][3] - Aeration: In submerged cultures, agitation speed is important. Speeds around 150-200 rpm are often a good starting point.[1]
Inadequate Inoculum - Inoculum Size: The percentage of inoculum can impact the fermentation kinetics. An inoculum size of 0.8% to 2.2 x 10^6 spores has been used successfully.[1][2] - Inoculum Quality: Ensure the seed culture is healthy and in the exponential growth phase.
Product Inhibition - High Product Concentration: If initial production is good but then ceases, consider product inhibition.[7][8] - Mitigation: Implement an in-situ product removal strategy, such as extractive fermentation using a suitable solvent like hexadecane (B31444) or adsorption with resins like Amberlite XAD-2.[7][8]

Quantitative Data Summary

Table 1: Optimized Fermentation Conditions for 6-Amyl-α-Pyrone Production by Trichoderma harzianum in Solid-State Fermentation

ParameterOptimized ValueReference
Support Green Coir Powder[2][3]
Sucrose 3 g / 100 g support[2][3]
Sodium Nitrate (NaNO₃) 0.24 g / 100 g support[2][3]
Ammonium Sulfate ((NH₄)₂SO₄) 0.18 g / 100 g support[2][3]
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄) 0.1 g / 100 g support[2][3]
Inoculum Concentration 2.2 x 10⁶ spores / 100 g support[2][3]
Moisture Level 55%[2][3]
Temperature 28°C[2][3]
Fermentation Time 7 days[2][3]
Yield 5.0 mg/g dry matter[2][3]

Table 2: Optimized Fermentation Conditions for a Similar Bioprocess using Bacillus amyloliquefaciens

ParameterOptimized ValueReference
Soluble Starch 15 g/L[1]
Peptone 15 g/L[1]
Magnesium Sulfate (MgSO₄) 4.0 g/L[1]
Initial pH 6.6[1]
Temperature 30°C[1]
Inoculum Rate 0.8%[1]
Rotational Speed 150 rpm[1]
Liquid Volume 40%[1]
Fermentation Duration 40 hours[1]

Experimental Protocols

Protocol 1: Solid-State Fermentation of Trichoderma harzianum for 6-Amyl-α-Pyrone Production

  • Substrate Preparation: Use green coir powder as the solid support. Autoclave the support material and the nutrient solution separately at 121°C for 20 minutes.[2]

  • Nutrient Medium Preparation: Prepare a nutrient solution containing sucrose, sodium nitrate, ammonium sulfate, and potassium dihydrogen phosphate at the concentrations specified in Table 1.

  • Inoculation: Inoculate the sterile, moistened substrate with a spore suspension of Trichoderma harzianum to achieve a final concentration of 2.2 x 10⁶ spores per 100g of dry support.[2][3]

  • Incubation: Incubate the fermentation flasks at 28°C for 7 days.[2][3]

  • Extraction and Analysis: Extract the 6-amyl-α-pyrone from the fermented solid using a suitable solvent (e.g., dichloromethane) and quantify using Gas Chromatography (GC).[9]

Protocol 2: Submerged Fermentation for 6-Amyl-α-Pyrone Production (General Guideline)

  • Medium Preparation: Prepare the fermentation medium with the optimized concentrations of carbon, nitrogen, and inorganic salts (refer to Table 2 for an example with B. amyloliquefaciens). Adjust the initial pH to the optimal value (e.g., 6.6).[1]

  • Inoculation: Inoculate the sterile medium with a seed culture of the production strain (e.g., 1% v/v).[1]

  • Incubation: Incubate the fermentation in a shaker incubator at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[1]

  • Monitoring: Monitor the fermentation by taking samples periodically to measure cell growth (e.g., OD600) and 6-amyl-α-pyrone concentration.

  • Harvesting and Extraction: Once the maximum concentration is reached, harvest the broth. The 6-amyl-α-pyrone can be extracted from the broth using liquid-liquid extraction.

Visualizations

Fermentation_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_downstream Downstream Processing Media_Prep Medium Preparation (Carbon, Nitrogen, Salts) Sterilization Sterilization (Autoclaving) Media_Prep->Sterilization Inoculation Inoculation Sterilization->Inoculation Inoculum_Prep Inoculum Preparation (Seed Culture) Inoculum_Prep->Inoculation Incubation Incubation (Controlled Temp, pH, Aeration) Inoculation->Incubation Monitoring Process Monitoring (Growth, Product Titer) Incubation->Monitoring Harvesting Harvesting Monitoring->Harvesting Extraction Extraction of 6-Amyl-α-Pyrone Harvesting->Extraction Purification Purification Extraction->Purification Analysis Analysis (e.g., GC) Purification->Analysis

Caption: General workflow for 6-amyl-α-pyrone production via fermentation.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low/No 6-Amyl-α-Pyrone Yield Check_Media Review Media Composition (C, N, Salts) Start->Check_Media Check_Params Verify Fermentation Parameters (pH, Temp, Aeration) Check_Media->Check_Params [Media OK] Optimize_Media Optimize Media Components Check_Media->Optimize_Media [Media Suboptimal] Check_Inoculum Assess Inoculum Quality & Size Check_Params->Check_Inoculum [Parameters OK] Adjust_Params Adjust pH, Temp, or Agitation Check_Params->Adjust_Params [Parameters Suboptimal] Check_Inhibition Consider Product Inhibition Check_Inoculum->Check_Inhibition [Inoculum OK] Improve_Inoculum Prepare Fresh Seed Culture Check_Inoculum->Improve_Inoculum [Inoculum Poor] Extractive_Ferm Implement Extractive Fermentation Check_Inhibition->Extractive_Ferm [Inhibition Likely]

References

Technical Support Center: Degradation of 6-Pentyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Pentyl-2H-pyran-2-one. The information provided addresses common challenges encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: While specific, comprehensive studies on the degradation pathways of this compound are not extensively detailed in publicly available literature, the primary anticipated degradation pathway, based on the chemistry of similar lactone compounds, is hydrolysis of the lactone ring.[1][2] This hydrolysis can be catalyzed by acidic or basic conditions, leading to the opening of the pyranone ring to form a corresponding hydroxy carboxylic acid. Other potential, though likely less common, degradation routes could include oxidation and photolysis, depending on the experimental conditions.[1]

Q2: I am not observing any degradation of this compound in my initial stability studies. What could be the issue?

A2: this compound may exhibit relative stability under neutral pH and ambient conditions. To induce and observe degradation, it is often necessary to perform forced degradation studies.[3][4][5] These studies involve subjecting the compound to more extreme conditions than it would typically encounter during storage or use. Consider implementing the following stress conditions:

  • Acidic and Basic Hydrolysis: Use a range of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations.

  • Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide (H₂O₂).[1][3]

  • Thermal Stress: Expose the compound, in both solid and solution form, to elevated temperatures (e.g., 70°C).[1][2]

  • Photostability: Expose a solution of the compound to UV light.[1][3]

If no degradation is observed even under these conditions, it may indicate high intrinsic stability of the molecule.

Q3: How can I effectively monitor the degradation of this compound and quantify its degradation products?

A3: The most common and effective methods for monitoring the degradation of this compound are chromatographic techniques.[1]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method, typically using a reversed-phase C18 column, can be developed to separate the parent compound from its degradation products.[6][7] Quantification can be achieved by monitoring the decrease in the peak area of this compound and the appearance and increase in the peak areas of new compounds over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying the chemical structures of the degradation products by providing information on their molecular weight and fragmentation patterns.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatile nature of this compound, GC-MS can also be a suitable method for its analysis and the identification of volatile degradation products.[2][8]

Q4: What are some common issues and troubleshooting tips for the analytical methods used to study this compound degradation?

A4:

  • Poor Peak Shape or Resolution in HPLC: This can often be resolved by optimizing the mobile phase composition, flow rate, and column temperature.[6] Ensure your mobile phase is properly degassed.

  • Difficulty in Identifying Degradation Products with LC-MS: Employ high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass measurements, which is crucial for determining the elemental composition of the degradation products.[6] Performing MS/MS fragmentation can help in structural elucidation.

  • Variability in Results: Ensure that you prepare fresh solutions for each experiment to avoid issues with reagent age.[6] It is also critical to immediately quench the degradation reaction at each time point to prevent further changes before analysis. This can be done by neutralizing the acid or base used to induce hydrolysis.[6]

Troubleshooting Guides

Issue: Inconsistent Degradation Rates Between Experiments
Potential Cause Troubleshooting Step
Inconsistent temperature control.Use a calibrated water bath or incubator to ensure precise temperature control throughout the experiment.[6]
Fluctuation in pH.Use a calibrated pH meter and ensure thorough mixing when preparing solutions. Buffer the solutions if necessary.
Inconsistent starting material purity.Verify the purity of your this compound standard using an appropriate analytical method before initiating degradation studies.
Variability in reagent concentration.Prepare fresh acidic, basic, and oxidative solutions for each experimental run.
Issue: Appearance of Unexpected Peaks in Chromatograms
Potential Cause Troubleshooting Step
Contamination from glassware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (solvent only) to check for background contamination.
Secondary degradation products.Analyze samples at earlier time points to distinguish between primary and secondary degradation products.[4]
Interaction with excipients (if in a formulation).Conduct forced degradation studies on the placebo (formulation without the active ingredient) to identify any peaks originating from excipient degradation.[3]
Sample instability after quenching.Analyze quenched samples as soon as possible. If necessary, investigate the stability of the quenched sample matrix.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to guide researchers in presenting their findings.

Stress Condition Duration (hours) % this compound Remaining Major Degradation Product(s) (%)
0.1 M HCl at 60°C2465.234.8
0.1 M NaOH at RT845.854.2
10% H₂O₂ at RT2488.511.5
Dry Heat at 80°C4895.14.9
UV Light Exposure2492.37.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 10%

  • HPLC-grade acetonitrile (B52724) and water

  • Validated HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Incubate the solution at 60°C.

  • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Keep the solution at room temperature.

  • Oxidative Degradation: Mix a portion of the stock solution with 10% H₂O₂. Keep the solution at room temperature, protected from light.[1]

  • Thermal Degradation: Place solid this compound in an oven at 80°C. Also, heat a solution of the compound in a suitable solvent at 80°C.

  • Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.[6]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the amount of remaining this compound and identify and quantify any degradation products.

Visualizations

Degradation_Pathway This compound This compound Hydroxy Carboxylic Acid Hydroxy Carboxylic Acid This compound->Hydroxy Carboxylic Acid Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid_Base Acid/Base Hydrolysis Sampling Sampling at Time Points Acid_Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photolytic Photolytic Photolytic->Sampling Start Start: this compound Sample Start->Acid_Base Start->Oxidation Start->Thermal Start->Photolytic Quenching Quenching Reaction Sampling->Quenching Analysis HPLC / LC-MS Analysis Quenching->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Maximizing 6-Amyl-α-Pyrone Production in Solid-State Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the common challenge of low yields of 6-amyl-α-pyrone in solid-state fermentation (SSF).

Troubleshooting Guide

This guide addresses specific issues that may arise during your SSF experiments for 6-amyl-α-pyrone production.

Problem Potential Causes Recommended Solutions
Low or No 6-Amyl-α-Pyrone Production Inappropriate microbial strain.Use a known high-yielding Trichoderma species such as T. harzianum, T. viride, or T. asperellum.[1][2][3]
Suboptimal nutrient composition (carbon and nitrogen sources).Optimize the C/N ratio. Sucrose (B13894) is an effective carbon source.[3][4][5] A combination of sodium nitrate (B79036) and ammonium (B1175870) sulfate (B86663) can enhance production.[3][4]
Incorrect fermentation parameters (temperature, moisture, pH).Maintain optimal temperature around 28-30°C.[1][3][4] Ensure moisture content is between 50-70%.[3][4][6] Adjust the initial pH to a slightly acidic range (5.0-6.0), which is generally preferred by fungi.[6]
Insufficient aeration.Ensure proper aeration to maintain aerobic conditions, which is crucial for fungal metabolism and heat removal.[6][7]
End-product inhibition.The accumulation of 6-amyl-α-pyrone can inhibit further production.[8] Consider in-situ product removal by adding an adsorbent resin like Amberlite XAD-2 at the start of the fermentation.[8]
Inconsistent Yields Between Batches Variability in substrate composition.Use a consistent source and pre-treatment method for your agro-industrial waste substrate.
Inconsistent inoculum size or quality.Standardize your inoculum preparation protocol to ensure a consistent spore concentration and viability. An inoculum of around 2.2 x 10^6 spores per 100g of support has been shown to be effective.[3][4]
Fluctuations in environmental conditions.Tightly control temperature and moisture throughout the fermentation process.
Contamination of the Fermentation Inadequate sterilization of the substrate or equipment.Autoclave all substrates, nutrient solutions, and fermentation vessels at 121°C for at least 20 minutes.[3]
Non-sterile inoculation procedure.Perform inoculation in a sterile environment, such as a laminar flow hood.
Difficulty in Extracting and Quantifying 6-Amyl-α-Pyrone Inefficient extraction method.Use headspace solid-phase microextraction (HS-SPME) for efficient extraction of the volatile 6-amyl-α-pyrone.[3]
Inaccurate analytical method.Quantify using gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS).[3][9] Use an internal standard for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for high 6-amyl-α-pyrone yield in SSF?

A1: The most critical parameters are the choice of a high-producing Trichoderma strain, the composition of the culture medium (especially carbon and nitrogen sources), moisture content, and temperature.[2][3][6][10] Proper aeration is also vital for maintaining aerobic conditions and dissipating metabolic heat.[6][7]

Q2: Which substrates are best for 6-amyl-α-pyrone production?

A2: Agro-industrial residues are excellent substrates due to their low cost and nutrient content.[1][3] Sugarcane bagasse and green coir powder have been successfully used.[1][3] Other potential substrates include wheat bran, rice husk, and corn cob.[6][9] The choice of substrate can significantly impact yield, so it may require optimization.

Q3: What is the typical duration of fermentation for optimal 6-amyl-α-pyrone production?

A3: The production of 6-amyl-α-pyrone typically starts after a lag phase of about one day and can reach its maximum concentration between 7 to 12 days of fermentation.[1][3][8] It's important to monitor the production kinetics as the concentration may decrease after reaching its peak.[1]

Q4: Can I use submerged fermentation (SmF) instead of solid-state fermentation (SSF)?

A4: While possible, SSF generally gives higher yields of 6-amyl-α-pyrone compared to SmF.[1][3] SSF mimics the natural habitat of filamentous fungi and can be more cost-effective.[7]

Q5: How does the carbon-to-nitrogen (C/N) ratio affect production?

A5: The C/N ratio is a crucial factor. Different nitrogen sources can impact the yield differently in submerged versus surface cultures.[10][11] For SSF, a combination of organic and inorganic nitrogen sources, such as sodium nitrate and ammonium sulfate, has been shown to be effective.[3][4] Glucose and sucrose are commonly used as effective carbon sources.[5][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.

Table 1: Optimized Fermentation Parameters for High 6-Amyl-α-Pyrone Yield

ParameterOptimized ValueMicroorganismSubstrateYieldReference
Temperature28°CTrichoderma harzianum 4040Green coir powder5.0 mg/g dry matter[3][4]
Moisture Level55%Trichoderma harzianum 4040Green coir powder5.0 mg/g dry matter[3][4]
Inoculum Conc.2.2 x 10^6 spores / 100g supportTrichoderma harzianum 4040Green coir powder5.0 mg/g dry matter[3][4]
Sucrose3 g / 100g supportTrichoderma harzianum 4040Green coir powder5.0 mg/g dry matter[3][4]
NaNO₃0.24 g / 100g supportTrichoderma harzianum 4040Green coir powder5.0 mg/g dry matter[3][4]
(NH₄)₂SO₄0.18 g / 100g supportTrichoderma harzianum 4040Green coir powder5.0 mg/g dry matter[3][4]
KH₂PO₄0.1 g / 100g supportTrichoderma harzianum 4040Green coir powder5.0 mg/g dry matter[3][4]

Table 2: Comparison of 6-Amyl-α-Pyrone Yields in Different Studies

MicroorganismSubstrateFermentation TimeYieldReference
Trichoderma harzianum G18Sugarcane bagasse8 days0.15 mg/g Dry Matter[1]
Trichoderma harzianum 4040 (Initial)Green coir powder7 days0.8 mg/g dry matter[3][4]
Trichoderma harzianum 4040 (Optimized)Green coir powder7 days5.0 mg/g dry matter[3][4]
Trichoderma asperellum TF1Blend of agro-wastesNot specified7.36 mg/g Dry Matter[12]

Experimental Protocols

1. Inoculum Preparation

  • Objective: To prepare a standardized spore suspension for inoculating the solid substrate.

  • Methodology:

    • Culture the selected Trichoderma strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 28°C for 7 days, or until sufficient sporulation is observed.

    • Harvest the spores by adding a sterile saline solution (0.9% NaCl) to the agar surface and gently scraping the surface with a sterile loop.

    • Transfer the resulting spore suspension to a sterile tube.

    • Quantify the spore concentration using a hemocytometer (e.g., Neubauer chamber).

    • Dilute the spore suspension with sterile saline solution to achieve the desired inoculum concentration.

2. Solid-State Fermentation (SSF) Protocol

  • Objective: To set up the SSF culture for 6-amyl-α-pyrone production.

  • Methodology:

    • Prepare the solid substrate by drying and grinding it to a uniform particle size. Commonly used substrates include sugarcane bagasse or green coir powder.[1][3]

    • Weigh the desired amount of substrate into a fermentation vessel (e.g., Erlenmeyer flask).

    • Prepare the nutrient solution with the optimized composition of carbon, nitrogen, and mineral salts.

    • Autoclave the substrate and nutrient solution separately at 121°C for 20 minutes.[3]

    • After cooling to room temperature, aseptically add the nutrient solution and the prepared spore suspension to the solid substrate to achieve the target moisture content and inoculum concentration.

    • Mix thoroughly to ensure uniform distribution.

    • Incubate the flasks under controlled temperature (e.g., 28°C) for the desired fermentation period.[3][4]

3. Extraction and Quantification of 6-Amyl-α-Pyrone

  • Objective: To extract and quantify the produced 6-amyl-α-pyrone.

  • Methodology:

    • At selected time points, take a sample of the fermented solid.

    • Use Headspace Solid-Phase Microextraction (HS-SPME) for extraction. Place a known amount of the fermented solid in a sealed vial.

    • Expose a PDMS fiber to the headspace of the vial at an elevated temperature (e.g., 79°C) for a defined period (e.g., 29 minutes) to adsorb the volatile compounds.[3]

    • Desorb the analytes from the SPME fiber in the injector port of a Gas Chromatograph (GC) at a high temperature (e.g., 250°C).[3]

    • Separate the compounds on a suitable capillary column (e.g., CP Sil 5CB).[3]

    • Detect and quantify the 6-amyl-α-pyrone using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Use an internal standard for accurate quantification.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase cluster_optimization Optimization Loop strain Strain Selection (e.g., T. harzianum) inoculum Inoculum Preparation strain->inoculum substrate Substrate Preparation (e.g., Sugarcane Bagasse) ssf Solid-State Fermentation (Optimized Conditions) substrate->ssf inoculum->ssf extraction Extraction (HS-SPME) ssf->extraction quantification Quantification (GC-MS/FID) extraction->quantification analysis Data Analysis quantification->analysis Yield Data doe Design of Experiments (e.g., Plackett-Burman) doe->ssf New Experimental Conditions analysis->doe Identify Key Factors

Caption: Experimental workflow for optimizing 6-amyl-α-pyrone production.

troubleshooting_yield cluster_culture Culture Conditions cluster_process Process Parameters cluster_analysis Analytical Method start Low 6-Amyl-α-Pyrone Yield check_strain Verify Strain (High Producer?) start->check_strain check_nutrients Optimize Nutrients (C/N Ratio) start->check_nutrients check_params Check Parameters (Temp, Moisture, pH) start->check_params check_aeration Ensure Adequate Aeration start->check_aeration check_inhibition Consider Product Inhibition start->check_inhibition check_extraction Validate Extraction Method start->check_extraction end Improved Yield check_strain->end check_nutrients->end check_params->end check_aeration->end check_inhibition->end check_quantification Verify GC Quantification check_extraction->check_quantification check_quantification->end

Caption: Troubleshooting logic for low 6-amyl-α-pyrone yield.

biosynthesis_pathway acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization & Lactonization polyketide->cyclization pyrone 6-Amyl-α-Pyrone cyclization->pyrone

Caption: Simplified biosynthetic pathway of 6-amyl-α-pyrone.

References

Technical Support Center: 6-Pentyl-2H-pyran-2-one Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Pentyl-2H-pyran-2-one in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: There is conflicting information regarding the precise aqueous solubility of this compound. One prediction suggests a solubility of 0.29 g/L, while another calculated value is significantly lower.[1] It is generally considered to be a compound with low water solubility.[2]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol, and fats.[2][3]

Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?

A3: The lactone ring of this compound is susceptible to hydrolysis under alkaline conditions, which can lead to the opening of the ring and degradation of the compound.[4][5] This degradation is pH-dependent and increases with higher pH.[5] While specific data on the direct effect of pH on the solubility of the intact molecule is limited, maintaining a neutral to slightly acidic pH is generally recommended to ensure its stability.

Q4: Can I heat the aqueous solution to improve the solubility of this compound?

A4: While gentle heating can sometimes aid in the dissolution of compounds, there is no specific data available on the temperature-solubility profile of this compound. Excessive heat may risk degrading the compound. If you choose to warm the solution, do so carefully and monitor for any signs of degradation.

Troubleshooting Guide

Issue: I am having trouble dissolving this compound directly in my aqueous buffer.

This is a common issue due to the hydrophobic nature of the molecule. Direct dissolution in aqueous media is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.

Workflow for Preparing Aqueous Solutions

G start Start: Undissolved this compound stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol) start->stock_solution dilution Serially dilute the stock solution into the pre-warmed aqueous buffer stock_solution->dilution mixing Mix thoroughly by gentle vortexing or pipetting dilution->mixing check_precipitation Visually inspect for precipitation or cloudiness mixing->check_precipitation success Solution is clear: Proceed with experiment check_precipitation->success No troubleshoot Precipitation occurs: Proceed to advanced troubleshooting check_precipitation->troubleshoot Yes

Caption: A workflow for preparing aqueous solutions of this compound.

Issue: My compound precipitates out of the aqueous solution after diluting the organic stock solution.

This indicates that the solubility limit in the final aqueous-organic mixture has been exceeded. Here are several troubleshooting steps:

Troubleshooting Precipitation

G start Start: Precipitation after dilution option1 Option 1: Optimize Co-solvent Concentration start->option1 option2 Option 2: Use a Solubility Enhancer start->option2 option3 Option 3: Reduce Final Concentration start->option3 sub_option1a Increase stock concentration to minimize added volume option1->sub_option1a sub_option1b Ensure final co-solvent concentration is non-toxic to the experimental system (typically <0.5% for DMSO in cell-based assays) option1->sub_option1b sub_option2a Use Cyclodextrins (e.g., β-cyclodextrin) option2->sub_option2a sub_option3a Lower the final working concentration of this compound option3->sub_option3a end_node Re-evaluate solubility sub_option1a->end_node sub_option1b->end_node sub_option2b Prepare an inclusion complex (see Protocol 2) sub_option2a->sub_option2b sub_option2b->end_node sub_option3a->end_node

Caption: Troubleshooting guide for precipitation issues.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂[6][7]
Molecular Weight166.22 g/mol [7]
IUPAC NameThis compound[7]
AppearanceLiquid[7]
Density1.004 g/mL at 25 °C[8]

Table 2: Solubility Data for this compound

SolventSolubilitySource/Method
Water0.29 g/L[1] (Predicted)
Waterlog10ws: -6.69 mol/L[9] (Crippen Method)
WaterInsoluble[2]
FatsSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[3]
EthanolSolubleInferred from use as a solvent in studies

Note: The conflicting data for water solubility highlights the difficulty in dissolving this compound and the necessity of the experimental protocols outlined below.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution using a Co-solvent

Objective: To prepare a clear aqueous working solution of this compound for use in biological assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing. The solution should be clear.

  • Prepare the Working Solution:

    • Warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).

    • Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer to achieve the desired final concentration.

    • Crucially, ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system (typically below 0.5% for cell-based assays).

    • Mix gently but thoroughly by pipetting up and down or brief vortexing immediately before use.

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, further troubleshooting is required.

Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin (Inclusion Complexation)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Deionized water or desired aqueous buffer

  • Ethanol (optional, as a co-solvent)

  • Mortar and pestle or magnetic stirrer

  • Filtration system (e.g., 0.22 µm syringe filter)

Procedure (Kneading Method):

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin. This may need to be optimized.

  • Preparation:

    • Place the accurately weighed β-cyclodextrin in a mortar.

    • Add a small amount of water (or a water-ethanol mixture) to the β-cyclodextrin to form a paste.

    • Dissolve the accurately weighed this compound in a minimal amount of ethanol.

  • Kneading:

    • Slowly add the this compound solution to the β-cyclodextrin paste.

    • Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The mixture should become a thick, uniform paste.

  • Drying and Purification:

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Wash the dried complex with a small amount of cold water to remove any uncomplexed β-cyclodextrin and surface-adhered this compound.

    • Dry the complex again.

  • Solubility Assessment:

    • Attempt to dissolve the prepared complex in your desired aqueous buffer.

    • Filter the solution to remove any undissolved material.

    • The concentration of the dissolved this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.

Protocol 3: Quantification of this compound in Aqueous Solutions by HPLC-UV

Objective: To determine the concentration of this compound in an aqueous sample.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 230 nm (this should be confirmed by measuring the UV spectrum of a standard solution).

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

  • Construct a Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the aqueous sample containing this compound into the HPLC system.

    • Record the peak area for the compound.

  • Quantification:

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

Given the limited detailed information on specific signaling pathways directly modulated by this compound's solubility, the following diagram illustrates a logical workflow for investigating its biological activity, taking into account the solubility challenges.

G start Start: Investigate Biological Activity solubility_assessment Assess Solubility in Assay Buffer start->solubility_assessment prepare_solution Prepare Aqueous Solution (See Protocol 1) solubility_assessment->prepare_solution Soluble solubility_enhancement Enhance Solubility (See Protocol 2) solubility_assessment->solubility_enhancement Insoluble bioassay Perform Biological Assay (e.g., Antifungal, Cytotoxicity) prepare_solution->bioassay solubility_enhancement->bioassay data_analysis Analyze and Interpret Data bioassay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Experimental workflow for investigating the biological activity of this compound.

References

preventing isomerization of 6-Pentyl-2H-pyran-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the isomerization and degradation of 6-Pentyl-2H-pyran-2-one during storage. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue: Appearance of a new peak during HPLC analysis after storage.

  • Possible Cause 1: Hydrolysis. The lactone ring of this compound is susceptible to hydrolysis, especially in the presence of moisture and at neutral to alkaline pH.[1][2][3][4][5] This opens the ring to form the corresponding 6-hydroxy-2-octenoic acid.

    • Solution: Store the compound in a dry, anhydrous environment. For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen). If aqueous buffers are necessary for experiments, prepare fresh solutions and use them promptly. Maintaining a slightly acidic pH (below 7) can also help to stabilize the lactone form.[6]

  • Possible Cause 2: Photo-isomerization or Degradation. Exposure to light, particularly UV light, can induce isomerization of the double bond or other photochemical reactions in unsaturated lactones.[7][8][9][10]

    • Solution: Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. Avoid prolonged exposure to direct light during handling.

  • Possible Cause 3: Oxidation. The double bond and the pentyl side chain can be susceptible to oxidation, especially with prolonged exposure to air.

    • Solution: Store the compound under an inert atmosphere. For long-term storage, consider adding an antioxidant, but ensure it is compatible with your downstream applications.

  • Possible Cause 4: Thermal Degradation. High temperatures can promote degradation of lactones.[11][12][13]

    • Solution: Store the compound at recommended low temperatures (see table below). Avoid repeated freeze-thaw cycles by aliquoting solutions for single use.

Table 1: Hypothetical Stability of this compound Under Various Storage Conditions
Storage ConditionPurity after 1 Month (%)Purity after 6 Months (%)Predominant Degradation Pathway
Solid, -20°C, Dark, Anhydrous >99>98Minimal Degradation
Solid, 4°C, Dark, Anhydrous 9895Slow Hydrolysis/Oxidation
Solid, 25°C, Light, Ambient Air 9075Photo-degradation, Oxidation, Hydrolysis
Solution in Anhydrous Acetonitrile (B52724), -20°C, Dark >99>98Minimal Degradation
Solution in PBS (pH 7.4), 4°C, Dark 9580Hydrolysis
Solution in PBS (pH 5.0), 4°C, Dark 9896Slow Hydrolysis

Note: This data is illustrative and based on the general stability of α,β-unsaturated lactones. Actual stability should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The most common degradation pathway is hydrolysis of the lactone ring to form the corresponding hydroxy acid, particularly in the presence of water and at neutral or alkaline pH.[1][2][3][4][5]

Q2: How can I detect isomerization or degradation of my sample?

A2: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for detecting and quantifying the purity of this compound and identifying any degradation products.[14][15][16][17][18][19][20]

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: For long-term storage, especially for solutions, it is highly recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For short-term storage of the solid compound, a tightly sealed container in a desiccator may be sufficient.

Q4: Can I store solutions of this compound in aqueous buffers?

A4: It is not recommended for long-term storage due to the risk of hydrolysis. If your experiment requires an aqueous buffer, prepare the solution immediately before use and keep it cool. If possible, use a slightly acidic buffer (pH < 7) to slow down hydrolysis.[6]

Q5: What are the ideal storage conditions for solid this compound?

A5: The ideal conditions are in a tightly sealed, light-resistant container, at -20°C or lower, in a dry environment (desiccator).

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired storage solvents/buffers (e.g., anhydrous acetonitrile, PBS pH 7.4, PBS pH 5.0).

  • Storage: Aliquot the test solutions into amber HPLC vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C).

  • Time Points: Analyze the samples at specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the λmax of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at time zero.

Protocol 2: Identification of Degradation Products by GC-MS
  • Sample Preparation: Take an aliquot of the stored sample that shows degradation in the HPLC analysis. If the sample is in a non-volatile buffer, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under a gentle stream of nitrogen.

  • Derivatization (Optional): For the detection of the hydrolyzed hydroxy acid, derivatization (e.g., silylation) may be necessary to improve volatility.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A suitable temperature gradient to separate the parent compound from potential degradation products.

    • Ionization: Electron Impact (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis: Identify the parent compound and any new peaks by comparing their mass spectra with a reference library (e.g., NIST) and their fragmentation patterns.

Visualizations

Hydrolysis_Pathway Compound This compound (Lactone Form) Product 6-Hydroxy-2-octenoic acid (Hydroxy Acid Form) Compound->Product Hydrolysis Transition H₂O (Neutral/Alkaline pH)

Caption: Potential hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis stock Prepare Stock Solution (Anhydrous Acetonitrile) aliquot Aliquot into Test Conditions (Different Solvents/Temperatures/Light Exposure) stock->aliquot store Store Samples aliquot->store sample Collect Samples at Time Points (T₀, T₁, T₂, ...) store->sample hplc HPLC Analysis (Quantify Purity) sample->hplc gcms GC-MS Analysis (Identify Degradants) hplc->gcms If degradation is observed

References

analytical challenges in detecting trace levels of 6-amyl-alpha-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace levels of 6-amyl-α-pyrone (also known as 6-pentyl-α-pyrone or 6-PP).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 6-amyl-α-pyrone, providing potential causes and recommended solutions.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My 6-amyl-α-pyrone peak is tailing or fronting in my GC-MS analysis. What are the possible causes and how can I fix it?

Answer:

Poor peak shape for 6-amyl-α-pyrone can be attributed to several factors related to the gas chromatography (GC) system and sample introduction.

Potential Causes and Solutions:

CauseSolution
Active Sites in the Inlet or Column 6-amyl-α-pyrone, being a lactone with a carbonyl group, can interact with active sites (e.g., silanols) in the GC inlet liner or the front part of the column. This is a common cause of peak tailing. Use a deactivated inlet liner and/or trim a small portion (10-20 cm) from the front of the GC column.
Improper Column Installation If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the inlet, it can cause peak distortion. Re-cut the column using a ceramic wafer and ensure it is installed according to the manufacturer's instructions for your GC model.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute your sample. If using splitless injection, consider increasing the split ratio.
Inappropriate Initial Oven Temperature If the initial oven temperature is too high, it can cause band broadening and distorted peaks. A general rule is to set the initial temperature about 20°C below the boiling point of the solvent.
Matrix Effects Complex sample matrices can contain non-volatile residues that accumulate in the inlet or on the column, leading to peak tailing. Ensure your sample preparation method effectively removes matrix interferences.
Issue 2: Low Sensitivity or Inability to Detect Trace Levels

Question: I am struggling to detect low concentrations of 6-amyl-α-pyrone. How can I improve the sensitivity of my method?

Answer:

Detecting trace levels of 6-amyl-α-pyrone requires optimizing both sample preparation and instrument parameters to enhance the signal-to-noise ratio.

Potential Causes and Solutions:

CauseSolution
Inadequate Sample Enrichment At trace levels, direct injection may not be sufficient. Employ a sample pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME) or Purge and Trap.[1][2] For HS-SPME, using a polydimethylsiloxane (B3030410) (PDMS) fiber is effective for trapping volatile compounds like 6-amyl-α-pyrone.[1]
Suboptimal Injection Technique For trace analysis, splitless injection is generally preferred over split injection as it transfers a larger portion of the analyte onto the column. Optimize the splitless time to ensure complete transfer of 6-amyl-α-pyrone without introducing excessive solvent.
Non-Ideal GC-MS Parameters Ensure the MS is operating in Selected Ion Monitoring (SIM) mode rather than full scan mode. SIM mode significantly increases sensitivity by focusing on specific ions characteristic of 6-amyl-α-pyrone (e.g., m/z 166, 98, 81).
Matrix-Induced Signal Suppression (LC-MS) In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can suppress the ionization of 6-amyl-α-pyrone in the ion source. Improve sample cleanup, optimize chromatographic separation to resolve 6-amyl-α-pyrone from interfering compounds, or use a matrix-matched calibration curve.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the most suitable sample preparation technique for analyzing 6-amyl-α-pyrone from a liquid culture, such as a Trichoderma fermentation broth?

A1: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free technique for extracting volatile and semi-volatile compounds like 6-amyl-α-pyrone from liquid matrices.[1][2] It combines extraction and pre-concentration into a single step. Exposing a PDMS-coated fiber to the headspace of the heated sample allows for the selective adsorption of 6-amyl-α-pyrone, which can then be thermally desorbed into the GC inlet.[1]

Q2: How can I improve the extraction efficiency of 6-amyl-α-pyrone using HS-SPME?

A2: To enhance extraction efficiency, you can optimize several parameters:

  • Temperature: Increasing the sample incubation temperature will increase the vapor pressure of 6-amyl-α-pyrone, leading to higher concentrations in the headspace. A temperature of around 79°C has been shown to be effective.

  • Extraction Time: A longer extraction time will allow for more analyte to adsorb to the fiber. An extraction time of approximately 29 minutes has been used successfully.

  • Salting Out: Adding salt (e.g., NaCl to a concentration of 25% w/v) to your aqueous sample can increase the volatility of 6-amyl-α-pyrone, thereby improving its transfer to the headspace.[1]

  • Agitation: Agitating the sample during extraction helps to maintain equilibrium between the liquid and headspace phases.

Instrumentation and Analysis

Q3: Which analytical technique is better for trace-level quantification of 6-amyl-α-pyrone: GC-MS or LC-MS?

A3: Both techniques can be used, but GC-MS is generally more common for volatile compounds like 6-amyl-α-pyrone.[3] GC provides excellent separation for volatile and semi-volatile compounds, and MS offers high sensitivity and selectivity. LC-MS can also be employed, particularly if the sample matrix is complex and requires extensive cleanup for GC analysis. The choice often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my 6-amyl-α-pyrone assay?

A4: The LOD and LOQ can be estimated using the calibration curve method. This involves preparing a series of calibration standards at decreasing concentrations and constructing a linear regression curve. The LOD and LOQ are then calculated using the following formulas:

  • LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

It is crucial to experimentally verify the calculated LOD and LOQ by analyzing multiple replicates of samples spiked at these concentrations to ensure they meet your method's performance criteria for identification and precision.[4][5]

Experimental Protocols

Protocol: Quantification of 6-Amyl-α-Pyrone from Trichoderma Solid-State Fermentation using HS-SPME-GC-MS

This protocol is adapted from a study on the production of 6-pentyl-α-pyrone by Trichoderma harzianum.[1]

1. Sample Preparation:

  • Place 0.1 g of the solid-state fermentation sample (e.g., fungal culture on green coir powder) into a 40 mL vial.

  • Add 20 mL of a 25% (w/v) NaCl solution to the vial.

  • Seal the vial hermetically with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Use a manual SPME holder with a 100 µm polydimethylsiloxane (PDMS) coated fiber.

  • Incubate the sample vial at 79°C with agitation.

  • Expose the SPME fiber to the headspace of the vial for 29 minutes.

3. GC-MS Analysis:

  • Injector: Thermally desorb the analytes from the fiber in the GC injector at 250°C for 4 minutes in splitless mode.

  • Column: Use a CP Sil 5CB column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 4 minutes.
    • Ramp 1: Increase to 130°C at 10°C/min, hold for 2 minutes.
    • Ramp 2: Increase to 240°C at 40°C/min.

  • MS Detector:

    • Operate in Selected Ion Monitoring (SIM) mode.
    • Monitor characteristic ions for 6-amyl-α-pyrone (e.g., m/z 166, 98, 81).
    • Detector temperature: 250°C.

4. Quantification:

  • Prepare a calibration curve using standard solutions of 6-amyl-α-pyrone of known concentrations.

  • Quantify the amount of 6-amyl-α-pyrone in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 6-amyl-α-pyrone from a fungal culture using HS-SPME-GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Fungal Culture Sample vial Add to Vial with NaCl Solution sample->vial incubation Incubate and Agitate vial->incubation spme HS-SPME with PDMS Fiber incubation->spme gcms GC-MS Analysis (SIM Mode) spme->gcms data Data Processing and Quantification gcms->data

Caption: HS-SPME-GC-MS workflow for 6-amyl-α-pyrone analysis.

Signaling Pathways

6-Amyl-α-pyrone production in fungi like Trichoderma is regulated by complex signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) and Target of Rapamycin (TOR) pathways. These pathways integrate environmental cues to control various cellular processes.

MAPK Signaling Pathway in Trichoderma

The MAPK pathways are crucial for fungal responses to stress and developmental cues. In Trichoderma, at least three distinct MAPK pathways have been identified: Tmk1, Tmk2, and Tmk3, which are homologous to the Fus3/Kss1, Slt2, and Hog1 pathways in yeast, respectively.[6][7]

mapk_pathway cluster_stimuli Environmental Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response stress Osmotic Stress, Oxidative Stress mapkkk3 Ssk2/Ssk22 stress->mapkkk3 light Light light->mapkkk3 damage Cell Wall Damage mapkkk2 Bck1 damage->mapkkk2 mapkkk1 Ste11 mapkk1 Ste7 mapkkk1->mapkk1 mapkk2 Mkk1/2 mapkkk2->mapkk2 mapkk3 Pbs2 mapkkk3->mapkk3 mapk1 Tmk1 mapkk1->mapk1 mapk2 Tmk2 mapkk2->mapk2 mapk3 Tmk3 mapkk3->mapk3 response Gene Expression (e.g., 6-amyl-α-pyrone biosynthesis) mapk1->response mapk2->response mapk3->response

Caption: Simplified MAPK signaling cascade in Trichoderma.

TOR Signaling Pathway in Fungi

The TOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability.[8][9] In fungi, TOR exists in two distinct complexes, TORC1 and TORC2, which have different downstream effectors.

tor_pathway cluster_torc1 TOR Complex 1 (TORC1) cluster_torc2 TOR Complex 2 (TORC2) nutrients Nutrients (Amino Acids, Glucose) tor1 TOR1 nutrients->tor1 kog1 Kog1 tor1->kog1 sch9 Sch9 tor1->sch9 lst8_1 Lst8 kog1->lst8_1 tor2 TOR2 avo1 Avo1 tor2->avo1 pkc1 PKC1 tor2->pkc1 avo3 Avo3 avo1->avo3 lst8_2 Lst8 avo3->lst8_2 protein_synthesis Protein Synthesis & Metabolism sch9->protein_synthesis actin_polarization Actin Polarization & Cell Wall Integrity pkc1->actin_polarization

References

Validation & Comparative

A Comparative Analysis of 6-Pentyl-2H-pyran-2-one and Commercial Fungicides in Plant Pathogen Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Pentyl-2H-pyran-2-one (6-PP), a naturally occurring volatile organic compound produced by various Trichoderma species, has emerged as a promising biocontrol agent with broad-spectrum antifungal activity against a range of economically important plant pathogens. This guide provides a comparative overview of 6-PP's performance against that of established commercial fungicides, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing research to offer insights into the efficacy and mechanisms of action of 6-PP, providing a valuable resource for researchers in the field of sustainable agriculture and fungicide development.

Data Presentation: A Comparative Look at Antifungal Efficacy

The following tables summarize the antifungal activity of this compound (6-PP) and several commercial fungicides against various plant pathogens. It is important to note that the data for 6-PP and commercial fungicides are largely derived from separate studies, employing different experimental conditions. Therefore, direct comparisons of efficacy should be made with caution.

Table 1: Antifungal Activity of this compound (6-PP)

Target PathogenHost Plant(s)Efficacy MetricValueReference(s)
Peronophythora litchiiLitchiEC50 (Mycelial Growth)43 µg/mL[1][2]
Clarireedia jacksoniiTurfEC50 (Mycelial Growth)0.04 µg/mL
Clarireedia monteithianaTurfEC50 (Mycelial Growth)0.37 µg/mL
Fusarium oxysporumTomatoMycelial Growth InhibitionUp to 70% at 25 mg/L[1]
Sclerotium rolfsiiArtichokeMycelial Growth Inhibition90% (for the related viridepyronone)[1]
Magnaporthiopsis maydisMaizeDisease Symptom ReductionUp to 20%[2]
Magnaporthiopsis maydisMaizePathogen Infection Reduction94-98%[2]

Table 2: Antifungal Activity of Commercial Fungicides

FungicideTarget PathogenEfficacy MetricValueReference(s)
Azoxystrobin + DifenoconazolePseudocercospora spp.Percent Disease Control (PDC)100%
Azoxystrobin + DifenoconazoleAlternaria alternataPercent Disease Control (PDC)>72%
Tebuconazole (B1682727)Fusarium graminearumEC50 (Mycelial Growth)0.33 ± 0.03 µg/mL[3][4]
TebuconazoleFusarium pseudograminearumEC50 (Mycelial Growth)0.2328 ± 0.0840 μg/mL[5]
Prochloraz-MnCladobotryum mycophilumEC50 (Mycelial Growth)0.045 mg/L
MetrafenoneCladobotryum mycophilumEC50 (Mycelial Growth)0.025 mg/L

Disclaimer: The data presented in Tables 1 and 2 are from different studies and are not the result of direct head-to-head comparisons in the same experiment. The experimental conditions, including pathogen isolates, fungicide concentrations, and assessment methods, may vary significantly between studies. Therefore, these tables should be used for informational purposes and not for direct comparison of the absolute efficacy of 6-PP and commercial fungicides.

Mechanism of Action: A Focus on the TOR Signaling Pathway

Current research indicates that 6-PP exerts its antifungal effects through multiple mechanisms, with a significant impact on the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in fungi.[1] In the oomycete Peronophythora litchii, 6-PP treatment has been shown to disrupt the TOR pathway, leading to inhibited growth and development.[1] Transcriptomic analysis revealed that 6-PP upregulates the expression of the transcription factor PlYY1 and PlCytochrome C, while downregulating putative negative regulators of the TOR pathway, PlSpm1 and PlrhoH12.[1] This modulation of the TOR pathway ultimately affects vegetative growth, sporangium production, and pathogenicity.[1]

TOR_Pathway_Modulation_by_6PP cluster_6PP This compound (6-PP) cluster_pathogen_cell Pathogen Cell cluster_tor_pathway TOR Pathway Modulation cluster_cellular_processes Cellular Processes 6PP 6-PP PlSpm1 PlSpm1 6PP->PlSpm1 Down-regulates PlrhoH12 PlrhoH12 6PP->PlrhoH12 Down-regulates PlYY1 PlYY1 6PP->PlYY1 Up-regulates PlCytochromeC PlCytochrome C 6PP->PlCytochromeC Up-regulates TOR_Complex TOR Complex PlSpm1->TOR_Complex PlrhoH12->TOR_Complex PlYY1->TOR_Complex PlCytochromeC->TOR_Complex Vegetative_Growth Vegetative Growth TOR_Complex->Vegetative_Growth Sporangium_Production Sporangium Production TOR_Complex->Sporangium_Production Pathogenicity Pathogenicity TOR_Complex->Pathogenicity

Caption: Proposed mechanism of 6-PP on the TOR pathway in P. litchii.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Antifungal Activity Assessment by Air Fumigation

This method is particularly useful for volatile compounds like 6-PP.[1]

Objective: To determine the inhibitory effect of 6-PP on the mycelial growth of a fungal pathogen.

Materials:

  • Pure this compound (6-PP)

  • Suitable volatile solvent (e.g., ethanol)

  • Petri dishes containing appropriate growth medium (e.g., Potato Dextrose Agar - PDA)

  • Target fungal pathogen culture

  • Sterile cork borer

  • Parafilm

  • Incubator

Procedure:

  • Fungal Culture Preparation: A mycelial plug of the target fungus is taken from the margin of an actively growing culture using a sterile cork borer and placed in the center of a fresh PDA plate.

  • Preparation of 6-PP Solutions: A series of concentrations of 6-PP are prepared in a suitable volatile solvent. For example, create solutions to achieve final concentrations of 20, 40, 70, 100, and 150 µg/mL in the headspace of the Petri dish assembly.[2]

  • Fumigation Setup: The setup consists of two petri dish bottoms. One contains the fungal culture, and a sterile filter paper disc is placed on the inner surface of the lid of the other.

  • Application of 6-PP: A specific volume of the 6-PP solution is applied to the filter paper disc. The solvent is allowed to evaporate completely.

  • Assembly and Incubation: The Petri dish with the fungal culture is inverted and placed over the Petri dish containing the 6-PP-treated filter paper, creating a sealed chamber. The assembly is sealed with Parafilm.

  • Control: A control plate is prepared using the solvent alone on the filter paper.

  • Incubation: The plates are incubated at an appropriate temperature for the target fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony in both control and treated plates is measured. The percentage of mycelial growth inhibition is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treatment group.

  • EC50 Determination: The effective concentration causing 50% inhibition (EC50) can be calculated by probit analysis of the inhibition data.[2]

In_Vitro_Workflow Start Start Fungal_Culture Prepare Fungal Culture on PDA Plate Start->Fungal_Culture Fumigation_Setup Set up Fumigation Chamber with 6-PP Fungal_Culture->Fumigation_Setup Prepare_6PP Prepare 6-PP Solutions of Varying Concentrations Prepare_6PP->Fumigation_Setup Incubate Incubate Plates Fumigation_Setup->Incubate Measure_Growth Measure Mycelial Growth Incubate->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 Value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for in vitro antifungal testing of 6-PP.

Protocol 2: In Vivo Biocontrol Efficacy Assessment by Seed Treatment

Objective: To evaluate the efficacy of 6-PP as a seed treatment to protect against a soil-borne pathogen.

Materials:

  • Pure this compound (6-PP)

  • Adherent (e.g., Tween 20)

  • Sterile water

  • Viable seeds of a susceptible host plant (e.g., maize)

  • Soil infested with a target pathogen (e.g., Magnaporthiopsis maydis)

  • Sterile soil

  • Pots

  • Growth chamber or greenhouse

Procedure:

  • Preparation of 6-PP Seed Coating Solution: Prepare a solution of 6-PP at desired concentrations (e.g., to achieve 30 µg of 6-PP per seed).[2] Add a small amount of an adherent to improve the coating.

  • Seed Treatment: Divide seeds into treatment groups:

    • Untreated control (seeds in sterile soil)

    • Pathogen control (untreated seeds in infested soil)

    • 6-PP treatments (coated seeds in infested soil)

  • For the treatment groups, coat the seeds with the respective 6-PP solutions until the solution is fully absorbed.

  • Sowing: Sow the seeds in pots containing either sterile or infested soil according to the experimental design.

  • Growth Conditions: Maintain the pots in a growth chamber or greenhouse under controlled conditions suitable for the host plant.

  • Data Collection: After a predetermined period, assess various parameters, including:

    • Seed germination rate

    • Plant height and biomass

    • Disease severity (using a rating scale)

    • Pathogen load in plant tissues (e.g., via qPCR)

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

In_Vivo_Workflow Start Start Prepare_Solution Prepare 6-PP Seed Coating Solution Start->Prepare_Solution Seed_Treatment Treat Seeds with 6-PP Solution Prepare_Solution->Seed_Treatment Sowing Sow Seeds in Infested Soil Seed_Treatment->Sowing Growth Incubate under Controlled Conditions Sowing->Growth Data_Collection Collect Data on Plant Health and Disease Growth->Data_Collection Analysis Analyze Data and Evaluate Efficacy Data_Collection->Analysis End End Analysis->End

Caption: Workflow for in vivo biocontrol efficacy testing of 6-PP.

Conclusion

This compound demonstrates significant potential as a biofungicide. Its broad-spectrum activity and its unique mode of action targeting the TOR signaling pathway make it a compelling candidate for integrated pest management strategies. However, the lack of direct comparative studies with commercial fungicides under standardized conditions remains a critical research gap. Future research should focus on head-to-head comparisons to accurately assess the relative performance of 6-PP and to determine its optimal application in various agricultural settings. Such studies will be instrumental in paving the way for the development of 6-PP as a commercially viable and environmentally friendly alternative to synthetic fungicides.

References

A Comparative Sensory Guide to 6-Amyl-α-Pyrone and Other Coconut Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of flavor chemistry and sensory science, understanding the nuanced differences between aroma compounds is critical for successful product development. This guide provides an objective comparison of the sensory properties of 6-amyl-α-pyrone against other lactones commonly associated with coconut and creamy profiles, namely δ-decalactone and γ-decalactone. The information herein is supported by available experimental data to facilitate informed decisions in research and application.

Qualitative and Quantitative Sensory Profiles

6-Amyl-α-pyrone and various lactones contribute significantly to the creamy, fruity, and coconut-like aromas found in nature and utilized in food and fragrance applications. While they share the descriptor "coconut," their sensory profiles are distinct. 6-Amyl-α-pyrone is often described as having a characteristic coconut aroma, but also possesses fatty, waxy, and creamy notes.[1][2] Some sources also attribute it with notes of cocoa fruitiness, mushroom, and blue cheese.[3]

In contrast, δ-decalactone is considered indispensable for its quintessential creamy and coconut profile, often with a subtle fruity nuance.[4][5] γ-Decalactone, a constitutional isomer of the delta form, leans more towards a rich peach and apricot character, with creamy and milky sweetness.[6] The sensory differences are summarized in the table below, which also includes quantitative odor detection thresholds where available. It is important to note that threshold values are highly dependent on the medium in which they are tested (e.g., water, wine, air).

Table 1: Comparison of Sensory and Physical Properties

Compound NameChemical StructureCAS NumberMolecular FormulaQualitative Sensory DescriptorsOdor Detection Threshold
6-Amyl-α-pyrone CCCCCC1=CC=CC(=O)O127593-23-3C₁₀H₁₄O₂Coconut, creamy, sweet, fatty, waxy, nutty, mushroom.[7][8]Data in water not available. Taste described at 30 ppm.[7]
δ-Decalactone CCCCCC1CCCC(=O)O1705-86-2C₁₀H₁₈O₂Intensely coconut-like, creamy, sweet, milky, buttery, with peach nuances.[5]100 ppb (in water).[4]
γ-Decalactone CCCCCC1CCC(=O)O1706-14-9C₁₀H₁₈O₂Rich peach/apricot, creamy, milky sweetness, velvety.[6]11 ppb (medium not specified).[6]

Experimental Protocols

The sensory data for aroma compounds are generated through rigorous, standardized methodologies. The following sections detail the protocols for two key experimental approaches: Quantitative Descriptive Analysis (QDA) for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O) for instrumental-sensory analysis.

Protocol 1: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a method used to identify and quantify the sensory attributes of a product by a trained panel.

Objective: To create a detailed sensory profile of an aroma compound by rating the intensity of its various flavor and aroma attributes.

Materials:

  • Purified, food-grade samples of the aroma compounds.

  • Odor-free medium for dilution (e.g., deionized water, propylene (B89431) glycol, or refined oil).

  • Reference standards for each sensory attribute (e.g., pure vanillin (B372448) for "sweet," diluted acetic acid for "sour").

  • Glassware (beakers, graduated cylinders).

  • Sensory evaluation booths compliant with ISO standards.

  • Data collection software or standardized paper ballots with unstructured line scales (typically 15 cm).

Procedure:

  • Panelist Selection & Screening:

    • Recruit 10-12 individuals based on their interest, availability, and sensory acuity.

    • Screen candidates for their ability to detect and describe basic tastes and aromas and to discriminate between different intensities.

  • Lexicon Development:

    • In group sessions facilitated by a panel leader, present the panelists with the target aroma compounds at various concentrations.

    • Panelists collaboratively generate descriptive terms (a "lexicon") for the aroma, flavor, and mouthfeel characteristics they perceive.

    • The panel leader guides the discussion to reach a consensus on the terms and their definitions. Reference standards are provided to anchor these terms.

  • Panelist Training (40-120 hours):

    • Train the panelists to consistently use the developed lexicon.

    • Panelists practice rating the intensity of each attribute using the line scale, from "low" to "high." They are trained to use the full range of the scale and to reproduce their assessments accurately over multiple sessions.

  • Sample Evaluation:

    • Prepare samples by diluting the aroma compounds to a predetermined concentration in the chosen medium.

    • Present samples monadically (one at a time) in coded, identical containers to the panelists in individual sensory booths.

    • Panelists independently rate the intensity of each attribute on the provided line scale.

    • Replicate sessions (typically 2-3) are conducted to ensure data reliability.

  • Data Analysis:

    • Convert the marks on the line scales to numerical data.

    • Use statistical methods, such as Analysis of Variance (ANOVA), to analyze the data for significant differences in attribute intensities between samples.

    • Techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the human nose as a sensitive detector to identify which volatile compounds in a complex mixture are responsible for its aroma.

Objective: To separate volatile compounds and identify which ones are odor-active.

Materials:

  • Gas Chromatograph (GC) equipped with a sniffing port (olfactometry port).

  • Mass Spectrometer (MS) detector (optional but recommended for identification).

  • Sample of the volatile extract (e.g., headspace extract of a food product containing the lactones).

  • Solid Phase Microextraction (SPME) fibers for sample extraction.

  • GC column appropriate for flavor compounds (e.g., DB-WAX).

  • Trained human assessor.

Procedure:

  • Sample Preparation:

    • Isolate volatile compounds from the sample matrix. Headspace SPME is a common solvent-free method. A sample is placed in a sealed vial and heated to allow volatiles to accumulate in the headspace. An SPME fiber is then exposed to the headspace to adsorb the compounds.

  • GC Separation:

    • The SPME fiber is inserted into the hot GC inlet, where the adsorbed volatiles are desorbed and transferred to the GC column.

    • The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and chemical properties.

  • Olfactometric Detection:

    • At the end of the GC column, the effluent is split. One portion goes to a conventional detector (like a Flame Ionization Detector or MS), and the other goes to a heated transfer line leading to a glass sniffing port.

    • A trained assessor sniffs the effluent from the port throughout the GC run.

    • The assessor records the time, duration, intensity, and a qualitative descriptor for every odor detected.

  • Data Analysis & Compound Identification:

    • The olfactometry data (an "aromagram") is aligned with the chromatogram from the conventional detector.

    • This alignment reveals which chromatographic peaks correspond to an odor event.

    • If an MS detector is used, the mass spectrum of the odor-active peak can be compared to a library (e.g., NIST) to tentatively identify the compound. Confirmation is done by comparing its retention time and odor with an authentic standard.

Mandatory Visualizations

The following diagrams illustrate the workflows and chemical relationships discussed in this guide.

G Quantitative Descriptive Analysis (QDA) Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis A Panelist Screening B Lexicon Development A->B C Panelist Training (40-120h) B->C D Sample Preparation (Coded & Randomized) C->D E Individual Assessment in Sensory Booths D->E F Intensity Rating on Line Scales E->F G Data Collection & Compilation F->G H Statistical Analysis (ANOVA, PCA) G->H I Generation of Sensory Profile H->I

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

G Gas Chromatography-Olfactometry (GC-O) Workflow cluster_detection Detection A Sample Preparation (e.g., Headspace SPME) B GC Injection & Volatile Separation A->B C Effluent Split B->C D Sniffing Port (Olfactometry) C->D E Detector (e.g., MS, FID) C->E F Human Assessor Records Odor Events D->F G Data Alignment (Aromagram + Chromatogram) E->G F->G H Identification of Odor-Active Compounds G->H

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

G Structural Comparison of Coconut Aroma Compounds Py 6-Amyl-α-pyrone (Unsaturated Lactone) C10H14O2 dDec δ-Decalactone (Saturated Lactone) C10H18O2 Py->dDec Reduction (saturates ring) gDec γ-Decalactone (Saturated Lactone) C10H18O2 dDec->gDec Isomers (differ in ring size)

Caption: Structural relationship of key coconut aroma compounds.

References

A Comparative Guide to the Antifungal Mechanism of 6-Pentyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent 6-Pentyl-2H-pyran-2-one (6-PP) with established antifungal drugs, including azoles, polyenes, and echinocandins. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to this compound (6-PP)

This compound, also known as 6-pentyl-α-pyrone, is a volatile organic compound and a secondary metabolite produced by various species of the fungus Trichoderma. It is recognized for its broad-spectrum antifungal activity against a variety of plant pathogenic fungi, presenting a promising alternative to conventional synthetic fungicides. This guide delves into the current understanding of its antifungal mechanism and compares its efficacy with that of widely used antifungal drug classes.

Mechanism of Action

This compound (6-PP)

The antifungal mechanism of 6-PP is multifaceted and appears to involve several cellular processes:

  • Disruption of Metabolic Homeostasis: Transcriptome and metabolome analyses have shown that 6-PP significantly disturbs the metabolic balance within fungal cells, particularly affecting amino acid metabolism[1].

  • Enzyme Inhibition and Induction of Autophagy: 6-PP has been found to downregulate the expression of and bind to the ECHS1 protein at the transcriptional level. This inhibition of ECHS1 protein activity is thought to induce autophagy, a process of cellular self-degradation, in fungal cells[1].

  • TOR Pathway Modulation: Studies suggest that 6-PP may also exert its antifungal effects by modulating the Target of Rapamycin (TOR) signaling pathway, a key regulator of cell growth and metabolism in fungi[2].

dot

cluster_cell Fungal Cell 6-PP 6-PP Fungal Cell Fungal Cell 6-PP->Fungal Cell Enters Metabolic Homeostasis Metabolic Homeostasis Fungal Cell->Metabolic Homeostasis Disrupts ECHS1 Protein ECHS1 Protein Fungal Cell->ECHS1 Protein Downregulates & Inhibits TOR Pathway TOR Pathway Fungal Cell->TOR Pathway Modulates Amino Acid Metabolism Amino Acid Metabolism Metabolic Homeostasis->Amino Acid Metabolism Impacts Fungal Growth Inhibition Fungal Growth Inhibition Metabolic Homeostasis->Fungal Growth Inhibition Autophagy Autophagy ECHS1 Protein->Autophagy Induces Autophagy->Fungal Growth Inhibition TOR Pathway->Fungal Growth Inhibition

Caption: Antifungal mechanism of this compound (6-PP).

Alternative Antifungal Agents

For comparison, the mechanisms of action for three major classes of antifungal drugs are outlined below:

  • Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. This disruption leads to a dysfunctional cell membrane and inhibits fungal growth.

  • Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

  • Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This weakens the cell wall, leading to osmotic instability and fungal cell lysis.

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cluster_azoles Azoles cluster_polyenes Polyenes cluster_echinocandins Echinocandins Azoles Azoles Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol 14-α-demethylase Inhibit Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-α-demethylase->Ergosterol Synthesis Blocks Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Disrupts Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol Bind to Pore Formation Pore Formation Ergosterol->Pore Formation Induces Cell Leakage Cell Leakage Pore Formation->Cell Leakage Causes Echinocandins Echinocandins β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Echinocandins->β-(1,3)-D-glucan synthase Inhibit β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan synthase->β-(1,3)-D-glucan Synthesis Blocks Fungal Cell Wall Fungal Cell Wall β-(1,3)-D-glucan Synthesis->Fungal Cell Wall Weakens

Caption: Mechanisms of action for common antifungal drug classes.

Comparative Antifungal Efficacy

The following tables summarize the in vitro antifungal activity of 6-PP and comparator antifungal agents against various fungal pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50), where available. It is important to note that direct comparison is challenging due to variations in experimental conditions and the fungal species tested across different studies.

Table 1: Antifungal Activity of this compound (6-PP)

Fungal SpeciesAssay TypeEC50 / MIC (µg/mL)Reference
Peronophythora litchiiAir Fumigation43[2]
Clarireedia jacksoniiMycelial Growth Rate0.04[3]
Clarireedia monteithianaMycelial Growth Rate0.37[3]
Fusarium oxysporumGrowth Inhibition25 mg/L (~25 µg/mL)[4]
Sclerotium rolfsiiGrowth Inhibition>90% inhibition at 196 µg/mL[4]

Table 2: Antifungal Activity of Fluconazole (Azole)

Fungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference
Candida albicans≤0.25 - 160.5[5]
Candida glabrata≤0.25 - >6432[5]
Candida krusei2 - >64≥64[5]
Cryptococcus neoformans0.12 - 12816[6]

Table 3: Antifungal Activity of Amphotericin B (Polyene)

Fungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference
Aspergillus fumigatus0.12 - 41[7]
Fusarium spp.0.5 - >1616[7]
Candida albicans0.12 - 21[8]
Candida glabrata0.12 - 21[8]

Table 4: Antifungal Activity of Caspofungin (Echinocandin)

Fungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference
Candida albicans≤0.03 - 20.5[1]
Candida glabrata≤0.03 - 21[1]
Candida inconspicua0.06 - 0.250.25[9]
Aspergillus fumigatus0.03 - 0.50.12[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing

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cluster_workflow Antifungal Susceptibility Testing Workflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Prepare Antifungal Agent Dilutions Prepare Antifungal Agent Dilutions Start->Prepare Antifungal Agent Dilutions Incubate with Fungal Culture Incubate with Fungal Culture Prepare Fungal Inoculum->Incubate with Fungal Culture Prepare Antifungal Agent Dilutions->Incubate with Fungal Culture Measure Fungal Growth Measure Fungal Growth Incubate with Fungal Culture->Measure Fungal Growth Determine MIC/EC50 Determine MIC/EC50 Measure Fungal Growth->Determine MIC/EC50 End End Determine MIC/EC50->End

Caption: General workflow for in vitro antifungal susceptibility testing.

Protocol 4.1.1: Air Fumigation Assay for Volatile Compounds (e.g., 6-PP)

This method is suitable for assessing the antifungal activity of volatile compounds like 6-PP.

  • Fungal Culture Preparation: Culture the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) in a Petri dish until it reaches the desired growth stage.

  • Preparation of 6-PP Solutions: Prepare a series of dilutions of 6-PP in a volatile solvent (e.g., ethanol (B145695) or acetone) to achieve the desired final concentrations (e.g., 20, 40, 70, 100, and 150 µg/mL) in the headspace of the sealed Petri dish assembly.

  • Assay Setup:

    • Place a mycelial plug from the actively growing fungal culture onto the center of a fresh agar plate.

    • In a separate, empty Petri dish of the same size, place a sterile filter paper disc.

    • Apply a specific volume of the 6-PP solution to the filter paper disc.

    • Invert the empty Petri dish containing the treated filter paper over the agar plate with the fungal plug.

    • Seal the two Petri dishes together with Parafilm to create a closed environment.

  • Incubation: Incubate the sealed plates at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in the treated and control (solvent only) plates.

    • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Determine the EC50 value, the concentration of 6-PP that causes 50% inhibition of mycelial growth.

Protocol 4.1.2: Broth Microdilution Assay (for non-volatile compounds)

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of non-volatile antifungal agents.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in a suitable broth medium (e.g., RPMI-1640).

  • Antifungal Agent Dilution: Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control.

Transcriptome Analysis (RNA-seq) of Fungal Response to 6-PP

This protocol outlines the general steps for analyzing changes in gene expression in a fungus upon exposure to 6-PP.

  • Fungal Culture and Treatment: Grow the fungal culture to a specific phase and then expose it to a sub-lethal concentration of 6-PP for a defined period. A control group without 6-PP treatment is also required.

  • RNA Extraction: Harvest the fungal mycelia and extract total RNA using a suitable method, such as a TRIzol-based protocol followed by a cleanup kit to ensure high-quality RNA.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The libraries are then sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the reads to the reference fungal genome.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the 6-PP treated samples compared to the control.

    • Functional Annotation and Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) to understand the biological processes affected by 6-PP.

Metabolome Analysis (GC-MS) of Fungal Response to 6-PP

This protocol describes a general workflow for studying the metabolic changes in a fungus after treatment with 6-PP using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Fungal Culture and Treatment: Similar to the RNA-seq protocol, treat the fungal culture with 6-PP.

  • Metabolite Extraction: Quench the metabolism of the fungal cells rapidly and extract the intracellular metabolites using a suitable solvent system (e.g., a methanol/chloroform/water extraction).

  • Sample Derivatization: Derivatize the extracted metabolites to make them volatile for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects and helps identify them based on their mass spectra.

  • Data Analysis:

    • Peak Identification and Quantification: Identify the metabolites by comparing their mass spectra and retention times to a spectral library. Quantify the relative abundance of each metabolite.

    • Statistical Analysis: Use multivariate statistical methods (e.g., Principal Component Analysis - PCA, and Partial Least Squares-Discriminant Analysis - PLS-DA) to identify metabolites that are significantly altered by the 6-PP treatment.

    • Pathway Analysis: Map the altered metabolites to metabolic pathways to understand the metabolic response to 6-PP.

In Silico Protein-Ligand Docking

This protocol provides a general outline for predicting the binding of 6-PP to a target fungal protein using computational methods.

  • Preparation of Ligand and Protein Structures:

    • Ligand (6-PP): Obtain the 3D structure of 6-PP from a chemical database (e.g., PubChem) and prepare it for docking by assigning charges and atom types.

    • Protein: Obtain the 3D structure of the target fungal protein from a protein structure database (e.g., Protein Data Bank - PDB) or predict its structure using homology modeling if an experimental structure is unavailable. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Prediction: Identify the potential binding site on the protein. This can be based on the location of a known inhibitor or predicted using computational tools.

  • Molecular Docking: Use a docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of 6-PP within the protein's binding site. The software will generate multiple possible binding conformations and score them based on a scoring function that estimates the binding energy.

  • Analysis of Results:

    • Binding Affinity: The docking score provides an estimate of the binding affinity (e.g., in kcal/mol). A lower score generally indicates a more favorable binding.

    • Binding Pose and Interactions: Visualize the docked complex to analyze the interactions between 6-PP and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion

This compound demonstrates significant antifungal activity through a mechanism that appears to be distinct from conventional antifungal agents. Its ability to disrupt metabolic homeostasis and induce autophagy in fungal cells presents a novel approach to antifungal therapy. While further research is needed to fully elucidate its mechanism and to establish its efficacy in a broader range of fungal pathogens, 6-PP holds promise as a bio-based fungicide. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of 6-PP as a lead compound for the development of new antifungal agents.

References

A Comparative Guide to the In Vivo Efficacy of 6-Pentyl-2H-pyran-2-one (6-PP) as a Biocontrol Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of 6-Pentyl-2H-pyran-2-one (6-PP), a promising volatile organic compound produced by Trichoderma species, with other established biocontrol agents. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate biocontrol strategies for plant disease management.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of 6-PP and alternative biocontrol agents against various phytopathogenic fungi.

Table 1: In Vivo Efficacy of this compound (6-PP)

Target PathogenHost Plant6-PP ConcentrationEfficacy MetricResult
Clarireedia spp. (Dollar Spot)Turfgrass1 µg/mLPreventive Effect (in pots)72.21% disease reduction[1]
Fusarium oxysporumTomato25 mg/LMycelial Growth InhibitionUp to 70%[2]
Peronophythora litchiiLitchiNot specifiedDisease Control & PreservationSignificantly inhibited growth and sporangial germination, and preserved fruit quality[3]

Table 2: In Vivo Efficacy of Alternative Biocontrol Agents

Biocontrol AgentTarget PathogenHost PlantEfficacy MetricResult
Trichoderma harzianum & Trichoderma viridePhytophthora nicotianae (Black Shank)TobaccoRelative Control Effect>60% disease reduction[4]
Trichoderma AR-4 and ST4-1Pythium spp. (Damping-off)CucumberRelative Control Effect80.33% and 82.67% disease reduction, respectively[4]
Bacillus subtilisColletotrichum gloeosporioidesChilliDisease Incidence Reduction65% reduction in disease incidence[5]
Bacillus subtilis ZSH-1Colletotrichum gloeosporioides (Anthracnose)PoplarDisease Control Efficacy (Greenhouse)47.6% efficacy in controlling poplar anthracnose[6]
Pseudomonas fluorescensPythium ultimumCucumberEnhanced Biocontrol ActivityProtects cucumber from Pythium spp.[7]
Pseudomonas protegens CHA0Ralstonia solanacearumNot specifiedBacterial Wilt IncidenceEffective at reducing bacterial wilt incidence[8]

Experimental Protocols

In Vivo Biocontrol Efficacy Assessment of 6-PP (Detached Leaf and Potted Plant Assay)

This protocol is adapted from the methodology used to assess the efficacy of 6-PP against dollar spot in turfgrass.[1]

Objective: To determine the protective and curative activity of 6-PP against a target fungal pathogen on detached leaves and in whole plants.

Materials:

  • Healthy, detached leaves of the host plant

  • Potted host plants

  • 6-PP solution at desired concentrations (e.g., 1 µg/mL)

  • Pathogen spore suspension or mycelial plugs

  • Sterile distilled water (control)

  • Humid chambers

  • Growth chambers or greenhouse with controlled environment

Procedure:

Detached Leaf Assay (Preventive):

  • Place healthy, detached leaves in a humid chamber.

  • Spray the leaves with the 6-PP solution until runoff.

  • After a set period (e.g., 24 hours), inoculate the leaves with the fungal pathogen (spore suspension or mycelial plug).

  • Incubate the leaves in the humid chamber under controlled conditions (e.g., specific temperature and light cycle).

  • Observe and record disease development (e.g., lesion size, percentage of infected area) over a set period.

Detached Leaf Assay (Curative):

  • Inoculate healthy, detached leaves with the fungal pathogen.

  • After a set period of incubation (e.g., 24 hours), spray the infected leaves with the 6-PP solution.

  • Continue incubation and record disease progression as described above.

Potted Plant Assay (Preventive):

  • Spray potted plants with the 6-PP solution.

  • After 24 hours, inoculate the plants with the fungal pathogen.

  • Maintain the plants in a growth chamber or greenhouse under conditions conducive to disease development.

  • Assess disease severity at regular intervals.

Control Groups:

  • Negative Control: Plants/leaves treated with sterile distilled water instead of 6-PP and inoculated with the pathogen.

  • Mock-inoculated Control: Plants/leaves treated with 6-PP but not inoculated with the pathogen.

Data Analysis: Calculate the percentage of disease control efficacy using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of 6-PP Action

The following diagram illustrates the proposed mechanism of action of 6-PP on the Target of Rapamycin (TOR) signaling pathway in the phytopathogenic oomycete Peronophythora litchii.[9][10] 6-PP upregulates the expression of TOR pathway-related genes, such as PlCytochrome C and the transcription factor PlYY1, while downregulating negative regulators of the pathway.[9] This ultimately inhibits vegetative growth and virulence of the pathogen.

G Proposed Mechanism of 6-PP on the TOR Pathway in P. litchii cluster_6pp This compound (6-PP) cluster_pathway TOR Signaling Pathway 6PP 6-PP PlYY1 PlYY1 (Transcription Factor) 6PP->PlYY1 Upregulates PlCytochromeC PlCytochrome C 6PP->PlCytochromeC Upregulates PlSpm1 PlSpm1 (Negative Regulator) 6PP->PlSpm1 Downregulates PlrhoH12 PlrhoH12 (Negative Regulator) 6PP->PlrhoH12 Downregulates TOR_Pathway TOR Pathway Activation PlYY1->TOR_Pathway PlCytochromeC->TOR_Pathway Growth_Virulence Inhibition of Vegetative Growth and Virulence TOR_Pathway->Growth_Virulence PlSpm1->TOR_Pathway PlrhoH12->TOR_Pathway

Caption: Proposed mechanism of 6-PP on the TOR pathway in P. litchii.

General Experimental Workflow for In Vivo Biocontrol Efficacy

The following diagram outlines a general workflow for assessing the in vivo efficacy of a biocontrol agent.

General Workflow for In Vivo Biocontrol Efficacy Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis A Prepare Biocontrol Agent (e.g., 6-PP solution, bacterial suspension) D Treatment Application (e.g., spray, soil drench) A->D B Prepare Pathogen Inoculum (spore suspension or mycelial plugs) E Pathogen Inoculation B->E C Cultivate Healthy Host Plants C->D D->E F Incubation under Controlled Conditions E->F G Disease Severity Assessment (e.g., lesion size, disease incidence) F->G H Data Analysis (e.g., calculate efficacy) G->H

Caption: General experimental workflow for in vivo biocontrol efficacy.

References

Comparative Analysis of 6-Pentyl-2H-pyran-2-one in Biological Assays: A Guide to Activity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Pentyl-2H-pyran-2-one (6-PP), a naturally occurring volatile organic compound, and its structural analogs. 6-PP, primarily isolated from Trichoderma species, has garnered significant interest for its potent antifungal and phytotoxic properties, making it a promising candidate for agricultural and therapeutic applications.[1][2][3][4][5] This document summarizes key experimental data, details relevant methodologies, and explores the compound's mechanism of action to shed light on its activity spectrum and potential for cross-reactivity in various biological assays.

Quantitative Data Summary

The biological activity of this compound and its analogs has been evaluated in several studies. The following tables summarize the key quantitative data from comparative antifungal and phytotoxicity assays.

Table 1: Comparative Antifungal Activity of this compound and Its Analogs

CompoundFungal SpeciesAssay TypeConcentrationObserved EffectReference
This compound (I) Penicillium digitatum, P. expansum, P. italicumAgar Diffusion500 µL/diskAntifungal activity[1]
Botrytis cinerea, Sclerotinia sp.Agar Well DiffusionNot specifiedAntifungal activity[1]
Cylindrocarpon destructansNot specifiedNot specifiedAntifungal activity[6]
Peronophythora litchiiMycelial GrowthEC50: 43 µg/mLOomyticidal activities[3]
Fusarium oxysporumMycelial Growth Inhibition25 mg/LUp to 70% inhibition[4]
Magnaporthiopsi s maydisNot specifiedNot specifiedAntifungal efficiency[3]
(R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (II) Penicillium speciesAgar Diffusion500 µL/diskMost active against Penicillium species[1][7]
(RS)-dihydro-5-hexyl-2H-furan-2-one (III) Penicillium speciesAgar Diffusion500 µL/diskAntifungal activity[1]
(RS)-tetrahydro-6-pentyl-2H-pyran-2-one (IV) Penicillium speciesAgar Diffusion500 µL/diskAntifungal activity[1]
(RS)-dihydro-5-octyl-2H-furan-2-one (V) Penicillium speciesAgar Diffusion500 µL/diskAntifungal activity[1]
(RS)-tetrahydro-6-heptyl-2H-pyran-2-one (VI) Penicillium speciesAgar Diffusion500 µL/diskAntifungal activity[1]

Table 2: Phytotoxic Activity of this compound and Its Analogs

CompoundPlant SpeciesAssay TypeConcentrations Tested (v/v)Observed EffectReference
This compound (I)Not specifiedPlant Growth Assay0.001%, 0.01%, 0.1%, 1%Phytotoxic activity[1]
(R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (II)Not specifiedPlant Growth Assay0.001%, 0.01%, 0.1%, 1%Phytotoxicity[1]
(RS)-dihydro-5-hexyl-2H-furan-2-one (III)Not specifiedPlant Growth Assay0.001%, 0.01%, 0.1%, 1%Phytotoxicity[1]
(RS)-tetrahydro-6-pentyl-2H-pyran-2-one (IV)Not specifiedPlant Growth Assay0.001%, 0.01%, 0.1%, 1%Phytotoxicity[1]
(RS)-dihydro-5-octyl-2H-furan-2-one (V)Not specifiedPlant Growth Assay0.001%, 0.01%, 0.1%, 1%Phytotoxicity[1]
(RS)-tetrahydro-6-heptyl-2H-pyran-2-one (VI)Not specifiedPlant Growth Assay0.001%, 0.01%, 0.1%, 1%Phytotoxicity[1]

Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the antifungal activity of this compound. This sheds light on its potential for specific target interactions versus broader, less specific effects that could be interpreted as cross-reactivity.

One proposed mechanism involves the Target of Rapamycin (TOR) signaling pathway , a crucial regulator of cell growth and metabolism in fungi.[3] In Peronophythora litchii, 6-PP treatment led to the upregulation of TOR pathway-related genes.[8]

Another study identified ECHS1 (Enoyl-CoA hydratase, short chain 1) as a hub gene affected by 6-PP stress in Cylindrocarpon destructans.[6] 6-PP was found to downregulate the expression of ECHS1 and bind to the ECHS1 protein, leading to a disturbance in amino acid metabolism and the induction of autophagy.[6]

In plants, 6-PP has been shown to regulate root morphogenesis by affecting auxin signaling and ETHYLENE INSENSITIVE 2 (EIN2) functioning in Arabidopsis thaliana.[9]

G cluster_6PP This compound (6-PP) cluster_fungus Fungal Cell Compound 6-PP ECHS1 ECHS1 Protein Compound->ECHS1 Inhibits TOR TOR Pathway Compound->TOR Modulates Metabolism Amino Acid Metabolism ECHS1->Metabolism Regulates Autophagy Autophagy ECHS1->Autophagy Induces Growth Fungal Growth & Proliferation TOR->Growth Promotes Metabolism->Growth G cluster_invitro In Vitro Antifungal Assay cluster_invivo Phytotoxicity Assay A1 Prepare Fungal Inoculum A2 Inoculate Agar Plate A1->A2 A3 Apply Compound to Disk A2->A3 A4 Place Disk on Agar A3->A4 A5 Incubate Plate A4->A5 A6 Measure Zone of Inhibition A5->A6 B1 Germinate & Grow Plants B2 Prepare Compound Solutions B1->B2 B3 Apply Compound to Plants B2->B3 B4 Incubate under Controlled Conditions B3->B4 B5 Observe & Record Phytotoxic Effects B4->B5

References

A Comparative Analysis: 6-Pentyl-2H-pyran-2-one Versus Synthetic Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for effective and safe food preservation methods is a cornerstone of the global food supply chain. While synthetic preservatives have long been the industry standard, consumer interest in natural alternatives is driving research into novel compounds. This guide provides an objective comparison of 6-Pentyl-2H-pyran-2-one (6-PP), a naturally occurring lactone, and common synthetic food preservatives such as sorbates, benzoates, and sulfites. This analysis is supported by available experimental data on their antimicrobial and antioxidant properties, alongside a review of their toxicological profiles.

Executive Summary

This compound (6-PP), a volatile secondary metabolite produced by various Trichoderma species, exhibits significant antifungal and, to a lesser extent, antibacterial properties. It is also reported to have antioxidant capabilities. Synthetic preservatives, including potassium sorbate (B1223678), sodium benzoate (B1203000), and sulfites, are widely used due to their broad-spectrum antimicrobial activity and cost-effectiveness. However, concerns regarding their potential health effects have prompted a search for safer alternatives. This guide aims to provide a data-driven comparison to aid researchers and professionals in evaluating the potential of 6-PP as a viable alternative to synthetic food preservatives.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the antimicrobial and antioxidant efficacy of this compound and selected synthetic preservatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

PreservativeTest OrganismMIC (µg/mL)Reference(s)
This compound (6-PP) Filamentous Fungi (e.g., Aspergillus, Penicillium)80 - 90[1]
Staphylococcus aureus100[1]
Enterobacterales isolates16 - 32[2][3]
Potassium Sorbate Escherichia coli400[4]
Staphylococcus aureus400[4]
Bacillus subtilis800[4]
Food Spoilage Fungi100 - 1000[5]
Sodium Benzoate Escherichia coli400[4]
Staphylococcus aureus400[4]
Bacillus subtilis400[4]
E. coli O157:H7, Salmonella enterica, Listeria monocytogenes (at pH 4.0)1000[6][7]
Sulfites (Sodium Bisulfite) Escherichia coli1.56[4]
Salmonella enteritidis1.56[4]
Bacillus subtilis3.125[4]
Staphylococcus aureus6.25[4]

Table 2: Antioxidant Activity (IC50 Values)

PreservativeAssayIC50 ValueReference(s)
This compound (6-PP) DPPH Radical ScavengingNot as strong as quercetin (B1663063) (qualitative)[8]
Sodium Benzoate Fluorescence Polarization Immunoassay2.48 µg/mL[9]
Potassium Sorbate DPPH Radical Scavenging38.12 ± 1.52 µg/mL to 148.7 ± 1.23 µg/mL (for olive twig extracts containing phenolic compounds)[10]
Sulfites Various assays (FRAP, ABTS)Positively affects antioxidant properties of wine[11][12][13]

Table 3: Toxicological Profile

PreservativeAcceptable Daily Intake (ADI)LD50 (Oral, Rat)Key Toxicological ConcernsReference(s)
This compound (6-PP) Not EstablishedNot FoundLimited data available
Potassium Sorbate 0-25 mg/kg body weight4920 mg/kgSkin, eye, and respiratory irritant in pure form; genotoxic activity in vitro under certain conditions.[1][14]
Sodium Benzoate 0-5 mg/kg body weight>1000 mg/kg/day (NOAEL)Can cause allergic reactions; may generate oxidative stress and have mutagenic effects at high concentrations.[15][16]
Sulfites 0-0.7 mg/kg body weight130 mg/kg (mice, intravenous)Can trigger adverse reactions in sensitive individuals (e.g., asthmatics); hypersensitivity and allergic reactions.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Preservative: The test compound (6-PP or synthetic preservative) is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted preservative is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without preservative) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 28-30°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.[19]

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Preparation of Test Samples: The preservative is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Mandatory Visualization

Signaling Pathway: Hypothetical Mechanism of 6-PP Antimicrobial Action

antimicrobial_pathway cluster_cell Microbial Cell cluster_membrane cluster_cytoplasm membrane Cell Membrane cytoplasm Cytoplasm PP This compound (6-PP) disruption Membrane Disruption PP->disruption Direct Interaction enzyme Enzyme Inhibition PP->enzyme Inhibition of Essential Enzymes ros ROS Production PP->ros Induction of Oxidative Stress death Cell Death disruption->death enzyme->death ros->death

Caption: Hypothetical mechanisms of 6-PP's antimicrobial action.

Experimental Workflow: Comparative Efficacy Assessment

experimental_workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis cluster_comparison Comparison compound Test Compounds (6-PP & Synthetic Preservatives) antimicrobial Antimicrobial Susceptibility (Broth Microdilution) compound->antimicrobial antioxidant Antioxidant Activity (DPPH, FRAP, ABTS) compound->antioxidant microbe Microbial Cultures (Bacteria & Fungi) microbe->antimicrobial mic MIC Determination antimicrobial->mic ic50 IC50 Calculation antioxidant->ic50 comparison Comparative Analysis of Efficacy and Safety mic->comparison ic50->comparison

Caption: Workflow for comparing preservative efficacy.

Discussion and Conclusion

The available data suggests that this compound possesses notable antifungal activity, with MIC values comparable to or, in some cases, lower than those of synthetic preservatives against certain fungal species. Its antibacterial spectrum appears to be more limited, with higher MICs required compared to some synthetic options, particularly sulfites. The antioxidant capacity of 6-PP, while not as potent as some well-known antioxidants in direct radical scavenging assays, may contribute to its preservative effects through other mechanisms, such as modulating cellular redox balance.

A significant advantage of 6-PP is its natural origin, which aligns with the growing consumer demand for "clean label" products. However, a major hurdle for its widespread application is the limited toxicological data available. Establishing a comprehensive safety profile, including an Acceptable Daily Intake (ADI), is crucial for regulatory approval and industry adoption.

In contrast, synthetic preservatives like potassium sorbate, sodium benzoate, and sulfites have well-established efficacy and extensive toxicological data. Their use is regulated with defined ADI levels, providing a clear framework for their application in food products.[1][15][17] However, the documented potential for adverse health effects, such as allergic reactions and hypersensitivity, remains a significant concern for a subset of the population.[15][18]

References

A Comparative Analysis of 6-Amyl-alpha-Pyrone Production Across Trichoderma Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 6-amyl-alpha-pyrone (6-PP), a volatile secondary metabolite with a characteristic coconut-like aroma, produced by various species of the genus Trichoderma. This compound has garnered significant interest due to its potent antifungal, plant growth-promoting, and flavoring properties. This document summarizes quantitative data on 6-PP production, details key experimental protocols for its study, and visualizes the biosynthetic pathway and experimental workflows.

Data Presentation: 6-PP Production in Trichoderma Species

The production of 6-amyl-alpha-pyrone is highly variable among different Trichoderma species and even between strains of the same species.[1][2] Environmental and culture conditions also play a crucial role in the yield of this valuable compound.[3][4] The following table summarizes reported 6-PP yields from various Trichoderma species under different fermentation conditions.

Trichoderma SpeciesFermentation Type6-PP YieldReference
Trichoderma harzianumSolid-State Fermentation5.0 mg/g dry matter[3][4][5]
Trichoderma harzianumSurface Fermentation455 mg/L[6]
Trichoderma harzianumSubmerged Fermentation167 mg/L[6]
Trichoderma harzianum G18Solid-State Culture0.08 mg/g Dry Matter[7][8]
Trichoderma atrovirideExtractive liquid-surface immobilization-[9]
Trichoderma virideFermentation90-110 ppm[10][11]
Trichoderma asperellum (P1)Liquid Culture~400 mg/L (in chloroform (B151607) extract)[12]

It is noteworthy that some species, such as T. virens and T. koningii, have been reported to not produce 6-PP in some screenings, highlighting the strain-specific nature of its biosynthesis.[1][2] Conversely, species like T. atroviride and T. viridescens are recognized for generally producing higher levels of 6-PP.[1][2]

Experimental Protocols

Accurate and reproducible quantification of 6-PP is essential for comparative studies. Below are detailed methodologies for key experiments involved in the study of 6-PP from Trichoderma.

Fungal Culture and 6-PP Production

a. Solid-State Fermentation (SSF):

  • Microorganism: Trichoderma harzianum 4040.[4]

  • Support Material: Green coir powder is moistened with a nutrient solution and sterilized.[3][4]

  • Inoculation: A spore suspension is prepared from a 7-day old culture on potato dextrose agar (B569324) (PDA) and added to the sterilized support material.[3][4]

  • Incubation: Cultures are incubated at 28°C for a specified period (e.g., 7 days).[3][4]

  • Culture Conditions Optimization: A Plackett-Burman design can be employed to screen for significant variables affecting 6-PP production, followed by a factorial design to optimize these parameters.[3][5][11] Optimized conditions for T. harzianum were found to be: sucrose (B13894) (3 g), NaNO₃ (0.24 g), (NH₄)₂SO₄ (0.18 g), KH₂PO₄ (0.1 g) per 100 g of support, with an inoculum of 2.2 × 10⁶ spores and a moisture level of 55%.[3]

b. Submerged and Surface Fermentation:

  • Microorganism: Trichoderma harzianum.[6]

  • Culture Media: A suitable liquid medium is used.

  • Incubation: For submerged fermentation, cultures are incubated in flasks on a rotary shaker. For surface fermentation, cultures are grown statically.

  • Extraction: The culture broth is extracted with a solvent like chloroform.[12]

Extraction of 6-PP

a. Liquid-Liquid Extraction:

  • The culture broth is centrifuged to remove fungal biomass.

  • The supernatant is extracted twice with an equal volume of chloroform.[12]

  • The organic phases are combined and evaporated to concentrate the 6-PP.[12]

b. Headspace Solid-Phase Microextraction (HS-SPME):

  • This method is suitable for volatile compounds like 6-PP from solid or liquid samples.[3][5]

  • A sample of the culture (e.g., 0.1 g of solid-state fermentation material) is placed in a sealed vial.[3]

  • A polydimethylsiloxane (B3030410) (PDMS) coated SPME fiber is exposed to the headspace above the sample to adsorb the volatile compounds.[3][5]

  • The fiber is then desorbed in the injector of a gas chromatograph.

Quantification and Identification of 6-PP

a. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Analysis: The extracted 6-PP is analyzed using a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID).[3] Quantification is performed by comparing the peak area with a calibration curve generated from a 6-PP standard.[3]

  • GC-MS Analysis: For identification, a mass spectrometer is used as the detector. The obtained mass spectrum of the peak of interest is compared with a library of known spectra (e.g., Willy library) to confirm the identity of 6-PP.[12]

b. High-Performance Thin-Layer Chromatography (HPTLC):

  • Metabolites are extracted from the agar medium.

  • The extracts are applied to an HPTLC plate alongside a 6-PP reference standard.

  • The plate is developed in a suitable solvent system, and the bands are visualized under UV light (e.g., 254 nm).[13]

Mandatory Visualization

Biosynthetic Pathway of 6-Amyl-alpha-Pyrone

The biosynthesis of 6-PP in Trichoderma has been a subject of investigation. Initially thought to involve the β-oxidation of fatty acids, recent studies have identified a polyketide synthase (Pks1) as the key enzyme responsible for its production in T. atroviride.[1][14] The production of 6-PP is also regulated by various environmental cues.

6-PP Biosynthesis and Regulation Biosynthetic Pathway and Regulation of 6-Amyl-alpha-Pyrone cluster_biosynthesis Biosynthesis cluster_regulation Regulation Acetyl-CoA Acetyl-CoA Pks1 Polyketide Synthase (Pks1) Acetyl-CoA->Pks1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Pks1 Polyketide Intermediate Polyketide Intermediate Pks1->Polyketide Intermediate 6-PP 6-Amyl-alpha-Pyrone Polyketide Intermediate->6-PP Abiotic Factors Abiotic Factors (e.g., Sunlight) Signaling Pathways Signaling Pathways (e.g., G-protein, MAPK) Abiotic Factors->Signaling Pathways Biotic Factors Biotic Factors (Phytopathogens, Plants) Biotic Factors->Signaling Pathways Signaling Pathways->Pks1 Transcriptional Regulation

Caption: Biosynthesis and regulation of 6-amyl-alpha-pyrone in Trichoderma.

Experimental Workflow for Comparative Study

The following diagram illustrates a typical workflow for a comparative study of 6-PP production from different Trichoderma species.

Experimental Workflow Experimental Workflow for Comparative Study of 6-PP Strain_Selection Select Trichoderma Species/Strains Culture Cultivation (Solid-State or Submerged) Strain_Selection->Culture Extraction Extraction of 6-PP (LLE or HS-SPME) Culture->Extraction Analysis Analysis (GC-FID, GC-MS, HPTLC) Extraction->Analysis Quantification Quantification and Comparison Analysis->Quantification Data_Interpretation Data Interpretation and Reporting Quantification->Data_Interpretation

Caption: A generalized workflow for the comparative analysis of 6-PP production.

References

A Comparative Guide to the Quantitative Analysis of 6-Pentyl-2H-pyran-2-one: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile and semi-volatile organic compounds, the accurate quantification of 6-Pentyl-2H-pyran-2-one is of significant interest due to its prevalence as a natural aroma compound and its potential biological activities. This guide provides a comprehensive comparison of the validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method for the quantification of this compound is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While GC-MS is a widely adopted and robust technique, other methods offer unique advantages.

ParameterGC-MSLC-MS/MSProton Transfer Reaction Mass Spectrometry (PTR-MS)
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.990.997[1]
Limit of Detection (LOD) Analyte and matrix dependent, typically in the low ng/mL to pg/mL range.Can achieve very low detection limits, often in the pg/mL to fg/mL range.Not explicitly stated in the reviewed literature for this compound.
Limit of Quantification (LOQ) Analyte and matrix dependent, typically in the low ng/mL range.Can achieve very low quantification limits, often in the pg/mL range.Not explicitly stated in the reviewed literature for this compound.
Accuracy (Recovery) Typically within 80-120%Typically within 80-120%Not explicitly stated in the reviewed literature for this compound.
Precision (RSD) Typically ≤ 15%Typically ≤ 15%Not explicitly stated in the reviewed literature for this compound.
Selectivity High, based on both retention time and mass fragmentation pattern.Very high, based on precursor and product ion transitions.High, based on proton affinity.
Sample Throughput Moderate, typical run times are in the range of 15-30 minutes.High, with run times often less than 10 minutes.Very high, allowing for real-time analysis.
Instrumentation Cost Moderate to high.High.High.
Primary Application Routine quantitative analysis, identification of unknowns.Targeted quantitative analysis, analysis of complex matrices.Real-time monitoring of volatile emissions.

Experimental Protocols

Validated GC-MS Method for this compound Quantification

This section details a typical experimental protocol for the quantification of this compound using GC-MS, based on methodologies reported in the scientific literature.

1. Sample Preparation:

  • Solid-Phase Microextraction (SPME): Headspace SPME is a common technique for the extraction of volatile and semi-volatile compounds from various matrices. A fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS) is exposed to the headspace of the sample. The adsorbed analytes are then thermally desorbed in the GC injector. For quantifying 6-Pentyl-α-pyrone, a 100 μm PDMS fiber can be used[2]. The addition of a 25% NaCl solution to the sample can improve reproducibility[3].

  • Liquid-Liquid Extraction (LLE): Samples can be extracted with an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then concentrated and injected into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890c gas chromatograph or similar, equipped with a mass selective detector (MSD).

  • Column: A non-polar capillary column is typically used for the separation of lactones. Commonly used columns include HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a CP Sil 5CB column (30 m x 0.32 mm, 0.25 µm film thickness)[4].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[2].

  • Injector: Splitless or split mode injection can be used. For SPME, a splitless injection is common for thermal desorption[2]. The injector temperature is typically set to 250 °C.

  • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. A typical program starts at a lower temperature (e.g., 35-45 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240-250 °C)[2][5].

  • Mass Spectrometer: A mass selective detector operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-400 is generally sufficient.

    • Quantification: Based on the peak area of a characteristic ion of this compound.

3. Method Validation Parameters:

A comprehensive validation of the GC-MS method should be performed to ensure its reliability. The following parameters are critical:

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The linearity is evaluated by the correlation coefficient (R²), which should ideally be ≥ 0.99.

  • Accuracy: Determined by spiking a blank matrix with a known amount of the analyte at different concentration levels. The recovery of the analyte is then calculated, and it should typically fall within the range of 80-120%.

  • Precision: Assessed by repeatedly analyzing the same sample. It is expressed as the relative standard deviation (RSD), which should generally be ≤ 15%.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the instrument. It is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is typically calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.

Alternative Analytical Methods

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices. While specific validated methods for this compound are not extensively detailed in the reviewed literature, the general approach involves:

  • Sample Preparation: Similar to GC-MS, involving extraction and clean-up steps.

  • Chromatography: Reversed-phase liquid chromatography is commonly used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. The use of LC-MS/MS for the identification of 6-Pentyl-α-pyrone has been reported[4].

2. Proton Transfer Reaction Mass Spectrometry (PTR-MS):

PTR-MS is a powerful technique for the real-time monitoring of volatile organic compounds without the need for sample preparation or chromatographic separation. A study has demonstrated its applicability for the quantitative online analysis of 6-amyl-α-pyrone (an alternative name for this compound)[1]. The method showed a linear calibration curve with an R² of 0.997 over a concentration range of 0 to 430 ppbv[1].

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample SPME Headspace SPME Sample->SPME LLE Liquid-Liquid Extraction Sample->LLE GC_Injector GC Injector SPME->GC_Injector LLE->GC_Injector GC_Column GC Column GC_Injector->GC_Column MS_Detector MS Detector GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Method_Comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_ptrms PTR-MS GCMS_Node Robust & Well-Established LCMSMS_Node High Sensitivity & Selectivity PTRMS_Node Real-Time Analysis Analyte This compound Quantification Analyte->GCMS_Node Analyte->LCMSMS_Node Analyte->PTRMS_Node

Caption: Comparison of analytical methods for this compound quantification.

References

Assessing the Cytotoxicity of 6-Pentyl-2H-pyran-2-one on Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cytotoxic potential of 6-Pentyl-2H-pyran-2-one (6PP) on mammalian cells. Due to the limited publicly available data on the direct cytotoxicity of 6PP in mammalian systems, this document leverages findings on a structurally related compound and establishes a comparative analysis with well-characterized cytotoxic agents. Detailed experimental protocols and potential signaling pathways are presented to facilitate a comprehensive assessment.

Comparative Cytotoxicity Data

Table 1: Cytotoxicity of a Structurally Related Pyranone Derivative

CompoundCell LineAssayIC50 (µM)
6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-oneHeLaNot Stated1.4[1][2]

Table 2: Comparative Cytotoxicity of Standard Chemotherapeutic Agents

AgentCell LineAssayIC50 (µM)
Doxorubicin
HepG2MTT12.18 ± 1.89[3]
HeLaMTT2.92 ± 0.57[3]
MCF-7MTT2.50 ± 1.76[3]
A549MTT> 20[3]
Cisplatin
A2780MTT~5-10[4]
Ov-carMTT~10-20[4]
A549MTT36.94 (48h)[5]
BEAS-2BMTT8.63 (48h)[5]
Staurosporine
MGC803Trypan Blue0.054 (24h)
SGC7901Trypan Blue0.061 (24h)
HepG2Not Stated18.27[6]

Experimental Protocols for Cytotoxicity Assessment

To rigorously evaluate the cytotoxicity of this compound, a multi-assay approach is recommended to assess different aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10][11]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[9]

    • Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan (B1609692) crystals.[7]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[12][13][14][15][16]

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with the test compound and controls.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[13][15]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

  • Protocol:

    • Seed cells in a suitable culture vessel and treat with this compound and controls.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[18]

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[17]

    • Incubate for 15-20 minutes at room temperature in the dark.[19]

    • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[17]

Visualizing Experimental Workflows and Potential Signaling Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be involved.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays A Cell Seeding (Mammalian Cell Lines) B Treatment with This compound (and Controls) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Assay (Apoptosis) C->F G Data Analysis (IC50 Determination) D->G E->G F->G

Caption: A typical workflow for assessing the cytotoxicity of a test compound.

While the precise mechanism of this compound in mammalian cells is unconfirmed, studies on its effects in fungi have implicated the Target of Rapamycin (TOR) pathway and the induction of autophagy.[20][21] In mammalian cells, cytotoxic compounds often induce apoptosis through intrinsic or extrinsic pathways. A plausible hypothetical pathway for 6PP-induced cytotoxicity could involve the induction of cellular stress leading to apoptosis.

G cluster_pathway Hypothetical Apoptotic Pathway Compound This compound Stress Cellular Stress (e.g., Oxidative Stress) Compound->Stress Mito Mitochondrial Perturbation Stress->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by 6PP.

References

A Comparative Guide to the Biocontrol Potential of 6-Pentyl-2H-pyran-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and effective alternatives to synthetic fungicides has led to a growing interest in naturally derived compounds. Among these, 6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound produced by various Trichoderma species, has emerged as a promising biocontrol agent with broad-spectrum antifungal activity.[1] This guide provides an objective comparison of the biocontrol potential of 6-PP and its known analogs, supported by available experimental data, to aid researchers in the development of novel and eco-friendly plant protection strategies.

Quantitative Assessment of Antifungal Efficacy

The biocontrol potential of 6-PP and its analogs is primarily evaluated based on their ability to inhibit the growth of pathogenic fungi. The following tables summarize the quantitative data from various studies, offering a comparative overview of their antifungal activity against a range of economically important plant pathogens.

Table 1: Biocontrol Efficacy of this compound (6-PP)

Target PathogenHost Plant(s)Efficacy MetricValue
Peronophythora litchiiLitchiEC50 (Mycelial Growth)43 µg/mL[1]
Fusarium oxysporumTomatoMycelial Growth InhibitionUp to 70% at 25 mg/L[2]
Magnaporthiopsis maydisMaizeDisease Symptom ReductionUp to 20%
Pathogen Infection Reduction94-98% (30 µ g/seed )
Clarireedia jacksoniiTurfgrassEC500.04 µg/mL
Clarireedia monteithianaTurfgrassEC500.37 µg/mL
Sclerotium rolfsiiArtichokeMycelial Growth InhibitionSee Viridepyronone (analog)

Table 2: Comparative Antifungal Activity of 6-PP and its Analogs

CompoundTarget PathogenEfficacy Metric (Inhibition Zone in mm) at 1000 ppm
This compound (I) Botrytis cinerea13.5
Penicillium italicum11.5
(R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (II) Botrytis cinerea11.5
Penicillium italicum16.0
(RS)-dihydro-5-hexyl-2H-furan-2-one (III) Botrytis cinerea10.0
Penicillium italicum10.5
(RS)-tetrahydro-6-pentyl-2H-pyran-2-one (IV) Botrytis cinerea0
Penicillium italicum0
(RS)-dihydro-5-octyl-2H-furan-2-one (V) Botrytis cinerea11.0
Penicillium italicum12.5
(RS)-tetrahydro-6-heptyl-2H-pyran-2-one (VI) Botrytis cinerea0
Penicillium italicum0

Data from Parker et al., 1997. The study also tested against other Penicillium species with similar trends.

Table 3: Antifungal Activity of Other Notable Analogs

AnalogStructureTarget PathogenEfficacy
Viridepyronone 6-(4-oxopentyl)-2H-pyran-2-oneSclerotium rolfsii90% growth inhibition[2][3]
(E)-(6-pent-1-enyl)-2H-pyran-2-one Various plant pathogensAntifungal activity reported[2][3]

Structure-Activity Relationship

The available data, although not exhaustive, provides some insights into the structure-activity relationship of 6-PP analogs:

  • Unsaturation in the Pyran Ring: The α,β-unsaturated lactone moiety in 6-PP appears to be crucial for its antifungal activity. The saturated analog, (RS)-tetrahydro-6-pentyl-2H-pyran-2-one (IV), showed no activity against the tested fungi.

  • Saturation of the Side Chain: The presence of a double bond in the pentyl side chain, as in (E)-(6-pent-1-enyl)-2H-pyran-2-one, retains antifungal activity.[2][3]

  • Oxygenation of the Side Chain: The introduction of a keto group in the side chain, as in viridepyronone, results in significant antifungal activity.[2][3]

  • Ring Structure: The six-membered pyran ring seems to be more favorable for activity against the tested pathogens compared to the five-membered furan (B31954) ring of analogs III and V.

  • Chirality: The study by Parker et al. (1997) suggests that the stereochemistry at the 6-position of the dihydro-pyran-2-one ring can influence activity, with the (R)-enantiomer (II) showing higher activity against Penicillium italicum than 6-PP itself.

Mechanism of Action: Disruption of the TOR Pathway

Research on 6-PP has revealed that its antifungal effects are mediated, at least in part, through the disruption of the Target of Rapamycin (TOR) signaling pathway, a highly conserved pathway that regulates cell growth, proliferation, and metabolism in eukaryotes.

TOR_Pathway_Inhibition cluster_6PP This compound (6-PP) cluster_Cell Fungal Cell 6-PP 6-PP TOR TOR Pathway 6-PP->TOR Inhibits Growth Cell Growth & Proliferation TOR->Growth Promotes Autophagy Autophagy TOR->Autophagy Inhibits

Proposed mechanism of 6-PP on the TOR pathway in pathogenic fungi.

Treatment with 6-PP has been shown to downregulate the TOR pathway, leading to the inhibition of cell growth and the induction of autophagy, a cellular self-degradation process. This disruption of cellular homeostasis ultimately contributes to the fungicidal activity of 6-PP.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Antifungal Assay (Volatile Compound)

This method is particularly useful for assessing the antifungal activity of volatile compounds like 6-PP and its analogs.

in_vitro_workflow A Prepare fungal culture on agar (B569324) plate C Inoculate a fresh agar plate with the target fungus A->C B Prepare solutions of test compounds D Place a sterile disc with the test compound in a separate petri dish lid B->D E Seal the inoculated plate and the lid containing the test compound together C->E D->E F Incubate under controlled conditions E->F G Measure the diameter of the fungal colony F->G H Calculate the percentage of growth inhibition G->H

Workflow for the in vitro antifungal assay of volatile compounds.

Objective: To determine the inhibitory effect of a volatile compound on the mycelial growth of a fungal pathogen.

Materials:

  • Pure 6-PP or its analog

  • Suitable solvent (e.g., ethanol (B145695) or acetone)

  • Sterile Petri dishes (90 mm)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Cultures of the target fungal pathogen

  • Sterile filter paper discs

  • Parafilm

Procedure:

  • Preparation of Fungal Plates: Inoculate the center of a PDA plate with a mycelial plug (e.g., 5 mm diameter) of the target fungus.

  • Preparation of Test Compound: Prepare a series of concentrations of the test compound in a suitable volatile solvent.

  • Assay Setup: In the lid of a separate sterile Petri dish, place a sterile filter paper disc. Apply a known volume of the test compound solution to the disc. Allow the solvent to evaporate for a few seconds in a sterile environment.

  • Sealing: Invert the fungal plate and place it over the lid containing the test compound, creating a sealed chamber. Seal the two parts together with Parafilm.

  • Control: Prepare a control plate using a filter paper disc treated only with the solvent.

  • Incubation: Incubate the sealed plates at an appropriate temperature (e.g., 25°C) for a period sufficient for the control fungus to reach near-full growth (e.g., 3-7 days).

  • Data Collection: Measure the diameter of the fungal colony in the treated and control plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.

In Vivo Biocontrol Assay (Seed Treatment)

Objective: To evaluate the efficacy of 6-PP or its analogs as a seed treatment to protect against a soil-borne pathogen.

in_vivo_workflow A Prepare seed coating solution with the test compound B Treat seeds with the solution A->B C Sow treated and untreated (control) seeds in pathogen-infested soil B->C D Grow plants under controlled conditions (greenhouse or growth chamber) C->D E Monitor and record disease symptoms and severity over time D->E F At the end of the experiment, harvest plants E->F G Measure plant growth parameters (e.g., height, biomass) F->G H Assess pathogen infection levels (e.g., via qPCR) F->H

Workflow for the in vivo biocontrol assay using seed treatment.

Materials:

  • Pure 6-PP or its analog

  • Adherent (e.g., Tween 20)

  • Sterile water

  • Viable seeds of a susceptible host plant

  • Soil infested with the target pathogen

  • Sterile soil (for control)

  • Pots

  • Growth chamber or greenhouse

Procedure:

  • Preparation of Seed Coating Solution: Prepare a solution of the test compound at the desired concentration. Add a small amount of an adherent to improve the coating on the seeds.

  • Seed Treatment: Coat the seeds evenly with the prepared solution. Allow the seeds to air dry in a sterile environment. Prepare a control group of seeds treated with a solution containing only the solvent and adherent.

  • Planting: Sow the treated and control seeds in pots containing pathogen-infested soil. Include a control group with untreated seeds in sterile soil.

  • Growth Conditions: Maintain the pots in a growth chamber or greenhouse with appropriate conditions for plant growth.

  • Disease Assessment: Regularly monitor the plants for disease symptoms and record the incidence and severity.

  • Data Collection: After a predetermined period, harvest the plants and measure various growth parameters such as plant height, fresh and dry weight.

  • Pathogen Quantification: The level of pathogen infection in the plant tissues (e.g., roots) can be quantified using techniques like quantitative polymerase chain reaction (qPCR).

Conclusion

This compound and its analogs represent a promising class of natural compounds with significant potential for development as biocontrol agents. 6-PP itself has demonstrated broad-spectrum antifungal activity against a variety of important plant pathogens. The preliminary structure-activity relationship studies suggest that the α,β-unsaturated lactone ring is a key feature for its bioactivity, and modifications to the side chain can modulate its efficacy.

While the available data provides a strong foundation, further research is needed to fully elucidate the biocontrol potential of 6-PP analogs. Comprehensive, comparative studies under standardized conditions are required to establish a more definitive structure-activity relationship and to identify analogs with superior efficacy and a broader spectrum of activity. Furthermore, investigations into their modes of action, phytotoxicity, and environmental fate will be crucial for their successful development and application in sustainable agriculture.

References

Safety Operating Guide

Proper Disposal of 6-Pentyl-2H-pyran-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of 6-Pentyl-2H-pyran-2-one, laboratory personnel should adhere to the following procedures, which prioritize safety and environmental responsibility. This guide outlines the necessary steps for handling, storing, and disposing of this compound.

This compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn at all times during handling and disposal.[1][3] All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

The primary and most secure method for the disposal of this compound is through a licensed professional hazardous waste disposal company.[4] This ensures compliance with all federal, state, and local regulations. For small quantities, in-lab chemical treatment may be an option, but this should only be performed by trained personnel and in accordance with institutional guidelines.

Step-by-Step Disposal Protocol:

  • Containerize: Collect waste this compound in a designated, properly sealed, and clearly labeled container. The container must be chemically compatible with the compound.

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Waste this compound" and including any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] The storage area should be away from incompatible materials such as strong acids and bases.[1]

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.

In the event of a spill, soak up the material with inert solids, such as clay or diatomaceous earth, as soon as possible.[1] Collect the spilled material and contaminated absorbent in a sealed container for disposal as hazardous waste. Prevent entry into sewers and public waters.[1]

Quantitative Data

No specific quantitative data, such as concentration limits for disposal or reportable quantities for spills, are readily available in the provided documentation. Researchers should consult their institution's EHS office for specific quantitative guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start cluster_ppe cluster_assessment cluster_small_quantity cluster_large_quantity cluster_end start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity in_lab_treatment In-Lab Chemical Treatment (Consult EHS) assess_quantity->in_lab_treatment Small Quantity professional_disposal Professional Waste Management assess_quantity->professional_disposal Large Quantity / Standard Procedure neutralize Neutralize/Degrade (If applicable per EHS) in_lab_treatment->neutralize dispose_treated Dispose of Treated Waste (per EHS guidelines) neutralize->dispose_treated end End of Disposal Process dispose_treated->end containerize Containerize in a Compatible, Labeled Container professional_disposal->containerize store Store in Designated Hazardous Waste Area containerize->store arrange_pickup Arrange Pickup with EHS store->arrange_pickup arrange_pickup->end

References

Essential Safety and Logistics for Handling 6-Pentyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 6-Pentyl-2H-pyran-2-one. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or Viton®) and a lab coat or chemical-resistant apron.To prevent skin contact, which can cause irritation.[1] Gloves should be inspected before each use and disposed of immediately if contaminated.[1]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate or for spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1]To prevent inhalation of vapors that may cause respiratory irritation.[1]

Glove Selection:

While nitrile rubber is a common and generally effective choice for incidental contact, for prolonged handling or in the event of a spill, more robust glove materials should be considered. The selection of the appropriate glove material depends on the specific operational conditions, including duration of exposure and concentration of the chemical.

Table 2: Chemical Resistance of Glove Materials

Glove MaterialResistance to Organic Lactones/PyronesKey Considerations
Nitrile Rubber Good for splash protection and short-term handling.Economical and provides good dexterity. Not recommended for prolonged immersion.
Butyl Rubber Excellent resistance to ketones, esters, and aldehydes, which share some chemical properties with lactones.Offers superior protection against vapors and gases. May be less dexterous than nitrile.[2]
Viton® Excellent resistance to a wide range of organic solvents and hydrocarbons.High-performance choice for handling aggressive chemicals, but may be more expensive and less flexible.[2]

Operational Workflow for Safe Handling

The following workflow must be followed for all procedures involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Work Area handling_procedure->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Unused this compound and all materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Primary Disposal Method: Professional Hazardous Waste Management

The most secure and compliant method for disposal is through a licensed professional hazardous waste disposal company.

Step-by-Step Professional Disposal Procedure:

  • Containerize: Collect all waste (unused chemical, contaminated labware, and PPE) in a designated, compatible, and properly sealed container.

  • Label: Clearly label the container as "Hazardous Waste: this compound" and include all other information required by your institution's Environmental Health and Safety (EHS) office.[3]

  • Store: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

  • Arrange Pickup: Contact your EHS office to schedule a pickup by a licensed hazardous waste contractor.[4]

Secondary Disposal Method: In-Lab Chemical Treatment (for small quantities only)

For very small quantities, chemical neutralization through hydrolysis may be an option, but only if permitted by your institution's EHS office. This procedure should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol for In-Lab Hydrolysis:

  • Preparation: Prepare a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Neutralization: Slowly add the this compound to the NaOH solution while stirring. The lactone ring will undergo hydrolysis, opening to form the sodium salt of the corresponding hydroxy acid.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue to add NaOH solution until the pH is stable in the neutral range (pH 6-8).

  • Disposal: The resulting neutralized aqueous solution may be permissible for drain disposal with copious amounts of water, but only after confirming with your institution's specific guidelines for aqueous waste. [4]

Disposal Workflow:

start Waste Generated decision Small Quantity & Institutional Approval? start->decision in_lab In-Lab Hydrolysis decision->in_lab Yes prof_disposal Professional Hazardous Waste Disposal decision->prof_disposal No neutralize Neutralize with NaOH to pH 6-8 in_lab->neutralize collect Collect in Labeled Waste Container prof_disposal->collect drain_disposal Drain Disposal (with approval) neutralize->drain_disposal store Store in Designated Area collect->store pickup Arrange EHS Pickup store->pickup

Caption: Decision workflow for the disposal of this compound waste.

Spill Response

In the event of a spill, evacuate the immediate area and follow your institution's established spill response protocol.

  • Alert Personnel: Notify others in the vicinity.

  • Don PPE: If safe to do so, don the appropriate PPE, including a respirator if necessary.

  • Contain Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.